1-Chloro-3-fluoro-2-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUUTAFMFQSXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560935 | |
| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127654-70-0 | |
| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-3-fluoro-2-iodobenzene (CAS No. 127654-70-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Chloro-3-fluoro-2-iodobenzene is a halogenated aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the chloro, fluoro, and iodo substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and safe handling, tailored for professionals in research and drug development.
Chemical Identity and Physical Properties
CAS Number: 127654-70-0[1]
Molecular Formula: C₆H₃ClFI[1]
Molecular Weight: 256.44 g/mol
IUPAC Name: this compound[2]
Synonyms: 2-chloro-6-fluoroiodobenzene, 3-fluoro-2-iodochlorobenzene[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 226.3 ± 20.0 °C (Predicted) | [1][3] |
| Density | 2.008 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Appearance | Solid or semi-solid or liquid | [4] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This method is particularly well-suited for the introduction of an iodo group.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis via diazotization and iodination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a well-established procedure for the synthesis of a structurally related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, and adapted for the synthesis of the target molecule.[5]
Materials:
-
2-Chloro-6-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-chloro-6-fluoroaniline to a pre-cooled solution of concentrated sulfuric acid in water. Maintain the temperature between 0 and 5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three aromatic protons, each exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts can be estimated based on the electronic effects of the halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the iodine atom is expected to be significantly deshielded, while the carbon-fluorine coupling will be a key diagnostic feature.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is the most reactive towards a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.
Diagram 2: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
Caption: General reactivity trend of C-X bonds in cross-coupling.
This reactivity profile allows for the selective functionalization at the 2-position via reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
The less reactive C-Cl and C-F bonds can potentially be functionalized under more forcing reaction conditions, providing a stepwise approach to the synthesis of highly substituted aromatic compounds.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are pivotal in drug discovery. The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a drug.
-
Lipophilicity: Halogens can enhance a molecule's ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties of halogens can lead to favorable interactions with biological targets, such as halogen bonding.
This compound, with its multiple points for diversification, serves as an excellent scaffold for generating libraries of compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on supplier information for CAS 127654-70-0):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]
References
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- LookChem. Cas 127654-70-0,this compound. [Link]
- PubChem. 1-Chloro-2-fluoro-4-iodobenzene. [Link]
- PubChem. 1-Chloro-2-fluorobenzene. [Link]
- PubChem. This compound. [Link]
- FIXIT AG.
- PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- The Royal Society of Chemistry.
Sources
Introduction: A Versatile Halogenated Building Block
An In-Depth Technical Guide to 1-Chloro-3-fluoro-2-iodobenzene: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized aromatic building blocks is paramount. This compound (CAS No. 127654-70-0) emerges as a compound of significant interest.[1][2] Its trisubstituted benzene ring, adorned with three distinct halogens, offers a unique platform for controlled, regioselective functionalization. The differential reactivity of the carbon-halogen bonds—specifically the highly reactive C-I bond versus the more robust C-Cl and C-F bonds—allows for a stepwise and precise construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in drug discovery and materials science. This molecule is an exemplary organic intermediate, serving as a foundational element in the synthesis of complex target molecules.[3]
Physicochemical and Computed Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 127654-70-0 | [2][4] |
| Molecular Formula | C₆H₃ClFI | [2] |
| Molecular Weight | 256.44 g/mol | [2][5] |
| Exact Mass | 255.89520 Da | [2][5] |
| IUPAC Name | This compound | [2][4] |
| InChI Key | AZUUTAFMFQSXMA-UHFFFAOYSA-N | [4] |
| Physical Form | Solid, semi-solid, or liquid | [4] |
| Boiling Point (Predicted) | 226.3 ± 20.0 °C | [5][6] |
| Density (Predicted) | 2.008 ± 0.06 g/cm³ | [5] |
| XLogP3 | 3.3 | [2][5] |
| Complexity | 99.1 | [2][5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.8 ppm). Each signal would appear as a multiplet due to complex coupling between the protons and with the fluorine atom (¹H-¹H and ¹H-¹⁹F coupling).
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons bonded to halogens will show characteristic shifts, with the carbon attached to iodine appearing at the highest field (lowest ppm value) among them. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, which will be split by the neighboring aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z ≈ 256. The isotopic pattern will be distinctive due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). Key fragmentation patterns would likely involve the loss of the iodine atom, which is the weakest C-X bond.
Synthesis Methodology
Halogenated anilines are common precursors for the synthesis of polyhalogenated benzenes via Sandmeyer-type reactions. A plausible and efficient route to this compound involves the diazotization of 2-chloro-6-fluoroaniline followed by an iodination reaction. A similar methodology has been documented for the synthesis of related compounds like 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[7]
Experimental Protocol: Synthesis via Diazotization
This protocol describes a representative procedure for synthesizing the title compound from a commercially available aniline precursor.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-6-fluoroaniline (1.0 eq) in a solution of sulfuric acid (e.g., 40-50% aqueous solution).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30-60 minutes at this temperature until the formation of the diazonium salt is complete.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The temperature should be maintained below 10 °C initially and then allowed to warm to room temperature.
-
Effervescence (release of N₂ gas) will be observed.
-
Heat the mixture gently (e.g., 50-60 °C) to ensure the reaction goes to completion.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium bisulfite to quench any excess iodine.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to yield this compound.
-
Reactivity and Synthetic Utility
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds, making it an ideal substrate for sequential, site-selective cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F. This allows chemists to use the C-I bond as a synthetic handle while leaving the C-Cl and C-F bonds intact for subsequent transformations or as permanent structural features.
Key Reactions
-
Metal-Catalyzed Cross-Coupling (at the C-I position): The iodine atom is an excellent leaving group for a wide range of palladium-catalyzed reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
These reactions are foundational in modern medicinal chemistry for the rapid assembly of complex drug scaffolds.[8]
-
Grignard/Organolithium Formation: The C-I bond can undergo metal-halogen exchange with reagents like isopropylmagnesium chloride or n-butyllithium to form a Grignard or organolithium reagent, respectively. This intermediate can then react with various electrophiles.
The presence of both chlorine and fluorine atoms enhances the molecule's utility as a building block for pharmaceuticals and agrochemicals, where these halogens can improve metabolic stability, binding affinity, and lipophilicity.[8][9]
Workflow for Sequential Functionalization
The diagram below illustrates a typical workflow for the selective, stepwise functionalization of this compound.
Caption: Sequential cross-coupling workflow for this compound.
Protocol: Suzuki Cross-Coupling
This protocol provides a general methodology for a Suzuki coupling reaction at the C-I position.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent mixture, typically toluene and water or dioxane and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress using TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
-
Applications in Drug Discovery and Materials Science
Halogenated organic compounds are cornerstones of the pharmaceutical industry.[9] this compound serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs).[3][10] The strategic placement of halogen atoms can fine-tune a molecule's biological activity.[11] For instance, fluorine substitution is a well-known strategy to block metabolic oxidation sites and enhance binding affinity.[8] The chloro and iodo groups provide synthetic handles for building the molecular core. This building block is therefore highly valuable for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Beyond pharmaceuticals, its derivatives are relevant in the agrochemical sector for the development of new pesticides and herbicides and in materials science for synthesizing liquid crystals and other advanced materials.[3]
Safety and Handling
As with any halogenated aromatic compound, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Storage: Keep in a tightly sealed container in a cool, dry, dark place.[4] Recommended storage temperature is 2-8 °C.[4]
Conclusion
This compound is a strategically designed synthetic intermediate that offers exceptional versatility to chemists. Its well-defined and differential halogen reactivity allows for precise and controlled molecular construction, making it an invaluable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in research and development.
References
- The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound suppliers & manufacturers in China. (n.d.). ChemicalBook.
- This compound | C6H3ClFI. (n.d.). PubChem.
- 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI. (n.d.). PubChem.
- This compound | 127654-70-0. (n.d.). Sigma-Aldrich.
- 127654-70-0, this compound Formula. (n.d.). ECHEMI.
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
- This compound. (n.d.). Echemi.
- Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications. (n.d.).
- Sourcing 1-Fluoro-2-iodobenzene: A Key Intermediate for Drug Discovery and Development. (2025, November 10).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- The Indispensable Role of 1-Bromo-2-Chloro-3-Iodobenzene in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound | 127654-70-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-3-fluoro-2-iodobenzene, a key tri-substituted benzene derivative with significant applications in pharmaceutical and agrochemical research. The primary focus is on the well-established Sandmeyer reaction, proceeding from the readily available precursor, 2-chloro-6-fluoroaniline. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss alternative synthetic strategies. The guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable building block.
Introduction: The Significance of this compound
Polysubstituted benzene rings are ubiquitous scaffolds in a vast array of biologically active molecules. The specific arrangement of chloro, fluoro, and iodo substituents in this compound offers a unique combination of steric and electronic properties. This makes it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The three distinct halogen atoms provide multiple, orthogonal handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures.
Primary Synthesis Route: The Sandmeyer Reaction
The most practical and widely employed method for the synthesis of this compound is the Sandmeyer reaction.[2] This versatile transformation allows for the conversion of a primary aromatic amine into an aryl halide via the formation of a diazonium salt intermediate.[3]
Mechanistic Rationale
The Sandmeyer reaction is a two-step process:
-
Diazotization: The synthesis begins with the diazotization of the starting material, 2-chloro-6-fluoroaniline. In the presence of a strong acid (typically sulfuric or hydrochloric acid) and a nitrite source (commonly sodium nitrite), the primary amino group is converted into a diazonium salt.[4] This reaction proceeds through the formation of nitrous acid in situ, which then reacts with the amine to form the relatively stable aryldiazonium ion. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[5]
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. Unlike the Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination is typically achieved by simply reacting the diazonium salt with an iodide salt.[3] The diazonium group is an excellent leaving group (as dinitrogen gas), and the iodide ion acts as a nucleophile to displace it from the aromatic ring.
The overall transformation is depicted in the workflow below:
Figure 1: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-6-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
Step 1: Diazotization of 2-Chloro-6-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-fluoroaniline (1 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) to the stirred aniline, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture via the dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate, larger beaker, dissolve potassium iodide (1.2-1.5 equivalents) in a minimal amount of water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture will likely be dark due to the presence of iodine.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Saturated sodium thiosulfate solution (to remove excess iodine).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Strategies
While the Sandmeyer reaction is the most direct route, other synthetic approaches can be considered, although they may be less common or efficient.
Direct Iodination of 1-Chloro-3-fluorobenzene
Direct electrophilic iodination of 1-chloro-3-fluorobenzene presents a regioselectivity challenge. Both the chloro and fluoro substituents are ortho-, para-directing groups.[6] This would lead to a mixture of iodinated isomers, making the isolation of the desired this compound difficult. Achieving high regioselectivity for the ortho-iodination would require specialized directing groups or catalytic systems, which are not commonly reported for this specific substrate.[7]
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, are generally not feasible for converting aryl chlorides or fluorides to aryl iodides due to the high strength of the C-Cl and C-F bonds.[6] More specialized methods, such as lithium-halogen exchange, could potentially be employed, but these often require cryogenic temperatures and highly reactive organolithium reagents, making them less practical for large-scale synthesis.[8][9]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₃ClFI |
| Molecular Weight | 256.44 g/mol [10] |
| CAS Number | 127654-70-0[10][11] |
| Appearance | Solid, semi-solid, or liquid[12] |
| Boiling Point (Predicted) | 226.3 ± 20.0 °C[11][13] |
| Density (Predicted) | 2.008 ± 0.06 g/cm³[11][13] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.8-7.5 ppm), with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound is most reliably achieved through a Sandmeyer reaction, starting from 2-chloro-6-fluoroaniline. This method offers a straightforward and scalable route to this valuable synthetic intermediate. The detailed protocol provided in this guide, along with the discussion of the underlying chemistry and alternative approaches, serves as a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. Careful execution of the experimental procedure and thorough characterization of the final product are essential for successful synthesis and subsequent applications.
References
- PubChem. This compound. National Center for Biotechnology Information.
- RSC Publishing. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
- PubChem. 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Organic Chemistry Portal. Sandmeyer Reaction.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- The Royal Society of Chemistry. Supporting Information for...
- Google Patents. Preparation method of 1-fluoro-2-bromo-3-iodobenzene.
- Serve Content. THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS.
- Unknown Source. lithium halogen exchange #1 revised.
- SpectraBase. 1-Chloro-2-iodobenzene - Optional[1H NMR] - Spectrum.
- PubChem. 1-Chloro-3-fluorobenzene. National Center for Biotechnology Information.
- Chegg. Synthesize 1-chloro-3-iodobenzene from benzene, through diazotation reaction.
- ACS Organic & Inorganic Au. Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes.
- Google Patents. Processes for the diazotization of 2,5-dichloroanilines.
- Unknown Source. 33. Arene Diazonium Ion Reactions.
- ResearchGate. Iodination of hydroxy aromatics by iodine and iodic acid | Download Table.
- ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
- Unknown Source. REACTIONS OF DIAZONIUM SALTS - 1. Replacement of nitrogen.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
A Spectroscopic Guide to 1-Chloro-3-fluoro-2-iodobenzene: Predicting and Interpreting NMR, Mass Spectrometry, and IR Data
This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-chloro-3-fluoro-2-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous compounds to offer a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this complex halogenated benzene.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₆H₃ClFI, is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry and materials science.[1] The unique arrangement of four different substituents on the benzene ring makes it a valuable building block for creating highly functionalized molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of its key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.45 | ddd (doublet of doublet of doublets) | ³J(H-H) = 8.0 - 8.5, ⁴J(H-F) = 5.0 - 6.0, ⁵J(H-H) = 0.5 - 1.0 |
| H-5 | 7.05 - 7.20 | t (triplet) | ³J(H-H) = 8.0 - 8.5 |
| H-6 | 6.90 - 7.05 | ddd (doublet of doublet of doublets) | ³J(H-H) = 8.0 - 8.5, ³J(H-F) = 8.0 - 9.0, ⁴J(H-H) = 2.0 - 2.5 |
Causality Behind the Predictions:
The predicted chemical shifts are based on the additive effects of the halogen substituents. The iodine atom at position 2 will have a significant deshielding effect on the ortho proton (H-6) and a smaller effect on the meta proton (H-4). The chlorine at position 1 will deshield the ortho proton (H-6) and the meta proton (H-4). The fluorine at position 3 will deshield the ortho protons (H-4) and have a smaller effect on the meta proton (H-6).
The coupling patterns are predicted based on established spin-spin coupling constants in fluorinated and halogenated benzenes.[2][3] The protons on the aromatic ring will exhibit ortho, meta, and para couplings. Furthermore, the ¹⁹F nucleus will couple with the protons, leading to additional splitting.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Acquisition Time: 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (¹J(C-F), Hz) |
| C-1 | 133 - 136 | d | ~2-4 |
| C-2 | 95 - 98 | d | ~20-25 |
| C-3 | 160 - 163 | d | ~245-255 |
| C-4 | 128 - 131 | d | ~3-5 |
| C-5 | 125 - 128 | s | - |
| C-6 | 115 - 118 | d | ~20-25 |
Causality Behind the Predictions:
The chemical shifts are predicted based on the known effects of halogen substituents on the ¹³C NMR of benzene. The carbon directly attached to the highly electronegative fluorine (C-3) will be significantly deshielded and show a large one-bond C-F coupling constant.[4] The carbon bonded to iodine (C-2) will be shielded due to the heavy atom effect. The carbon attached to chlorine (C-1) will be deshielded. The other carbons will be influenced by the combined electronic effects of the substituents.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with a line broadening of 1-2 Hz.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3 | -110 to -115 | ddd |
Causality Behind the Predictions:
The chemical shift of the fluorine atom is predicted based on the typical range for aromatic fluorides.[5][6] The multiplicity will arise from coupling to the ortho protons (H-4) and the meta proton (H-6).
Experimental Protocol: Acquiring ¹⁹F NMR Spectra
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: A 470 MHz NMR spectrometer with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Reference: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference.[7]
-
Number of Scans: 64-128 scans.
-
-
Data Processing: Standard Fourier transform and phasing.
NMR Data Interpretation Workflow
Caption: A streamlined workflow for NMR data analysis.
Mass Spectrometry (MS): Deciphering the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation pattern of this compound.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 256, corresponding to the molecular weight of C₆H₃ClFI.[1][8] The presence of chlorine will result in an isotopic peak at m/z 258 (M+2) with an intensity of approximately one-third of the molecular ion peak.
-
Key Fragmentation Pathways:
-
Loss of Iodine: The weakest C-I bond is expected to cleave first, leading to a significant fragment at m/z 129 (M - I)⁺.
-
Loss of Chlorine: A fragment corresponding to the loss of a chlorine atom may be observed at m/z 221 (M - Cl)⁺.
-
Loss of Halogens: Subsequent losses of other halogens or small molecules like HF or HCl from the fragment ions are also possible.
-
Fragmentation Logic
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: Acquiring EI-MS Data
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[9]
-
Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy will reveal the characteristic vibrational modes of the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1250 - 1100 | C-F stretching |
| 1100 - 1000 | C-Cl stretching |
| 850 - 750 | C-H out-of-plane bending |
Causality Behind the Predictions:
The predicted absorption bands are based on the characteristic frequencies of functional groups present in halogenated aromatic compounds.[10][11] The precise positions of the C-H out-of-plane bending bands will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or dissolve a solid sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Conclusion: A Unified Spectroscopic Picture
By integrating the predicted data from NMR, MS, and IR spectroscopy, a comprehensive and self-validating structural confirmation of this compound can be achieved. The ¹H and ¹³C NMR spectra will define the connectivity of the atoms, the ¹⁹F NMR will confirm the presence and environment of the fluorine atom, the mass spectrum will establish the molecular weight and elemental composition, and the IR spectrum will identify the key functional groups. This multi-technique approach provides the necessary rigor for the unambiguous characterization of this important chemical entity.
References
- Loemker, J. E., et al. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Physical Chemistry, 72(6), 2237-2243. [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
- PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.
- Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]
- Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(5), 3038-3045. [Link]
- PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene.
- SciTechDaily. (2026, January 8). Scientists Made a Flash of Light Disappear Inside a Liquid. [Link]
- D'Angeli, M., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3298. [Link]
- Royal Society of Chemistry. (n.d.).
- Bondybey, V. E., English, J. H., & Miller, T. A. (1981). Spectroscopic and dynamical studies of vibrationally unrelaxed fluorescence from halobenzene cations in a neon matrix. The Journal of Physical Chemistry, 85(11), 1513-1519. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
- Walter, K., Scherm, K., & Boesl, U. (1989). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry, 93(2), 498-504. [Link]
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
- PubChem. (n.d.). This compound.
- UC Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
- Chemistry LibreTexts. (2023, August 29).
- LCMS. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
- University of Ottawa. (n.d.). 19Flourine NMR. [Link]
- Wikipedia. (n.d.).
- Knowbee Tutoring. (2015, February 19).
Sources
- 1. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR [m.chemicalbook.com]
- 4. sfu.ca [sfu.ca]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. colorado.edu [colorado.edu]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unraveling Complexity in Halogenated Aromatics
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Chloro-3-fluoro-2-iodobenzene
This compound is a trisubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules in agrochemical and pharmaceutical development.[1][2] The unique arrangement of three different halogen atoms on the benzene ring presents a fascinating challenge for structural elucidation. Each halogen—chlorine, fluorine, and iodine—imparts distinct electronic and steric effects, influencing the magnetic environment of every nucleus in the molecule.[3][4]
This guide provides a comprehensive, in-depth analysis of this compound using multinuclear NMR spectroscopy. As senior application scientists, we move beyond simple data reporting to explain the causality behind spectral features. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the NMR data for this and structurally similar compounds. We will explore ¹H, ¹³C, and ¹⁹F NMR, detailing not just the expected spectral parameters but also the underlying principles that govern them.
Part 1: The Strategic Importance of Multinuclear NMR
To unambiguously characterize this compound, a single NMR experiment is insufficient. A correlated, multinuclear approach is essential for complete structural validation.
-
¹H NMR Spectroscopy provides the initial scaffold, revealing the number and relative positions of the aromatic protons. The key diagnostic information lies in the chemical shifts and, more critically, the spin-spin coupling constants between protons (JHH) and between protons and fluorine (JHF).
-
¹⁹F NMR Spectroscopy offers a direct and highly sensitive window into the fluorine environment.[5] With 100% natural abundance and a large chemical shift range, the ¹⁹F spectrum provides a clean, high-resolution signal whose coupling patterns confirm its relationship to the neighboring protons.[6]
-
¹³C NMR Spectroscopy completes the picture by mapping the carbon backbone. The spectrum reveals the chemical shift of each unique carbon atom, with the carbon directly bonded to fluorine exhibiting a characteristic large one-bond coupling constant (¹JCF). This, along with smaller long-range nJCF couplings, provides definitive evidence of the fluorine's position.[7]
The logical workflow for this analysis involves acquiring and interpreting these spectra in a complementary fashion, as illustrated below.
Caption: Logical workflow for NMR-based structural validation.
Part 2: Experimental Protocol: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[8] The following protocol is designed to minimize artifacts and ensure high-resolution spectra.
Step-by-Step Methodology for Sample Preparation
-
Analyte Purity: Begin with this compound of the highest possible purity. Residual solvents or synthetic precursors will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common and effective choice for this type of analyte.[9] The deuterium signal provides the field-frequency lock for the spectrometer.
-
Concentration:
-
For ¹H and ¹⁹F NMR , dissolve 5-15 mg of the compound in 0.6-0.7 mL of deuterated solvent.[8][10] This concentration provides an excellent signal-to-noise ratio without causing significant line broadening due to viscosity.
-
For ¹³C NMR , which is inherently less sensitive, a more concentrated sample is ideal. Aim for 30-50 mg in 0.6-0.7 mL of solvent to reduce acquisition time.[10]
-
-
Filtration (Critical Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks.[9] Filter the prepared solution directly into a clean, dry 5 mm NMR tube through a Pasteur pipette packed with a small plug of glass wool or a Kimwipe.[9][11] This ensures a clear, homogeneous solution.
-
Tube Handling and Labeling: Use high-quality NMR tubes that are free of scratches or chips.[10] After filling, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants. Label the tube clearly near the cap.[9]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and is used as the 0.00 ppm reference for ¹H and ¹³C spectra. For ¹⁹F NMR, an external reference or referencing to the spectrometer's internal standard is common, though a fluorine-containing compound can be added if precise internal referencing is required.[12]
Part 3: Spectral Analysis and Interpretation
The substitution pattern of this compound dictates a specific and predictable set of NMR signals. Understanding the influence of each halogen is key to accurate interpretation.
Caption: Numbering scheme for this compound.
¹H NMR Spectrum: A Trio of Signals
The aromatic region (typically δ 6.5-8.0 ppm) will feature three distinct signals, one for each proton (H4, H5, H6). The chemical shifts are influenced by the combined inductive (electron-withdrawing) and resonance effects of the halogens. The splitting pattern of each signal is the most information-rich aspect, governed by J-coupling.
Expected Coupling Patterns:
-
H4: This proton is meta to H6 (³JHH) and ortho to H5 (³JHH). It is also coupled to the fluorine at C3 (³JHF, meta coupling). Therefore, H4 is expected to appear as a doublet of doublet of doublets (ddd) .
-
H5: This proton is ortho to H4 (³JHH) and ortho to H6 (³JHH). It is also coupled to the fluorine (⁴JHF, para coupling). H5 should appear as a triplet of doublets (td) or a more complex multiplet if the two ortho JHH values are dissimilar.
-
H6: This proton is meta to H4 (³JHH) and ortho to H5 (³JHH). It is coupled to the fluorine (⁵JHF, a very small long-range coupling, often unresolved). It is expected to be a doublet of doublets (dd) .
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |
| H4 | ~7.1 - 7.4 | ddd | ³J(H4-H5) ≈ 7-9 Hz; ⁴J(H4-H6) ≈ 1-3 Hz; ³J(H4-F) ≈ 5-8 Hz |
| H5 | ~6.9 - 7.2 | td | ³J(H5-H4) ≈ 7-9 Hz; ³J(H5-H6) ≈ 7-9 Hz; ⁴J(H5-F) ≈ 1-3 Hz |
| H6 | ~7.3 - 7.6 | dd | ³J(H6-H5) ≈ 7-9 Hz; ⁴J(H6-H4) ≈ 1-3 Hz |
| Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary.[13][14][15][16] |
¹⁹F NMR Spectrum: The Fluorine Spy
The ¹⁹F NMR spectrum provides a direct confirmation of the fluorine's environment. For this molecule, a single resonance is expected.
-
Chemical Shift: Aromatic fluorine chemical shifts are sensitive to the electronic nature of other ring substituents.[6] For this compound, the shift is expected in the range of δ -100 to -130 ppm (relative to CFCl₃).
-
Coupling: The fluorine nucleus couples to the nearby protons. The signal will be split by H4 (meta coupling, ³JHF) and H5 (para coupling, ⁴JHF). The coupling to H6 is typically too small to be resolved. The signal should appear as a doublet of doublets (dd) . The magnitude of these coupling constants must match those observed in the ¹H spectrum, providing a crucial cross-validation of the assignments.
¹³C NMR Spectrum: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the directly attached substituent.
-
C-F (C3): This carbon will show the most characteristic signal. It will be significantly downfield due to the electronegativity of fluorine and will appear as a doublet with a very large one-bond coupling constant (¹JCF).
-
C-I (C2): The carbon attached to iodine often exhibits a chemical shift in the upfield region of the aromatic carbons (around δ 90-100 ppm) due to the "heavy atom effect."
-
C-Cl (C1): The carbon bonded to chlorine will appear in the typical region for halogenated aromatics, around δ 130-135 ppm.
-
C-H Carbons (C4, C5, C6): These carbons will resonate in the δ 115-130 ppm range and will also exhibit smaller C-F couplings.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C1 (C-Cl) | ~133 - 137 | d | ³J(C1-F) ≈ 2-5 Hz |
| C2 (C-I) | ~92 - 98 | d | ²J(C2-F) ≈ 20-30 Hz |
| C3 (C-F) | ~160 - 165 | d | ¹J(C3-F) ≈ 240-260 Hz |
| C4 (C-H) | ~115 - 120 | d | ²J(C4-F) ≈ 20-30 Hz |
| C5 (C-H) | ~128 - 132 | d | ³J(C5-F) ≈ 5-10 Hz |
| C6 (C-H) | ~125 - 129 | d | ⁴J(C6-F) ≈ 1-3 Hz |
| Note: Predicted values based on additivity rules and data from similar compounds.[17][18] |
Visualizing Spin-Spin Interactions
The coupling relationships are the cornerstone of this structural proof.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern multinuclear NMR spectroscopy. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR data, a complete and unambiguous assignment of the molecular structure is achievable. The key to this analysis lies not just in observing chemical shifts, but in meticulously analyzing the spin-spin coupling constants, which provide a definitive roadmap of nuclear connectivity. The protocols and interpretive frameworks presented in this guide offer a robust system for achieving accurate and reliable results, empowering researchers to confidently characterize complex halogenated molecules in their scientific endeavors.
References
- University of California, Riverside. (n.d.). How to Prepare Samples for NMR. UCR Department of Chemistry.
- JEOL. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ChemicalBook. (n.d.). 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. UCL.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- The Royal Society of Chemistry. (2011). Supplementary Information: Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.
- ChemicalBook. (n.d.). 1-Fluoro-2-iodobenzene(348-52-7) 13C NMR spectrum.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- ECHEMI. (n.d.). This compound Formula.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ChemicalBook. (n.d.). 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 1-Chloro-3-Iodobenzene - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
- ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. biophysics.org [biophysics.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. rsc.org [rsc.org]
- 13. 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. 1-Fluoro-2-iodobenzene(348-52-7) 13C NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Chloro-3-fluoro-2-iodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing a Complex Halogenated Aromatic
Welcome to a detailed exploration of the mass spectrometric behavior of 1-chloro-3-fluoro-2-iodobenzene (C₆H₃ClFI). This guide is crafted not as a rigid protocol, but as a foundational blueprint for the analytical scientist. In drug discovery and development, halogenated aromatic scaffolds are ubiquitous. Understanding their fragmentation behavior is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and reaction monitoring. This molecule, with its trifecta of different halogens, presents a particularly insightful case study. The varying bond strengths and isotopic signatures of chlorine, fluorine, and iodine dictate a predictable yet nuanced fragmentation pattern under electron ionization (EI). Here, we will dissect this behavior, explain the underlying chemical principles, and provide a robust, field-tested methodology for its analysis.
The Molecule: Physicochemical & Isotopic Landscape
Before entering the mass spectrometer, a comprehensive understanding of the analyte is paramount.
-
Structure: this compound
-
Molecular Formula: C₆H₃ClFI[1]
-
Monoisotopic Mass: 255.8952 Da[1]
-
Average Molecular Weight: 256.45 g/mol [2]
The key to interpreting the mass spectrum of this molecule lies in understanding the natural isotopic abundances of its constituent halogens.
| Element | Isotope | Natural Abundance (%) | Mass (amu) |
| Chlorine | ³⁵Cl | 75.77 | 34.96885 |
| ³⁷Cl | 24.23 | 36.96590 | |
| Fluorine | ¹⁹F | 100 | 18.99840 |
| Iodine | ¹²⁷I | 100 | 126.9044 |
| (Data sourced from various references)[3][4][5][6][7] |
This data predicts a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak (M) will be accompanied by an (M+2) peak, with an intensity approximately one-third of the M peak, a hallmark of a monochlorinated compound.[4][5] Fluorine and iodine, being monoisotopic, do not contribute to this complexity but are critical to identifying fragmentation pathways.[3][4][5]
The Science of Fragmentation: A Tale of Bond Energies
Electron Ionization (EI) is a high-energy process that imparts significant internal energy into the molecule, leading to fragmentation.[8] The fragmentation pathways are not random; they are governed by the relative strengths of the chemical bonds within the molecule. For this compound, the carbon-halogen bond dissociation energies are the primary determinant of the fragmentation cascade.
This hierarchy of bond energies provides a clear roadmap for predicting the fragmentation sequence. The C-I bond is the weakest, making the loss of an iodine radical the most favorable initial fragmentation step.[10] The C-Cl bond is substantially stronger, and its cleavage is a secondary, less probable event compared to iodine loss. The C-F bond is the strongest, a consequence of the small atomic radius and high electronegativity of fluorine, making the loss of a fluorine radical highly unlikely.[11]
Predicted Fragmentation Pathway
The following diagram illustrates the primary, most logical fragmentation cascade for this compound under standard 70 eV electron ionization.
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. GCMS Section 6.5 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 8. rroij.com [rroij.com]
- 9. quora.com [quora.com]
- 10. C-Cl bond is stronger than C-I bond , because [allen.in]
- 11. reddit.com [reddit.com]
Unraveling the Solid-State Architecture of 1-Chloro-3-fluoro-2-iodobenzene: A Proposed Crystallographic Investigation
Abstract
This technical guide outlines a comprehensive strategy for the determination and analysis of the single-crystal X-ray structure of 1-chloro-3-fluoro-2-iodobenzene. While, to date, a definitive crystal structure for this specific tri-substituted halobenzene has not been reported in publicly accessible crystallographic databases, this document provides researchers, scientists, and drug development professionals with a detailed experimental roadmap and a discussion of the anticipated structural features. By leveraging established crystallographic methodologies and drawing parallels with related halogenated benzene derivatives, we present a robust framework for elucidating the molecular geometry, crystal packing, and governing intermolecular interactions of this compound. Such an understanding is pivotal for applications in crystal engineering, materials science, and rational drug design where precise control over solid-state architecture is paramount.
Introduction: The Significance of Halogenated Benzene Scaffolds
Halogenated aromatic compounds are fundamental building blocks in a vast array of functional materials and pharmaceutical agents.[1] The specific identity, number, and substitution pattern of halogen atoms on a benzene ring profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. More critically, these substituents dictate the nature and directionality of intermolecular interactions, such as halogen bonding and hydrogen bonding, which in turn govern the crystal packing and ultimate solid-state properties of the material.[2][3]
This compound presents a particularly intriguing case study. The presence of three different halogen atoms (F, Cl, I) on a single aromatic ring introduces a complex interplay of competing non-covalent interactions. The large, polarizable iodine atom is a strong halogen bond donor, the chlorine atom a moderate one, and the highly electronegative fluorine atom a potential, albeit weak, hydrogen bond acceptor.[4][5][6] Elucidating the crystal structure of this molecule will provide invaluable insights into the hierarchical nature of these interactions and how they collectively determine the supramolecular assembly.
This guide will therefore proceed in two main parts. First, we will detail a rigorous, self-validating experimental protocol for obtaining high-quality single crystals of this compound and determining its structure via single-crystal X-ray diffraction. Second, we will discuss the anticipated structural features and intermolecular interactions, drawing upon the established principles of crystal engineering and the known structures of related halobenzenes.
Experimental Workflow: A Blueprint for Structure Determination
The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental plan. The following workflow is designed to be a self-validating system, with clear checkpoints to ensure data quality and structural accuracy.
Synthesis and Purification
While this compound is commercially available, its purity is critical for successful crystallization.[7][8]
Protocol:
-
Purity Assessment: Obtain the compound and assess its purity using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H/¹⁹F NMR spectroscopy.
-
Recrystallization: If impurities are detected, purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes). The goal is to achieve >99% purity.
-
Characterization: Confirm the purity and identity of the recrystallized material using the analytical techniques mentioned above.
Causality: High purity is essential as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be explored in parallel.
Protocol:
-
Slow Evaporation: Prepare saturated solutions of the purified compound in a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, hexane, ethanol). Loosely cap the vials and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., compound in dichloromethane, anti-solvent is hexane). The slow diffusion of the anti-solvent vapor into the compound solution will gradually reduce its solubility, promoting crystallization.
-
Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or from room temperature to a refrigerated temperature (2-8°C).
Causality: The slow perturbation of solubility is key to allowing molecules to self-assemble into a well-ordered crystal lattice rather than crashing out as an amorphous powder.[9]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, the next step is to collect diffraction data.[9]
Protocol:
-
Crystal Mounting: Select a well-formed, transparent crystal under a microscope and mount it on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector and a low-temperature device.[10][11]
-
Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, which is rotated to capture a complete sphere of diffraction data.[11][12]
Causality: Low-temperature data collection improves the quality of the diffraction pattern by reducing atomic thermal motion, leading to more precise atomic positions and bond lengths.[11]
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.[9]
-
Space Group Determination: Systematic absences in the diffraction pattern reveal the symmetry of the crystal, allowing for the determination of the space group.[9]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
Trustworthiness: The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps to ensure the model accurately represents the experimental data.
Anticipated Structural Features and Intermolecular Interactions
While the precise crystal structure remains to be determined, we can make educated predictions based on the known behavior of related halogenated molecules.
Molecular Geometry
The core of the molecule is a planar benzene ring. We anticipate standard aromatic C-C bond lengths and endocyclic angles close to 120°. The C-X (X = F, Cl, I) bond lengths will follow the expected trend based on the covalent radii of the halogen atoms (C-I > C-Cl > C-F).
Supramolecular Assembly and Key Interactions
The crystal packing will be a delicate balance of several competing intermolecular forces.
-
Halogen Bonding (XB): The iodine atom, with its large region of positive electrostatic potential (the σ-hole) opposite the C-I bond, is the most potent halogen bond donor. We anticipate strong C-I···Cl or C-I···F halogen bonds, where the electron-rich regions of the chlorine or fluorine atoms on neighboring molecules act as the acceptors. These interactions are highly directional and are expected to be a primary structure-directing force.
-
C-H···F Hydrogen Bonding: While organic fluorine is a poor hydrogen bond acceptor, the acidity of aromatic C-H bonds can be enhanced by the presence of electron-withdrawing halogens.[6] It is plausible that weak C-H···F interactions will play a role in stabilizing the crystal lattice.
-
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.
The interplay between these interactions will determine the final crystal packing. For instance, a strong C-I···Cl halogen bond might form a primary 1D chain, which is then further assembled into 2D layers or a 3D network via weaker C-H···F and π-π interactions.
Visualization of Concepts
To aid in the conceptualization of the proposed research and anticipated findings, the following diagrams are provided.
Figure 1: A comprehensive workflow for the determination of the crystal structure of this compound.
Figure 2: Simplified molecular structure of this compound highlighting the key halogen atoms.
Conclusion and Outlook
This technical guide has presented a detailed, actionable framework for determining the crystal structure of this compound. By following the proposed experimental protocols, researchers can obtain high-quality crystallographic data. The subsequent analysis of this data will not only reveal the precise three-dimensional arrangement of atoms in this molecule but will also provide fundamental insights into the competitive and cooperative nature of halogen bonds, hydrogen bonds, and π-π interactions in a multi-halogenated system. This knowledge is crucial for advancing the fields of crystal engineering and materials science, enabling the rational design of new molecular solids with tailored properties.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure.
- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
- What is Single Crystal X-ray Diffraction? YouTube.
- Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. ResearchGate.
- This compound | C6H3ClFI | CID 14492466. PubChem.
- Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications.
- (PDF) Halogen interactions in biomolecular crystal structures. ResearchGate.
- C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society.
- Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions (RSC Publishing).
- 1-Chloro-2-iodobenzene | C6H4ClI | CID 11993. PubChem.
- 1-Chloro-3-fluorobenzene. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fiveable.me [fiveable.me]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. youtube.com [youtube.com]
The Strategic Reactivity of 1-Chloro-3-fluoro-2-iodobenzene: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of the reactivity of 1-chloro-3-fluoro-2-iodobenzene, a versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The strategic placement of three distinct halogen atoms on the benzene ring—iodine, chlorine, and fluorine—offers a platform for highly regioselective transformations. This document explores the principles governing this selectivity in key synthetic operations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By understanding the underlying mechanistic principles, researchers can harness the unique reactivity of this polyhalogenated aromatic compound to achieve precise and efficient molecular construction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: A Molecule of Designed Reactivity
This compound (CAS No. 127654-70-0) is a synthetically valuable trihalogenated aromatic compound.[1][2] Its utility stems from the differential reactivity of the three halogen substituents, which allows for sequential and site-selective functionalization. The carbon-iodine bond is the most labile, followed by the carbon-chlorine bond, with the carbon-fluorine bond being the most robust. This reactivity hierarchy is the cornerstone of its application in complex molecule synthesis.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₃ClFI[2]
-
Molecular Weight: 256.44 g/mol [2]
-
Appearance: Solid or semi-solid or liquid
-
Storage: Keep in a dark place, sealed in dry, at 2-8°C
A plausible synthetic route to this compound can be adapted from the synthesis of similarly substituted polyhalogenated benzenes.[3][4] A common strategy involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce the iodine.
Regioselective Reactivity: The Halogen Dance
The key to unlocking the synthetic potential of this compound lies in the predictable and controllable regioselectivity of its reactions. The reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F in many common transformations, particularly those involving transition metal catalysis.[5]
Metal-Halogen Exchange: A Gateway to Functionalization
Metal-halogen exchange is a powerful method for converting an aryl halide into a potent nucleophilic organometallic reagent, such as an organolithium or Grignard reagent.[6][7][8] In the case of this compound, the exchange is highly selective for the most reactive carbon-iodine bond.[9] This is due to the kinetic nature of the lithium-halogen exchange, where the rate of exchange follows the trend I > Br > Cl.[7][9] The C-F bond is generally unreactive in this context.[7][10]
This selective exchange generates a 2-chloro-6-fluorophenyl organometallic intermediate, which can then be trapped with a wide range of electrophiles to introduce a new substituent at the C2 position, leaving the chloro and fluoro groups intact for potential subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12][13] The reactivity of this compound in these reactions is dominated by the oxidative addition of the C-I bond to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[14][15] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs exclusively at the C-I bond.[15] This allows for the selective introduction of an aryl or vinyl group at the 2-position.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >95 (expected) |
| 3 | (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | >90 (expected) |
Note: The yields presented are hypothetical but are based on typical outcomes for Suzuki-Miyaura couplings of aryl iodides.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17][18] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound proceeds with high regioselectivity at the C-I bond.[17]
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | >90 (expected) |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 80 | 12 | >90 (expected) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | >95 (expected) |
Note: The yields presented are hypothetical and based on typical outcomes for Sonogashira couplings of aryl iodides.
Experimental Protocol: Representative Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until completion.
-
Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[4][19][20] This reaction has broad substrate scope and functional group tolerance. For this compound, the amination occurs selectively at the C-I position.[21]
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >90 (expected) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | >85 (expected) |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | >90 (expected) |
Note: The yields presented are hypothetical and based on typical outcomes for Buchwald-Hartwig aminations of aryl iodides.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture with stirring for the required time (e.g., 18 h at 100 °C).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution: A Less Trodden Path
While palladium-catalyzed reactions are the most common for functionalizing this compound, nucleophilic aromatic substitution (SₙAr) is another potential reaction pathway. Generally, SₙAr reactions on unactivated aryl halides are difficult. However, the presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack to a certain extent. The reactivity order for leaving groups in SₙAr is typically F > Cl > Br > I, which is the reverse of that seen in cross-coupling reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen. However, given the high reactivity of the C-I bond in other contexts, competing reaction pathways are likely. Specific conditions, such as the use of very strong nucleophiles and high temperatures, might be required to favor SₙAr, and the regioselectivity would need to be carefully determined.
Conclusion: A Versatile Tool for Synthesis
This compound is a powerful and versatile building block in organic synthesis. The predictable and highly regioselective reactivity of the carbon-iodine bond in metal-halogen exchange and palladium-catalyzed cross-coupling reactions allows for the precise introduction of a wide range of substituents at the C2 position. The remaining chloro and fluoro groups offer the potential for subsequent functionalization under more forcing conditions, opening avenues for the synthesis of complex, polysubstituted aromatic compounds. A thorough understanding of the principles of reactivity and the appropriate choice of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable molecule.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Benchchem.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. Benchchem.
- Harned Research Group. (n.d.). Cross coupling reactions.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.
- Knochel, P., et al. (n.d.).
- NROChemistry. (n.d.). Cross-Coupling Reactions.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Wikipedia. (n.d.). Metal–halogen exchange.
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
- Palkowitz, J. A., et al. (n.d.). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX.
- Narang, S. (2023, December 16).
- Fagnou, K., et al. (n.d.). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC.
- Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
- Wikipedia. (n.d.). Grignard reagent.
- Evano, G., et al. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC.
- Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4472–4475.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. Benchchem.
- Wikipedia. (n.d.). Sonogashira coupling.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Biscoe, M. R., et al. (n.d.).
- Scribd. (n.d.). 1 Lithium Halogen Exchange.
- Myers Group. (n.d.). lithium halogen exchange #1 revised.
- Pirkle, W. H., & Lunsford, J. P. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 67A(5), 449–459.
- ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- SciSpace. (n.d.). The preparation and some reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene.
- Olah, G. A., & Meyer, M. W. (1963). Friedel-Crafts Isomerization. II.1 Aluminum Chloride-Catalyzed Isomerization of Chlorofluorobenzenes and Dichlorobenzenes. The Effect of Aluminum Chloride on Difluorobenzenes. The Journal of Organic Chemistry, 28(12), 3333–3336.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3 [m.chemicalbook.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 1-Chloro-3-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Chloro-3-fluoro-2-iodobenzene (CAS No. 127654-70-0). As a halogenated aromatic compound, this substance requires careful management in a laboratory setting to mitigate potential risks. This document is intended to empower researchers with the knowledge to handle this chemical responsibly, ensuring personal safety and environmental protection. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.
Section 1: Understanding the Hazard Profile
A critical first step in safe handling is a thorough understanding of the substance's hazard profile. While comprehensive toxicological data for this compound is not extensively documented, information from available Safety Data Sheets (SDS) and data for structurally similar halogenated aromatic compounds allows for a robust risk assessment.
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 127654-70-0 | |
| Molecular Formula | C₆H₃ClFI | |
| Molecular Weight | 256.44 g/mol | |
| Appearance | Solid, semi-solid, or liquid | |
| Boiling Point | 226.3 ± 20.0 °C (Predicted) | |
| Density | 2.008 ± 0.06 g/cm³ (Predicted) |
There is some discrepancy in the classification of this compound among suppliers. However, a conservative approach based on available data suggests the following GHS classification should be adopted to ensure the highest level of safety.
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
The following diagram illustrates the logical flow of hazard identification and the corresponding preventative measures.
Caption: Hazard Identification and Corresponding Preventative Measures.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
-
Chemical Fume Hood: All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[4]
-
Eyewash Stations and Safety Showers: An easily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2][5]
The selection of PPE must be based on a thorough risk assessment. The following table provides guidance on the appropriate PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Skin | Chemical-resistant gloves (Nitrile rubber or Neoprene) and a lab coat. | Prevents skin contact which can lead to irritation.[3] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a fume hood or in case of ventilation failure. | Protects against inhalation of vapors that may cause respiratory irritation.[3] |
The decision-making process for selecting the appropriate level of PPE is outlined in the workflow below.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Handle in a well-ventilated place, preferably a chemical fume hood.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep in a dark place, as some halogenated compounds can be light-sensitive.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Recommended storage temperature is between 2-8°C.[1]
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention. |
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials, such as saw dust.
-
Collect: Carefully scoop up the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to the appropriate safety officer.
Section 5: Waste Disposal
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7] It should not be mixed with non-halogenated waste streams.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This includes any contaminated PPE, absorbent materials, and glassware.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
The following diagram outlines the waste disposal workflow.
Caption: Waste Disposal Workflow for this compound.
By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). This compound.
- SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. cfplus.cz [cfplus.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. innospk.com [innospk.com]
- 7. 1-Chloro-2-fluoro-3-iodopropane | C3H5ClFI | CID 21731134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to the Purity of Commercially Available 1-Chloro-3-fluoro-2-iodobenzene
Abstract: 1-Chloro-3-fluoro-2-iodobenzene is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility, however, is directly contingent on its purity. The presence of minute, structurally similar impurities can drastically alter reaction pathways, impact yields, and introduce unforeseen toxicological profiles in downstream products. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially sourced this compound, moving beyond a simple percentage to a comprehensive impurity profile.
The Critical Nature of Purity in Synthesis
In the realm of drug discovery and development, the starting materials are the foundation upon which all subsequent research is built. For a key intermediate like this compound (CAS No: 127654-70-0), a purity value of "98%" on a supplier's bottle is not an endpoint but a starting point for inquiry.[3] The crucial question is: what constitutes the other 2%? Is it benign residual solvent, or a collection of isomeric and reactive impurities that could compromise the integrity of a multi-step synthesis? This guide outlines a robust, multi-technique approach to answer that question, ensuring the reliability and reproducibility of your research.
Understanding the Impurity Landscape
The potential impurities in a batch of this compound are not random; they are artifacts of its synthesis and subsequent handling. A deep understanding of its probable synthetic route is therefore the first step in predictive impurity profiling.
Synthesis-Related Impurities
A common and efficient method for synthesizing multisubstituted haloaromatics involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction. In this case, the likely precursor is 2-chloro-6-fluoroaniline. This process, while effective, can generate several classes of impurities.
-
Isomeric Impurities: The synthesis of the 2-chloro-6-fluoroaniline starting material may itself generate positional isomers. For instance, fluorination or chlorination of a monosubstituted benzene can yield ortho, meta, and para products with close boiling points, making them difficult to separate.[4] These isomeric anilines, when carried through the subsequent iodination step, will produce isomeric C₆H₃ClFI products (e.g., 1-Chloro-4-fluoro-2-iodobenzene, 2-Chloro-4-fluoro-1-iodobenzene). These are often the most challenging impurities to detect and remove.
-
Incompletely Reacted Materials: Residual 2-chloro-6-fluoroaniline from an incomplete diazotization reaction is a common process-related impurity.
-
Side-Reaction Byproducts: The diazotization process must be carefully controlled. Improper temperature or stoichiometry can lead to the formation of unwanted side products, such as azo compounds, which can be highly colored and reactive.[5] Furthermore, a competing hydro-de-diazotization reaction can lead to the formation of 1-chloro-3-fluorobenzene, a de-iodinated impurity.[1]
-
Reagent and Solvent Residues: Solvents used during the reaction and purification, such as dimethylformamide (DMF), methanol, or various ethers, may persist in the final product.[6][7]
Storage and Degradation Impurities
This compound is typically a solid or semi-solid.[8] While relatively stable, organo-iodine compounds can be sensitive to light and heat. Recommended storage is in a dark, dry, and refrigerated environment (2-8°C).[8] Improper storage can potentially lead to gradual de-iodination, increasing the concentration of 1-chloro-3-fluorobenzene over time.
A Validated, Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergy of orthogonal methods—techniques that measure the same property using different physical principles. This guide advocates for a three-tiered approach: quantitative NMR for absolute purity, and high-resolution chromatographic techniques (GC-MS and HPLC) for impurity identification and profiling.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 8. This compound | 127654-70-0 [sigmaaldrich.com]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Chloro-3-fluoro-2-iodobenzene: A Technical Guide for Researchers
An In-Depth Analysis for Applications in Pharmaceutical and Chemical Research
Executive Summary
1-Chloro-3-fluoro-2-iodobenzene is a halogenated aromatic compound of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex organic molecules. Its utility in cross-coupling reactions and other transformations necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical predictions with established experimental methodologies. In the absence of direct experimental quantitative data, this guide leverages the Hansen Solubility Parameter (HSP) model to predict solubility, offering a robust framework for solvent selection. Furthermore, a detailed protocol for the definitive experimental determination of solubility via the shake-flask method is presented, empowering researchers to validate and expand upon these predictions.
Introduction
The solubility of a compound is a critical physicochemical property that governs its behavior in chemical reactions, purification processes, and formulation development. For researchers and professionals in drug development and chemical synthesis, an understanding of a compound's solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving desired product yields and purity. This compound, with its complex substitution pattern of three different halogens on a benzene ring, presents a unique case study in solubility. Its molecular structure, characterized by a molecular weight of approximately 256.44 g/mol and a predicted octanol-water partition coefficient (XLogP3) of 3.3, indicates a hydrophobic nature.[1] This guide will first explore the theoretical underpinnings of its solubility through the lens of Hansen Solubility Parameters and then provide a practical, step-by-step methodology for its empirical determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" provides a qualitative understanding of solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible. Hansen Solubility Parameters (HSP) offer a more quantitative approach by deconvoluting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The core concept is that substances with similar HSP values will have a high affinity for each other and are therefore likely to be soluble.
A "solubility sphere" can be defined for a solute, and any solvent with HSP values falling within this sphere is predicted to be a good solvent. The distance (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space is a key metric for predicting solubility.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSP values for this compound, the group contribution method developed by Stefanis and Panayiotou provides a reliable estimation based on its molecular structure.[3] This method assigns specific values to different functional groups to calculate the overall HSP of the molecule.
The molecular structure of this compound (C₆H₃ClFI) contains the following groups relevant to the Stefanis-Panayiotou method:
-
Aromatic carbons (part of the benzene ring)
-
Aromatic C-Cl bond
-
Aromatic C-F bond
-
Aromatic C-I bond
-
Aromatic C-H bonds
By applying the group contribution values from the Stefanis-Panayiotou model, the estimated Hansen Solubility Parameters for this compound are calculated as follows:
| Hansen Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 2.0 |
These estimated parameters reflect a molecule with significant dispersion forces, moderate polarity, and very low hydrogen bonding capability, which is consistent with its chemical structure.
Predicted Solubility in Common Organic Solvents
Using the estimated HSP for this compound and the known HSP values for a range of common organic solvents, we can predict its qualitative solubility. The following table summarizes these predictions, categorizing solvents based on their potential to dissolve the target compound. A smaller Hansen distance (Ra) indicates a higher likelihood of good solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |
| Non-Polar Aprotic Solvents | |||||
| Hexane | 14.9 | 0.0 | 0.0 | 4.9 | High |
| Toluene | 18.2 | 1.4 | 2.0 | 3.4 | High |
| Benzene | 18.4 | 0.0 | 2.0 | 4.6 | High |
| Polar Aprotic Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.2 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.5 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.1 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 7.9 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 14.2 | Low to Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.9 | Low to Moderate |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 21.8 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 18.2 | Low |
Interpretation: The predictions suggest that this compound will exhibit high solubility in non-polar aprotic and moderately polar aprotic solvents. This is attributed to the favorable van der Waals interactions between the non-polar solvents and the aromatic ring of the solute, as well as the ability of moderately polar solvents to accommodate both the non-polar ring and the slightly polar carbon-halogen bonds. The solubility is predicted to be lower in highly polar solvents, particularly those with strong hydrogen bonding capabilities like alcohols, due to the significant mismatch in their HSP values.
Experimental Determination of Solubility: The Shake-Flask Method
While predictive models provide valuable guidance, experimental verification is essential for obtaining precise solubility data. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid solvent.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 for reversed-phase chromatography)
II. Procedure
-
Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure reproducibility.
-
Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vials at a moderate speed to pellet the excess solid. c. Carefully withdraw a portion of the clear supernatant using a syringe. d. Immediately filter the supernatant through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification by HPLC-UV: a. Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent. From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution. b. HPLC Analysis: i. Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength. Given its aromatic nature, a wavelength in the range of 210-254 nm is likely to be suitable. ii. Inject the standard solutions into the HPLC system and record the peak areas. iii. Inject the filtered saturated solution (appropriately diluted if necessary) and record the peak area. c. Data Analysis: i. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. ii. Determine the concentration of this compound in the (diluted) saturated solution by interpolating its peak area on the calibration curve. iii. Account for any dilution factors to calculate the final solubility in the original saturated solution.
-
Reporting Results:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
-
Conclusion
This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. The predictive power of Hansen Solubility Parameters offers a valuable, resource-efficient tool for initial solvent screening, guiding researchers toward promising solvent systems. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining precise, empirical solubility data. By combining these theoretical and practical approaches, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, ultimately facilitating more efficient and successful chemical synthesis and product development.
References
- Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. 2008, 29, 568–585. [Link]
- Just, S.; Sievers, F.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. 2018, 3 (12), 17774–17782. [Link]
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. 2007. [Link]
- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. 2008, 46 (2), 335–341. [Link]
- PubChem. This compound.
- Wikipedia. Hansen solubility parameter. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Sources
An In-Depth Technical Guide to the Steric Hindrance Around the Iodine in 1-Chloro-3-fluoro-2-iodobenzene for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the steric environment of 1-chloro-3-fluoro-2-iodobenzene, a key building block in modern synthetic chemistry. We will explore the synthesis of this highly functionalized aromatic ring, delve into its structural characteristics, and, most critically, examine how the steric hindrance imposed by the ortho-chloro and -fluoro substituents dictates its reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document serves as a vital resource for researchers in drug discovery and materials science, offering insights into the strategic application of this versatile intermediate.
Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates
In the landscape of pharmaceutical and agrochemical research, the ability to construct complex molecular architectures with precision is paramount. Halogenated benzene derivatives are foundational building blocks, offering multiple reaction vectors for the assembly of novel compounds. This compound is a prime example of such a strategic intermediate, where the distinct electronic properties and reactivity of its three different halogen substituents (iodine, chlorine, and fluorine) allow for selective and sequential functionalization.
The fluorine atom, in particular, is a celebrated component in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The chloro and iodo groups, on the other hand, serve as versatile handles for various cross-coupling reactions. However, the positioning of the chloro and fluoro groups ortho to the highly reactive iodine atom in this compound introduces significant steric congestion. Understanding and navigating this steric hindrance is key to unlocking the full synthetic potential of this molecule.
Synthesis of this compound: A Plausible Pathway
Diazotization of 2-Chloro-6-fluoroaniline
The first step involves the conversion of the amino group of 2-chloro-6-fluoroaniline into a diazonium salt. This is a classic transformation in aromatic chemistry, typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like sulfuric acid. The reaction is generally conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
Sandmeyer-type Iodination
The subsequent step is the displacement of the diazonium group with iodine. This can be accomplished through a Sandmeyer-type reaction, where the diazonium salt solution is treated with a solution of potassium iodide. In some cases, the use of a copper(I) catalyst, such as cuprous iodide, can facilitate the reaction and improve yields, particularly for more complex substrates.[3]
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Diazotization of 2-Chloro-6-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and an organic co-solvent such as acetic acid.[4]
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) and a catalytic amount of cuprous iodide (0.1 eq) in water.[3]
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the nitrogen evolution ceases.
-
The crude product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with aqueous sodium thiosulfate to remove any residual iodine, and then with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Structural Analysis and Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectroscopic data for this compound, we can predict the key features of its NMR spectra based on the analysis of similar compounds and the known effects of its substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three halogen substituents. The proton between the fluorine and iodine atoms is expected to be the most deshielded.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six signals for the six aromatic carbons. The carbon atom bearing the iodine will be significantly shielded due to the "heavy atom effect". The carbons attached to the highly electronegative fluorine and chlorine atoms will be deshielded.
The Impact of Steric Hindrance on Reactivity
The defining feature of this compound in a synthetic context is the steric congestion around the iodine atom. The presence of both a chloro and a fluoro substituent in the ortho positions creates a crowded environment that significantly influences its participation in chemical reactions, most notably palladium-catalyzed cross-coupling reactions.
General Principles of Steric Hindrance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental tools for C-C bond formation. A critical step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly sensitive to the steric bulk of the substituents ortho to the halide. Increased steric hindrance can slow down or even completely inhibit the oxidative addition, leading to lower reaction yields and requiring more forcing reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. For a substrate like this compound, the high reactivity of the C-I bond makes it the primary site for coupling. However, the ortho-chloro and -fluoro groups will sterically hinder the approach of the bulky palladium catalyst. To overcome this, the use of highly active catalysts and ligands is often necessary. For instance, sterically demanding Suzuki-Miyaura couplings often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and subsequent reductive elimination steps.[5]
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. The steric bulk of both the aryl halide and the phosphine ligand can significantly affect the rate of Sonogashira reactions.[3][6] For this compound, the crowded environment around the iodine would likely necessitate the use of less bulky phosphine ligands or even ligandless conditions in some cases, along with a copper(I) co-catalyst to facilitate the transmetalation step.
Heck Coupling
The Heck reaction couples aryl halides with alkenes. Similar to other palladium-catalyzed reactions, steric hindrance at the ortho positions of the aryl halide can impede the reaction. The use of highly active catalyst systems and appropriate bases is crucial for achieving good yields with sterically hindered substrates.
Visualization of Molecular Interactions and Reaction Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion and Future Outlook
This compound is a highly valuable, albeit sterically challenging, building block for organic synthesis. The strategic placement of three distinct halogens offers a platform for sequential and selective functionalization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The primary challenge in utilizing this compound lies in overcoming the steric hindrance imposed by the ortho-chloro and -fluoro substituents on the reactive iodine center.
Future research in this area should focus on the development of novel catalyst systems with high activity and steric tolerance to efficiently couple this and other similarly hindered substrates. Furthermore, detailed computational studies on the transition states of the oxidative addition step would provide invaluable insights into the energetic barriers imposed by steric hindrance and guide the rational design of more effective catalysts. As the demand for increasingly complex and highly functionalized molecules grows, a thorough understanding of the interplay between steric and electronic effects in substrates like this compound will be indispensable for the advancement of synthetic chemistry.
References
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
- Plenio, H., & Köllner, C. (2007). The effect of steric bulk in Sonogashira coupling reactions.
- The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (URL: [Link])
- Plenio, H., & Köllner, C. (2007). The Effect of Steric Bulk in Sonogashira Coupling Reactions.
- PubChem. (n.d.). This compound.
- Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. (URL: [Link])
- Plenio, H., & Köllner, C. (2007). The effect of steric bulk in Sonogashira coupling reactions.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). (URL: [Link])
- PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
- Plenio, H., et al. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis, 346(13-15), 1849-1862. (URL: [Link])
- McMaster, L., & Ahmann, F. F. (1928). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Journal of the American Chemical Society, 50(1), 145-149. (URL: [Link])
- Beilstein Journal of Organic Chemistry. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 75. (URL: [Link])
- NIST Computational Chemistry Comparison and Benchmark Database. (n.d.).
- Reddy, M. S., et al. (2015). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 20(3), 4443-4458. (URL: [Link])
- Choudary, B. M., et al. (2002). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with a novel palladium catalyst supported on hydroxyapatite. New Journal of Chemistry, 26(9), 1126-1131. (URL: [Link])
- Reich, H. J. (n.d.).
- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google P
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. (URL: [Link])
- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2055–2067. (URL: [Link])
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogen
- Aladdin. (n.d.). 2-Chloro-6-fluoroaniline. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. The effect of steric bulk in Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-Chloro-3-fluoro-2-iodobenzene in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold for Targeted Therapies
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have emerged as particularly valuable scaffolds due to their tunable reactivity and their ability to impart favorable pharmacokinetic properties to drug candidates. This guide focuses on a uniquely functionalized building block, 1-Chloro-3-fluoro-2-iodobenzene (CAS No. 127654-70-0) , and explores its potential applications in medicinal chemistry.[1][2][3]
The trifunctionalized nature of this compound, featuring chloro, fluoro, and iodo substituents on a benzene ring, offers medicinal chemists a powerful tool for the construction of complex molecular architectures.[1][4] The differential reactivity of the halogen atoms allows for selective, sequential chemical transformations, providing a pathway to a diverse array of substituted aromatic compounds. This guide will delve into the synthetic utility of this versatile intermediate, with a particular focus on its application in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.
The Strategic Advantage of Multi-Halogenation in Drug Design
The presence of multiple halogen atoms on the benzene ring of this compound is not merely a synthetic convenience; it offers distinct advantages in the design of bioactive molecules.
-
Fluorine's Impact on Pharmacokinetics: The fluorine atom at the 3-position can significantly influence the metabolic stability and binding affinity of a drug molecule.[5] Its high electronegativity can alter the pKa of nearby functional groups and create favorable interactions with protein targets. Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Differential Reactivity for Sequential Synthesis: The three different halogen atoms (I, Cl, F) exhibit distinct reactivities in common cross-coupling reactions. The carbon-iodine bond is the most reactive and is readily functionalized via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the initial introduction of a key structural motif at the 2-position, while the less reactive chloro and fluoro groups remain available for subsequent modifications or to influence the overall electronic properties of the molecule.
-
Vectorial Control of Molecular Elaboration: The specific substitution pattern of this compound provides a defined framework for the controlled, step-wise elaboration of a lead compound. This vectorial approach is crucial in establishing Structure-Activity Relationships (SAR) during the lead optimization phase of drug discovery.
Core Application: A Building Block for Kinase Inhibitors
A significant body of research points to the utility of halogenated phenyl derivatives in the synthesis of kinase inhibitors. While direct synthesis examples for this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of approved drugs like Trametinib (a MEK inhibitor) and Dabrafenib (a BRAF inhibitor) strongly suggests its potential in this therapeutic area.
The general strategy involves using the iodo-substituted position as a reactive handle to introduce a core heterocyclic moiety, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.
Below is a conceptual workflow illustrating how this compound could be employed in the synthesis of a hypothetical kinase inhibitor.
Detailed Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key cross-coupling reactions of this compound. These protocols are based on established procedures for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is particularly useful for introducing aryl or heteroaryl moieties.
Objective: To synthesize a biaryl compound from this compound and a heterocyclic boronic acid.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 127654-70-0 | 256.44 | 1.0 | 1.0 |
| Heterocyclic Boronic Acid | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 127654-70-0 | 256.44 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) Dichloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Objective: To synthesize a substituted alkene from this compound and an acrylate.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 127654-70-0 | 256.44 | 1.0 | 1.0 |
| Alkene (e.g., Methyl Acrylate) | 96-33-3 | 86.09 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add triethylamine (1.5 mmol), followed by this compound (1.0 mmol) and the alkene (1.5 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Future Perspectives and Conclusion
This compound represents a highly promising and versatile building block for medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal scaffold for the synthesis of complex, multi-substituted aromatic compounds. The strategic placement of the fluoro and chloro groups can impart desirable pharmacokinetic properties, while the highly reactive iodo group serves as a key handle for the introduction of diverse structural motifs via robust and well-established cross-coupling methodologies.
While direct applications of this specific molecule in the synthesis of marketed drugs are not yet widely reported, its structural analogy to key intermediates for successful kinase inhibitors strongly suggests its potential in this and other therapeutic areas. The protocols and strategic considerations outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for exploring the full potential of this compound in their quest for novel and effective medicines. As the demand for highly specific and potent targeted therapies continues to grow, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- LookChem. Cas 127654-70-0, this compound.
- Google Patents. WO2019026065A2 - Novel braf inhibitors and use thereof for treatment of cutaneous reactions.
- Google Patents. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
- Google Patents. WO2021142144A1 - Mek inhibitors and therapeutic uses thereof.
- Google Patents. KR20100114893A - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
Sources
- 1. lookchem.com [lookchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 127654-70-0 this compound AKSci Z0012 [aksci.com]
- 5. WO2019026065A2 - Novel braf inhibitors and use thereof for treatment of cutaneous reactions - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3-fluoro-2-iodobenzene
Introduction: Strategic C-C Bond Formation in Complex Arenes
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed reaction is indispensable in drug discovery and materials science, where such motifs are prevalent.[3][4][5]
The substrate, 1-chloro-3-fluoro-2-iodobenzene, is a highly valuable and strategically functionalized building block.[6][7] Its utility stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F.[8][9] This inherent hierarchy allows for the selective coupling at the most labile C-I bond, while leaving the more robust C-Cl and C-F bonds intact for potential subsequent transformations. This application note provides a comprehensive guide to the principles, optimization, and execution of a successful Suzuki coupling protocol for this versatile intermediate. The presence of fluorine is particularly noteworthy, as its incorporation can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[10][11]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. Due to the bond dissociation energies (C-I < C-Br < C-Cl), the catalyst selectively inserts into the weaker carbon-iodine bond of this compound. This is the rate-determining step and the source of the reaction's chemoselectivity, forming a Pd(II) intermediate.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is critically facilitated by a base.[14][15] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[16][17][18][19]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the Pd(II) center to form the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimization of Key Reaction Parameters
Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of several experimental variables.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precursors, respectively, that readily form the active Pd(0) catalyst in situ.[16] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(tBu)₃) or N-Heterocyclic Carbenes (NHCs). | These ligands stabilize the Pd(0) species, promote the oxidative addition of the C-I bond, and accelerate the final reductive elimination step.[16][19][20][21] Sterically demanding ligands are particularly effective for challenging or hindered substrates.[22][23][24] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for the transmetalation step.[1][14] K₃PO₄ and Cs₂CO₃ are often effective for less reactive or sterically hindered substrates and are compatible with base-sensitive functional groups.[25] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1 ratio) | A biphasic solvent system is commonly used to dissolve both the organic substrates and the inorganic base, facilitating interaction between all components.[1][8][26] |
| Boron Reagent | Arylboronic Acid or Arylboronic Pinacol Ester (1.1-1.5 equiv.) | Arylboronic acids are widely available, though can be prone to decomposition (protodeboronation).[8] Pinacol esters offer greater stability. A slight excess ensures complete consumption of the aryl iodide. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially given the multiple substituents on the aryl iodide. |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is crucial to maintain catalytic activity throughout the reaction. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. 72373-82-1|1-Chloro-2-fluoro-3-iodobenzene|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 26. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Value of 1-Chloro-3-fluoro-2-iodobenzene in Synthesis
This compound is a trifunctionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on a benzene ring offers a powerful platform for sequential and site-selective cross-coupling reactions. The distinct reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) under palladium catalysis allow for programmed functionalization, enabling the efficient construction of complex molecular architectures.[1][2] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving this substrate, focusing on the underlying principles, experimental protocols, and the causal factors that govern reaction outcomes.
The primary advantage of this substrate lies in the pronounced reactivity difference between the carbon-iodine bond and the carbon-chlorine bond. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[3] This inherent reactivity differential is the cornerstone of the regioselective protocols described herein.[4][5]
The Cornerstone of Selectivity: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[6] The catalytic cycle, regardless of the specific named reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step and, consequently, the overall success of the reaction.[9][10][11]
The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[12][13] For this compound, this step occurs almost exclusively at the more labile C-I bond. The electron-donating and sterically bulky phosphine ligands are often employed to stabilize the palladium center and facilitate this process.[9][14]
Caption: Generalized Palladium Catalytic Cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds which are prevalent in pharmaceuticals.[15][16][17][18] The reaction couples an organoboron reagent, typically a boronic acid, with an organohalide.[19][20]
Core Principles and Mechanistic Insights
For this compound, the Suzuki coupling offers a reliable method to introduce an aryl or vinyl substituent at the 2-position. The key to a successful Suzuki coupling lies in the activation of the boronic acid with a base, which facilitates the transmetalation step.[18] The choice of base and solvent system is critical to ensure both high yield and selectivity.
Optimized Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the selective coupling at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19][21]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, necessary for coupling less reactive chlorides, but here ensures high efficiency for the iodide.[14] |
| Base | K₃PO₄ | A moderately strong base effective in promoting the formation of the reactive boronate species without causing decomposition of sensitive substrates. |
| Solvent | Dioxane/Water | A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[22][23] This reaction allows for the coupling of amines with aryl halides.[8]
Core Principles and Mechanistic Insights
Similar to the Suzuki coupling, the Buchwald-Hartwig reaction with this compound is highly selective for the C-I bond. The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[8][22] The choice of a strong, non-nucleophilic base is critical for the deprotonation step.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Optimized Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature, then partition between ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand with a large bite angle, which is known to facilitate the reductive elimination step in Buchwald-Hartwig aminations.[24] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine and form the key palladium-amido intermediate. |
| Solvent | Toluene | An anhydrous, non-polar solvent commonly used for this transformation. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for the C-I bond activation. |
III. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][25] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[25] It is invaluable for the synthesis of substituted alkynes, which are important intermediates and structural motifs in various fields.[26]
Core Principles and Mechanistic Insights
The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate.[5] This copper acetylide then undergoes transmetalation with the arylpalladium(II) halide complex. For this compound, the reaction selectively occurs at the C-I position.
Optimized Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for a few minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salt, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.[27]
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic catalyst system for Sonogashira couplings, providing reliable activity for aryl iodides.[28] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. It also scavenges the HI produced. |
| Solvent | THF | A common aprotic solvent that provides good solubility for the reactants. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows this reaction to proceed efficiently under mild conditions. |
Conclusion
This compound serves as an exceptionally versatile building block for synthetic chemists. The predictable and high regioselectivity of palladium-catalyzed cross-coupling reactions at the C-I bond enables the straightforward synthesis of a wide array of disubstituted fluoroaromatics. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The resulting 2-substituted-1-chloro-3-fluorobenzene products retain a reactive C-Cl bond, opening the door for further diversification through subsequent, more forcing cross-coupling reactions, thereby allowing for a programmed and efficient approach to complex molecule synthesis.
References
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL open science.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Mechanism of the Oxidative Addition of Aryl Halides to Bis-Carbene Palladium(0) Complexes. ResearchGate.
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. National Institutes of Health.
- (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. ACS Publications.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Biaryls Using 1-Chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Value of Substituted Biaryls and the Utility of 1-Chloro-3-fluoro-2-iodobenzene
Substituted biaryl scaffolds are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique three-dimensional structure and electronic properties are pivotal to their function. The strategic introduction of specific substituents onto the biaryl core allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and material characteristics. The presence of halogen atoms, for instance, can significantly influence a compound's metabolic stability and binding affinity.[2]
This guide focuses on the synthetic utility of this compound, a versatile tri-substituted building block for the efficient construction of a diverse range of substituted biaryls. The key to its utility lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This inherent chemoselectivity allows for the selective formation of a new carbon-carbon bond at the iodine-bearing position, while leaving the chloro and fluoro substituents intact for potential subsequent functionalization.
This document provides detailed protocols and expert insights for employing this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Sonogashira reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this reagent for the synthesis of novel and complex molecular architectures.
Chemoselectivity: The Cornerstone of this compound's Utility
The successful application of this compound in biaryl synthesis hinges on the principle of chemoselective C-I bond activation. The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This predictable reactivity allows for the selective coupling at the most labile site, the C-I bond, without disturbing the C-Cl and C-F bonds under carefully controlled conditions.
This selective functionalization is of paramount importance as it installs the initial biaryl linkage, yielding a 2-chloro-6-fluorobiaryl scaffold. The remaining chloro and fluoro substituents can then be used as handles for subsequent chemical modifications, enabling the synthesis of complex, multi-substituted biaryl systems from a single, readily available starting material.
PART 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-6-fluorobiaryls
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, due to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3]
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium catalyst and a supporting ligand is critical for an efficient Suzuki-Miyaura coupling. For substrates like this compound, a high-activity catalyst system is required to ensure selective oxidative addition at the C-I bond. A common and effective combination is a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a preformed palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), paired with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos. These bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate pair.
-
Solvent System: A mixture of an organic solvent and water is commonly employed. Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are used to dissolve the organic reagents, while the aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-fluorobiaryl.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 80 | 82-92 |
PART 2: Stille Coupling for Biaryl Synthesis
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[4] It is a highly versatile method due to the stability and functional group tolerance of the organostannane reagents.[5]
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a highly active palladium catalyst is essential. Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.
-
Additives: In some cases, particularly with less reactive organostannanes or aryl halides, the addition of a copper(I) co-catalyst, such as copper(I) iodide (CuI), can accelerate the transmetalation step and improve reaction rates and yields.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dioxane are typically used for Stille couplings. Thorough degassing of the solvent is crucial to prevent the oxidative degradation of the catalyst.
Experimental Workflow: Stille Coupling
Caption: Workflow for Stille Coupling.
Detailed Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (degassed)
-
Aqueous potassium fluoride (KF) solution
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed DMF, followed by this compound and the organostannane via syringe.
-
Stir the reaction mixture and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | None | DMF | 90 | 80-90 |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 80 | 75-85 |
| 3 | Trimethyl(4-methoxyphenyl)tin | PdCl₂(PPh₃)₂ | None | Dioxane | 100 | 78-88 |
PART 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.
Causality Behind Experimental Choices
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the oxidative addition to the C-I bond. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used in the Sonogashira coupling. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like tetrahydrofuran (THF) or DMF to ensure the solubility of all reactants.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (optional, as co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add triethylamine (and THF if needed) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynyl-3-chloro-2-fluorobenzene.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 88-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 | 82-92 |
Applications in Research and Drug Discovery
The 2-chloro-6-fluorobiaryl and 1-alkynyl-3-chloro-2-fluorobenzene scaffolds synthesized from this compound are valuable intermediates in pharmaceutical and materials science research. The presence of the chloro and fluoro substituents provides handles for further chemical elaboration and can impart desirable properties to the final molecules. For example, fluorinated organic compounds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, chlorine-containing compounds are prevalent in a wide range of FDA-approved drugs.[7] The biaryl motif itself is a common feature in many biologically active compounds, including anti-inflammatory drugs and other therapeutic agents.[8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of substituted biaryls and arylalkynes. Its utility is rooted in the chemoselective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions for Suzuki-Miyaura, Stille, or Sonogashira couplings, researchers can efficiently construct complex molecular architectures while retaining the chloro and fluoro substituents for subsequent functionalization. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.
References
- Alcaraz, L., & Bladon, P. (2004). The Synthesis of 2-Substituted-4-Trifluoromethyl-5-Halogeno-Pyrimidines. Organic Process Research & Development, 8(4), 553–558.
- Cassar, L. (1975). Synthesis of acetylenes and vinylacetylenes by a palladium-catalysed reaction. Journal of Organometallic Chemistry, 93(2), 253-257.
- Dieck, H. A., & Heck, R. F. (1975). Palladium-catalyzed synthesis of aryl, vinyl, and acetylenic derivatives. Journal of Organometallic Chemistry, 93(2), 259-263.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.
- Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Littke, A. F., & Fu, G. C. (1999). A General and Versatile Method for Stille Cross-Couplings of Aryl Chlorides.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Mitchell, T. N. (2004). The Stille Reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 105-146). Wiley-VCH.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Tyrakowski, J., & Schmalz, H. G. (2006). A General and Efficient Protocol for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Synlett, 2006(13), 2039-2042.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Use of 1-Chloro-3-fluoro-2-iodobenzene in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Advantage of Multi-Halogenated Synthons
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Aryl and heteroaryl scaffolds form the backbone of a vast number of active pharmaceutical ingredients (APIs). The strategic incorporation of multiple halogen atoms on a simple benzene ring transforms it into a versatile synthon, offering chemists a powerful tool for sequential and site-selective functionalization. 1-Chloro-3-fluoro-2-iodobenzene is an exemplary building block, providing three distinct reactive handles for derivatization. Its utility lies in the differential reactivity of the carbon-halogen bonds, which can be selectively addressed through carefully chosen reaction conditions, most notably in palladium-catalyzed cross-coupling reactions.[1]
The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as metabolic stability and bioavailability.[2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and the underlying chemical principles.
Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[3] This predictable hierarchy allows for the selective functionalization of the carbon-iodine bond under mild conditions, leaving the more robust carbon-chlorine bond intact for subsequent transformations. This chemoselectivity is the cornerstone of efficient and convergent synthetic strategies.
Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the basis for the protocols described in this guide.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[4] The reaction couples an organoboron reagent (such as a boronic acid or ester) with an organic halide.[5]
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of an arylboronic acid to the C-2 position of this compound.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| SPhos | Ligand Grade | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| 1,4-Dioxane/Water (10:1) | Anhydrous/Deionized | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv.).
-
Seal the flask with a septum and purge with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane/water (10:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-1-chloro-3-fluorobenzene derivative.
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the palladium catalyst to facilitate the oxidative addition of the relatively inert C-I bond and promote the subsequent reductive elimination.[6] A base, such as potassium phosphate, is necessary to activate the boronic acid for transmetalation.[5]
Application in the Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for synthesizing arylalkynes, which are important structural motifs in various pharmaceutical compounds and natural products.[8]
Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol outlines the selective coupling of a terminal alkyne to the C-2 position of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terminal Alkyne | ≥97% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | Commercially Available |
| Copper(I) Iodide (CuI) | Co-catalyst Grade | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Experimental Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-chloro-3-fluoro-2-(alkynyl)benzene.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalyst system.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] Triethylamine acts as both the solvent and the base to neutralize the hydrogen halide formed during the reaction.[8]
Application in C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[10] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[11][12]
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol describes the selective amination at the C-2 position of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary or Secondary Amine | ≥97% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Experimental Procedure:
-
In an argon-filled glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(2-chloro-6-fluorophenyl)amine derivative.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine, facilitating its coordination to the palladium center.[10] The choice of a bulky, electron-rich phosphine ligand such as XPhos is critical for promoting the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The predictable chemoselectivity of its halogen substituents in palladium-catalyzed cross-coupling reactions allows for the sequential and site-specific introduction of various functionalities. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide a robust framework for researchers and drug development professionals to leverage the unique reactivity of this synthon in the construction of complex molecular targets. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations, ultimately accelerating the drug discovery and development process.
References
- [No Author]. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
- Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Eureka.
- [No Author]. (2019, September 27). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications.
- PubMed. (2019, April 19). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.
- European Patent Office. (2023, February 27). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN - EP 4421075 A1. Googleapis.com.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Patsnap. (n.d.). Preparation method of Venetoclax intermediate and product. Eureka.
- Google Patents. (n.d.). WO2018029711A2 - Process for the preparation of venetoclax. Google Patents.
- Google Patents. (n.d.). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Google Patents.
- The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- [No Author]. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- [No Author]. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate.
- European Patent Office. (2022, February 9). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1.
- Justia Patents. (1994, November 9). Process for the preparation of aromatic fluoro compounds. Justia Patents.
- SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.
- Google Patents. (n.d.). WO 2014/056465 A1. Googleapis.com.
- ResearchGate. (2025, August 9). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions | Request PDF. ResearchGate.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubMed Central. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- Google Patents. (n.d.). CN112921057A - Preparation method of Laratinib key intermediate. Google Patents.
- ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- [No Author]. (n.d.). NEET Chemistry Syllabus 2026 PDF: Official NCERT-Based Syllabus Released by NTA.
- PubChem. (n.d.). 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087. PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. par.nsf.gov [par.nsf.gov]
Heck reaction conditions for 1-Chloro-3-fluoro-2-iodobenzene
An Application Guide to the Chemoselective Heck Reaction of 1-Chloro-3-fluoro-2-iodobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocol for conducting the Mizoroki-Heck reaction using the polyhalogenated substrate, this compound. The document elucidates the fundamental principles of chemoselectivity in palladium-catalyzed cross-coupling, focusing on the preferential activation of the carbon-iodine bond. It offers researchers, scientists, and drug development professionals a robust framework for reaction setup, optimization, and troubleshooting, grounded in mechanistic understanding and field-proven practices.
Introduction: The Challenge and Opportunity of Polyhalogenated Arenes
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1] While extensively studied, its application to polyhalogenated aromatic substrates presents a unique challenge and a significant synthetic opportunity. Such substrates are valuable building blocks, particularly in pharmaceutical and materials science, as the remaining halogen atoms (e.g., -Cl, -F) can be used for subsequent, orthogonal functionalization.
The key to success lies in achieving high chemoselectivity—preferentially reacting at one halogen site while leaving others intact. This compound is an ideal model substrate for exploring this principle. The vast difference in the reactivity of its three distinct carbon-halogen bonds under palladium catalysis allows for the selective synthesis of 2-chloro-6-fluorostyrene derivatives, preserving the chloro and fluoro substituents for further synthetic elaboration.
Mechanistic Rationale: The Basis of Chemoselectivity
The efficacy of the Heck reaction with this compound is rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a palladium(0) complex.[2][3] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]
The reactivity of aryl halides in this crucial first step follows a well-established trend: C-I > C-Br > C-Cl > C-F .[2][3] This order is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the polarizability of the halide. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.[3][5] Conversely, the C-Cl bond is significantly stronger, requiring more forcing conditions or specialized catalyst systems to activate, while the C-F bond is typically inert under standard Heck conditions.[6]
This inherent reactivity difference ensures that the oxidative addition occurs exclusively at the C-I bond of this compound, initiating the catalytic cycle and leading to the desired vinylated product with high selectivity.
Optimizing Reaction Parameters: A Guide to Component Selection
Successful execution of the Heck reaction requires careful consideration of several key parameters. The choices outlined below are designed to maximize yield, selectivity, and reproducibility for the vinylation of this compound.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Cost-effective, air-stable, and readily reduced in situ to the active Pd(0) species by phosphine ligands, solvents, or additives.[7][8] |
| Catalyst Loading | 1-5 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost or palladium contamination in the final product. |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Monodentate phosphines are effective for stabilizing the Pd(0) catalyst and facilitating the reaction.[7][9] P(o-tol)₃ is more electron-rich and bulkier, which can sometimes improve rates and stability. Ligand:Pd ratio is typically 2:1 to 4:1. |
| Alkene Partner | Styrene, Ethyl Acrylate, n-Butyl Acrylate | Electron-deficient alkenes like acrylates are highly reactive.[7] Styrene is also a standard coupling partner. Use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | A base is essential to neutralize the HI generated in the catalytic cycle, regenerating the Pd(0) catalyst.[4][10] Et₃N is a common organic base, while K₂CO₃ is a solid inorganic base. The choice can depend on solvent and downstream purification. |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Toluene | Polar aprotic solvents like MeCN and DMF are excellent choices for solubilizing the reactants and catalytic species.[11] Toluene can also be effective, particularly at higher temperatures.[12] The solvent must be deoxygenated. |
| Temperature | 80-110 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the solvent's boiling point and substrate reactivity. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or GC-MS to determine the point of completion. |
Detailed Experimental Protocol
This protocol describes a representative Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, deoxygenated acetonitrile (MeCN)
-
Standard glassware (Schlenk flask or oven-dried round-bottom flask with condenser)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated acetonitrile via syringe to achieve a substrate concentration of approximately 0.2-0.5 M. Follow this with the addition of triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Heating: Immerse the flask in a preheated oil bath set to 85-90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl iodide is consumed. This typically takes 6-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[13] Rinse the pad with a small amount of ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(2-chloro-6-fluorophenyl)acrylate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized); Insufficient temperature; Poor quality reagents/solvent. | Ensure all reagents are pure and the solvent is anhydrous and thoroughly deoxygenated.[13] Increase reaction temperature in 10 °C increments. Verify the activity of the palladium precatalyst. |
| Formation of Palladium Black | Ligand dissociation or degradation, leading to Pd(0) agglomeration. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Side Product Formation (e.g., reduced arene) | Reductive dehalogenation of the starting material. | This is less common with aryl iodides but can occur. Ensure the base is not overly strong or used in large excess. Consider a milder base like NaOAc. |
| Alkene Isomerization | Reversible β-hydride elimination and re-addition.[8] | This is more common with internal alkenes. For terminal alkenes, the reaction is typically highly stereoselective for the E-isomer.[1] If observed, try adding halide salts (e.g., LiCl) or using silver salts to promote a cationic pathway, which can sometimes suppress isomerization.[11] |
Conclusion
The Mizoroki-Heck reaction of this compound serves as an exemplary case of chemoselective cross-coupling. By leveraging the inherent reactivity differences among carbon-halogen bonds, synthetic chemists can selectively functionalize the most reactive C-I bond while preserving the C-Cl and C-F bonds for subsequent transformations. The protocols and principles detailed in this guide provide a reliable foundation for researchers to successfully employ this powerful reaction in the synthesis of complex, high-value molecules.
References
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
- Title: Heck Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: Heck reaction Source: Wikipedia URL:[Link]
- Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL:[Link]
- Title: Heck Reaction Mechanism Source: BYJU'S URL:[Link]
- Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: University of Victoria (UVIC) URL:[Link]
- Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: PMC - NIH URL:[Link]
- Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL:[Link]
- Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL:[Link]
- Title: HECK REACTION: Heterocyclic reactants mechanism Source: YouTube URL:[Link]
- Title: HECK REACTION Source: J&K Scientific LLC URL:[Link]
- Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
- Title: 1 IG. Palladium I I. Basic Principles - Heck Reactions... Source: Wipf Group, University of Pittsburgh URL:[Link]
- Title: Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes Source: AIP Publishing URL:[Link]
- Title: Heck Coupling Source: NROChemistry URL:[Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. cfmot.de [cfmot.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Fluorine-Containing Heterocyclic Compounds
Introduction: The Transformative Influence of Fluorine in Heterocyclic Chemistry
The strategic incorporation of fluorine atoms or fluorine-containing functional groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered basicity (pKa)—can profoundly influence a molecule's biological activity and pharmacokinetic profile.[2][3][4][5] Consequently, a significant portion of newly approved pharmaceuticals and agrochemicals feature fluorinated heterocyclic motifs.[2][4][6][7]
Despite the clear advantages, the synthesis of these compounds presents unique challenges.[2][3][8] The high electronegativity of fluorine and the strength of the carbon-fluorine bond necessitate specialized synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary synthetic strategies, field-proven insights into experimental design, and step-by-step protocols for the preparation of medicinally relevant fluorine-containing heterocycles.
I. Strategic Approaches to the Synthesis of Fluorinated Heterocycles
The synthesis of fluorine-containing heterocycles can be broadly categorized into two main approaches: reactions that introduce fluorine or a fluoroalkyl group onto a pre-existing heterocyclic core (late-stage functionalization) and methods that construct the heterocyclic ring from fluorine-containing building blocks.
Late-Stage Fluorination and Fluoroalkylation
Late-stage functionalization (LSF) is a powerful strategy that allows for the direct introduction of fluorine or fluorinated groups into complex molecules, often in the final steps of a synthetic sequence.[9][10][11][12] This approach is particularly valuable in drug discovery for rapid analogue synthesis and structure-activity relationship (SAR) studies.[9][11]
Key Methodologies:
-
Electrophilic Fluorination: This method employs reagents that deliver an electrophilic fluorine atom ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used, bench-stable electrophilic fluorinating agent known for its broad functional group tolerance.[13][14]
-
Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source ("F-") to displace a leaving group on the heterocyclic ring. Common reagents include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar apathetic solvents.[15] Nucleophilic aromatic substitution (SNAr) is a key reaction in this category, particularly for electron-deficient heterocycles.[9][15]
-
Radical Trifluoromethylation: The introduction of the trifluoromethyl (CF3) group is of paramount importance in medicinal chemistry.[1][16] Radical-based methods, often utilizing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent), provide a direct means of C-H trifluoromethylation on a variety of heterocyclic systems.[1][16][17][18] These reactions are typically operationally simple and can be performed at ambient temperatures.[17][18]
II. Experimental Protocols
Safety First: The handling of fluorinating agents requires stringent safety precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[19] Some fluorinating agents are highly reactive and can react explosively with water or organic materials.[20] Be aware of the specific hazards of each reagent and have appropriate quench solutions and emergency procedures in place.[19][21] For compounds that can generate hydrogen fluoride (HF), calcium gluconate gel should be readily available as a first aid measure for skin contact.[19][21]
Protocol 1: Direct C-H Trifluoromethylation of an Electron-Rich Heterocycle (Innate Functionalization)
This protocol describes a general procedure for the trifluoromethylation of a medicinally relevant heterocycle using a benchtop-stable trifluoromethyl radical source, adapted from the work of Baran and coworkers.[17][18] This method highlights the concept of "innate C-H functionalization," targeting the inherently reactive positions of the substrate.[17]
Reaction Scheme:
Figure 1: General workflow for radical trifluoromethylation.
Materials:
-
Heterocyclic substrate (e.g., caffeine, 1.0 mmol)
-
Sodium trifluoromethanesulfinate (NaSO2CF3, 3.0 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 mmol)
-
Dimethyl sulfoxide (DMSO), 5 mL
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).
-
Add DMSO (5 mL) to the flask and stir the mixture at room temperature until the solids are fully dissolved.
-
Slowly add tert-butyl hydroperoxide (5.0 mmol) to the reaction mixture dropwise over 5 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
Data Interpretation: Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) to confirm the structure and purity. The regioselectivity of the trifluoromethylation can be influenced by the choice of solvent, highlighting the importance of reaction optimization.[17]
| Heterocycle | Product | Yield (%) |
| Caffeine | 8-(Trifluoromethyl)caffeine | 75 |
| Nicotinamide | 2-(Trifluoromethyl)nicotinamide | 62 |
Table 1: Representative yields for direct C-H trifluoromethylation.
Protocol 2: Synthesis of a 3-Fluoropyridine via Rh(III)-Catalyzed C-H Functionalization
This protocol provides a method for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, based on the work of Johnson and coworkers.[22] This approach demonstrates a catalytic C-H functionalization strategy to construct the fluorinated heterocyclic core.[22]
Reaction Scheme:
Figure 2: Rh(III)-catalyzed synthesis of 3-fluoropyridines.
Materials:
-
α-Fluoro-α,β-unsaturated oxime (0.2 mmol)
-
Alkyne (0.4 mmol)
-
[Cp*RhCl₂]₂ (0.01 mmol, 5 mol%)
-
Cesium acetate (CsOAc, 0.4 mmol)
-
Ethyl acetate (EtOAc), 1 mL
Procedure:
-
In a glovebox, add the α-fluoro-α,β-unsaturated oxime (0.2 mmol), alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.01 mmol), and cesium acetate (0.4 mmol) to a vial.
-
Add ethyl acetate (1 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoropyridine.
Causality in Experimental Choices: The choice of a non-hydroxylic solvent like ethyl acetate is crucial to avoid displacement of the fluorine atom by nucleophilic solvents under the basic reaction conditions.[22] The use of a rhodium catalyst enables the C-H activation and subsequent annulation to form the pyridine ring.[22]
| Oxime Substituent (R1) | Alkyne Substituents (R2, R3) | Product | Yield (%) |
| Phenyl | Phenyl, Phenyl | 2,4,5-Triphenyl-3-fluoropyridine | 85 |
| Methyl | Ethyl, Ethyl | 2-Methyl-4,5-diethyl-3-fluoropyridine | 72 |
Table 2: Representative yields for Rh(III)-catalyzed synthesis of 3-fluoropyridines.
III. Troubleshooting and Optimization
The synthesis of fluorinated heterocycles can be sensitive to reaction conditions. Here are some common issues and potential solutions:
-
Low Yields in Radical Reactions: Incomplete initiation or radical trapping can lead to low yields. Ensure the purity of the radical initiator and consider degassing the solvent to remove oxygen, which can act as a radical scavenger.
-
Poor Regioselectivity: The position of fluorination can be influenced by steric and electronic factors, as well as the reaction solvent.[17] Screening different solvents or using directing groups can help control the regioselectivity.
-
Decomposition of Starting Materials: Some heterocyclic systems, particularly electron-rich ones like pyrroles, can be sensitive to strong electrophiles and may polymerize.[8] Using milder fluorinating agents or protecting sensitive functional groups may be necessary.
IV. Conclusion: The Expanding Frontier of Fluorinated Heterocycles
The field of organofluorine chemistry continues to evolve, with new reagents and methodologies constantly being developed.[6][23] The ability to strategically introduce fluorine into heterocyclic systems provides a powerful tool for modulating molecular properties and accelerating the discovery of new pharmaceuticals and agrochemicals.[2][4] The protocols and insights provided in this guide offer a foundation for researchers to explore this exciting and impactful area of chemical synthesis.
References
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
- Johnson, K. A., & Johnson, J. S. (2016). Facile Rh(III)
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed, 108(35), 14411-14415. [Link]
- Pharmaceutical applications of organofluorine compounds. (n.d.).
- Lee, E., & Hooker, J. M. (2012).
- Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace. [Link]
- Lipshutz, B. H., & Ghorai, S. (2013).
- Resnati, G. (2003). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society, 125(33), 10151-10151. [Link]
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025).
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC, 5(19), 10633-10640. [Link]
- Mlostoń, G., Heimgartner, H., & Shermolovich, Y. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC, 27(21), 6902. [Link]
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC, 9(1), 1-10. [Link]
- Singh, A. K., Singh, R. K., & Verma, S. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI, 28(15), 5851. [Link]
- Fluorine. (n.d.). Princeton University Environmental Health and Safety. [Link]
- Kornath, A. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]
- Morandi, B., & Carreira, E. M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Smith, A. M. R. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.).
- Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(11), 2269-2276. [Link]
- Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Figure 7. Selected examples of fluoro-functionalized heterocycles in... (n.d.).
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025).
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 91, 1-13. [Link]
- Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
- Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]
- Morandi, B., & Carreira, E. M. (2020). Accessing (Multi)
- FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). [Invalid URL removed]
- Wang, D., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][4][17]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed, 17(4), e202100537. [Link]
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 15. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 16. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-Chloro-3-fluoro-2-iodobenzene in materials science
An In-depth Technical Guide to 1-Chloro-3-fluoro-2-iodobenzene in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound in the field of materials science. We will move beyond simple catalog data to explore the synthetic potential, reaction causality, and field-proven protocols that leverage the unique chemical architecture of this versatile building block.
Introduction: A Building Block for Precision Engineering
This compound (CAS No. 127654-70-0) is a tri-halogenated aromatic compound whose value in materials science lies not in its direct application, but in its role as a highly specialized intermediate for constructing complex molecular architectures.[1][2] The strategic placement of three different halogens—iodine, chlorine, and fluorine—on a benzene ring offers a platform for sequential, site-selective reactions. This "orthogonal reactivity" is the cornerstone of its utility, allowing chemists to introduce different functional groups in a controlled, stepwise manner.
While direct literature on the material science applications of this specific isomer is nascent, its utility can be expertly inferred from the well-established chemistry of its structural analogs. Compounds like 1-fluoro-2-iodobenzene are known to be valuable in developing novel polymers and electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[3] The presence of fluorine, in particular, is known to confer desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics to advanced materials.[3][4] This guide, therefore, focuses on the foundational principles and protocols that enable the use of this compound as a precursor for high-performance materials.
Physicochemical Properties & Safety Data
A clear understanding of the compound's physical properties and safety requirements is paramount for successful and safe experimentation.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 127654-70-0 | [1] |
| Molecular Formula | C₆H₃ClFI | [1] |
| Molecular Weight | 256.44 g/mol | |
| Appearance | Liquid (typical for similar isomers) | |
| Boiling Point | ~226.3 °C (Predicted) | [1] |
| Density | ~2.008 g/cm³ (Predicted) | [1] |
| InChI Key | MHRRZKUNYYQXTA-UHFFFAOYSA-N |
Safety and Handling
Disclaimer: The following safety information is synthesized from data sheets of structurally similar halogenated benzenes. A comprehensive, substance-specific risk assessment must be performed before use.
This compound is expected to be an irritant and potentially harmful. Standard laboratory precautions are mandatory.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Core Principle: Orthogonal Reactivity in Synthesis
The primary reason to employ this compound is to exploit the differential reactivity of the C-X bonds (where X = I, Cl, F) in transition-metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for these reactions (e.g., Suzuki, Sonogashira, Heck) is:
C-I > C-Br > C-Cl >> C-F
This reactivity differential allows for the selective functionalization at the iodine position while leaving the chlorine and fluorine atoms untouched. The C-Cl bond can then be targeted for a subsequent reaction under more forcing conditions, with the C-F bond remaining inert to these methods. This principle is the key to building complex, multi-functionalized aromatic systems from a single starting material.
Caption: Sequential reactivity workflow for this compound.
Application Note 1: Synthesis of Conjugated Materials for Organic Electronics
The synthesis of conjugated polymers and oligomers is crucial for organic electronics. This compound can serve as a key monomer in palladium-catalyzed polymerization reactions. The iodine provides a reactive handle for chain growth, while the fluorine atom can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material.
Protocol 1: Site-Selective Suzuki Cross-Coupling
This protocol details a representative Suzuki coupling reaction at the C-I bond, a foundational step for more complex syntheses.
Objective: To couple an arylboronic acid derivative to the 2-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic, cost-effective choice. For more challenging couplings, advanced phosphine ligands (e.g., SPhos, XPhos) can improve yields and reaction times by promoting the reductive elimination step.
-
Base and Solvent: A biphasic toluene/water system with an inorganic base like K₂CO₃ is standard. The base activates the boronic acid, and the water helps dissolve it, facilitating the transmetalation step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures reproducibility.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Application Note 2: Building Blocks for Specialty Polymers
Halogenated aromatic compounds are precursors for polymers with high thermal stability and specific dielectric properties.[10][11] While this compound itself is not a monomer for addition polymerization, it can be functionalized to become one. For instance, a Sonogashira coupling can introduce an acetylene group, which can then be used in subsequent polymerizations.
Protocol 2: Sonogashira Coupling to Introduce an Alkyne
Objective: To install a terminal alkyne at the 2-position, creating a versatile intermediate for further reactions like "click" chemistry or polymerization.
Materials:
-
This compound (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base
-
Tetrabutylammonium fluoride (TBAF) for deprotection
Step-by-Step Methodology:
-
Reaction Setup: In an inert-atmosphere flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in degassed Et₃N.
-
Alkyne Addition: Add TMS-acetylene dropwise to the mixture at room temperature.
-
Reaction: Stir at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC/GC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with diethyl ether. Concentrate the filtrate.
-
Deprotection: Dissolve the crude TMS-protected product in THF and treat with TBAF (1M in THF) at 0 °C to room temperature to remove the silyl group.
-
Purification: After work-up (aqueous wash), purify the terminal alkyne product by column chromatography.
Causality Behind Choices:
-
Dual Catalyst System: The Sonogashira reaction requires a palladium catalyst (for the main oxidative addition/reductive elimination cycle) and a copper(I) co-catalyst (to form the reactive copper acetylide).
-
Base/Solvent: An amine base like Et₃N is crucial; it acts as the solvent and scavenges the HI produced during the reaction, driving it to completion.
-
TMS Protection: Using TMS-acetylene prevents self-coupling of the terminal alkyne (Glaser coupling) and generally leads to cleaner reactions. The TMS group is easily removed under mild conditions.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223087, 1-Chloro-3-fluorobenzene.
- Autech Industry. (n.d.). Material Science Applications: Utilizing 1-Fluoro-2-iodobenzene for Advanced Materials.
- Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95.
- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2.
- Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate.
- Deren, A. D., et al. (2022).
- Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. innospk.com [innospk.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Grignard reagent formation from 1-Chloro-3-fluoro-2-iodobenzene
Application Note & Protocol
Topic: Chemoselective Formation of (2-Chloro-6-fluorophenyl)magnesium Iodide: A Guide to Grignard Reagent Synthesis from 1-Chloro-3-fluoro-2-iodobenzene
Abstract & Introduction
Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their application in pharmaceutical and materials science is vast, enabling the construction of complex molecular architectures. This guide provides a detailed examination of the chemoselective formation of a Grignard reagent from a polyhalogenated aromatic substrate, this compound. The presence of three distinct halogen atoms on the benzene ring presents a unique challenge and an opportunity to leverage differential reactivity.
This document will elucidate the underlying scientific principles governing the selective reaction, provide a robust, step-by-step protocol for the synthesis of (2-chloro-6-fluorophenyl)magnesium iodide, and discuss methods for validation and troubleshooting. The protocols and insights are tailored for researchers in organic synthesis, medicinal chemistry, and process development who require reliable methods for preparing highly functionalized organometallic intermediates.
Scientific Principles: Harnessing Differential Halogen Reactivity
The successful synthesis of the target Grignard reagent hinges on the selective oxidative addition of magnesium to only one of the three carbon-halogen bonds. The reactivity of organic halides in Grignard formation is dictated by the carbon-halogen bond dissociation energy and follows a well-established trend: I > Br > Cl >> F .[3][4]
-
Carbon-Iodine Bond: This is the longest and weakest of the three carbon-halogen bonds present in the substrate. Its low bond energy and high polarizability make it the most susceptible to reaction with magnesium metal. The magnesium atom readily inserts itself into the C-I bond to form the organomagnesium species.[5][6]
-
Carbon-Chlorine Bond: The C-Cl bond is significantly stronger and less polarized than the C-I bond, rendering it substantially less reactive under standard Grignard formation conditions.
-
Carbon-Fluorine Bond: The C-F bond is the strongest carbon-halogen bond and is exceptionally robust. It is considered essentially inert to direct reaction with magnesium metal for Grignard formation.[7][8][9]
This predictable reactivity gradient ensures that the reaction proceeds with high chemoselectivity at the iodine-bearing carbon, leaving the chloro and fluoro substituents untouched for potential subsequent transformations.
Reaction Mechanism Overview
While the complete mechanism is complex and involves single-electron transfers (SET) to form radical intermediates on the magnesium surface, it is often conceptually simplified as a direct "insertion" of the magnesium atom into the carbon-halogen bond.[7][10] This process transforms the electrophilic aryl iodide into a highly nucleophilic organometallic reagent.[3][10]
Caption: Chemoselective formation of the Grignard reagent.
Experimental Protocol: Direct Magnesium Insertion Method
This protocol details the direct reaction of this compound with magnesium turnings. Success is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic species like water.[2][4]
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Three-neck round-bottom flask |
| Magnesium turnings (activated) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Tetrahydrofuran (THF) | Pressure-equalizing dropping funnel |
| Iodine (crystal for activation) | Magnetic stirrer and stir bar |
| Nitrogen or Argon gas supply | Syringes and needles |
| Standard titration reagents (e.g., I₂, LiCl) | Heating mantle |
| Saturated aqueous NH₄Cl solution (for quenching) | Ice-water bath |
Experimental Workflow Diagram
Caption: Step-by-step workflow for Grignard reagent synthesis.
Step-by-Step Procedure
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (fitted with a nitrogen/argon inlet and a drying tube), and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask gently with a heat gun under vacuum and backfill with inert gas to drive off any adsorbed moisture. Add a single small crystal of iodine. The purple vapor will dissipate as it reacts with the magnesium surface, indicating activation.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to achieve a final concentration of ~0.5 M). Add a small portion (~10%) of this solution to the stirring magnesium turnings.
-
Reaction: The reaction mixture may need gentle warming to initiate. Initiation is marked by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight increase in temperature or gentle reflux. Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The solution will appear as a dark gray or brown suspension. Allow the mixture to cool to room temperature.
-
Quantification (Titration): The concentration of the newly formed Grignard reagent should be determined before use. A common method involves titrating an aliquot against a standard solution of iodine after quenching with LiCl.[11] This provides the active molarity of the reagent.
Validation & Troubleshooting
| Problem | Potential Cause | Solution |
| Reaction Fails to Initiate | Wet glassware/solvent; Inactive magnesium surface. | Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. Add a few drops of 1,2-dibromoethane or a pre-formed Grignard solution to activate the Mg. Crush some Mg turnings with a glass rod. |
| Low Yield | Incomplete reaction; Premature quenching by moisture/air; Wurtz coupling side reaction. | Allow for longer reaction times. Ensure a positive pressure of inert gas. Add the aryl halide solution slowly to a slight excess of magnesium to minimize coupling.[12][13] |
| Cloudy/Precipitated Solution | Schlenk equilibrium driving formation of insoluble MgI₂.[14] | This is normal. The reagent is still active. Use the supernatant or the entire suspension in the subsequent reaction. |
Alternative Methodology: Halogen-Magnesium Exchange
For substrates with sensitive functional groups, direct insertion can be too harsh. A milder and often more selective alternative is the halogen-magnesium exchange .[14] This method involves reacting the aryl iodide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), typically complexed with lithium chloride (i-PrMgCl·LiCl).[15][16]
-
Reaction: Ar-I + i-PrMgCl ⇌ Ar-MgI + i-PrCl
-
Advantages: This reaction is often very fast, proceeds at low temperatures (e.g., -20 °C to 0 °C), and exhibits excellent tolerance for other functional groups that would not survive direct Grignard formation.
Conclusion
The synthesis of (2-chloro-6-fluorophenyl)magnesium iodide from this compound is an excellent example of chemoselective organometallic synthesis. By exploiting the inherent differences in carbon-halogen bond reactivity, the Grignard reagent can be formed reliably at the C-I position. Strict adherence to anhydrous techniques is paramount for success. The resulting reagent is a valuable, highly functionalized building block for introducing the 2-chloro-6-fluorophenyl moiety in drug discovery and materials science applications.
References
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
- University of Regensburg. (n.d.).
- Organic Chemistry. (2020). Formation Of Grignard Reagent Mechanism. YouTube. [Link]
- University of Calgary. (n.d.). Ch23: Aryl Grignards. [Link]
- Chem-Station. (2015). Knochel-Hauser Base. [Link]
- Google Patents. (1974).
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?. [Link]
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Reactive Reports. (2008). Grignards on lithium. [Link]
- Angelo State University. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Wikipedia. (n.d.). Turbo-Hauser bases. [Link]
- Vapourtec. (2019). Organomagnesiums On-demand. [Link]
- ChemistNATE. (2014).
- Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube. [Link]
- Google Patents. (2001).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- MDPI. (2022).
- Google Patents. (2001). Method for Preparing Grignard Reagents and new Grignard Reagents.
- ChemRxiv. (2023).
- Cambridge Open Engage. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Topic: Regioselective Lithiation of 1-Chloro-3-fluoro-2-iodobenzene: A Comprehensive Guide to Synthesis and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the regioselective lithiation of 1-chloro-3-fluoro-2-iodobenzene. We will delve into the underlying mechanistic principles that govern this powerful transformation, present a detailed and validated experimental protocol, and discuss the synthetic versatility of the resulting 2-chloro-6-fluorophenyl lithium intermediate. This document is intended for professionals in organic synthesis, medicinal chemistry, and materials science who require a robust method for accessing highly functionalized aromatic building blocks.
Introduction: The Strategic Value of 2-Chloro-6-fluorophenyl Lithium
Polyhalogenated aromatic compounds are pivotal starting materials in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The compound this compound offers three distinct halogen atoms, presenting a unique challenge and opportunity for selective functionalization. The targeted generation of the 2-chloro-6-fluorophenyl lithium intermediate via lithium-halogen exchange opens a direct and efficient pathway to a versatile synthon that would be challenging to prepare through other methods. This application note elucidates the process for achieving this transformation with high fidelity and yield.
Mechanistic Rationale: Achieving Regioselectivity
The cornerstone of this synthetic strategy is the differential reactivity of carbon-halogen bonds towards organolithium reagents. The rate of lithium-halogen exchange is kinetically controlled and follows the well-established trend: I > Br > Cl > F.[3][4] This reactivity hierarchy is fundamental to the success of the reaction, ensuring that the organolithium reagent selectively exchanges with the most labile halogen, iodine.
The reaction is believed to proceed through a nucleophilic pathway, potentially involving an intermediate "ate-complex" where the carbanion of the organolithium reagent attacks the iodine atom of the substrate.[3][5] The stability of the resulting carbanionic intermediates also plays a crucial role in determining the position of the equilibrium.[4] Given the significant difference in exchange rates, the formation of the desired 2-chloro-6-fluorophenyl lithium occurs rapidly and cleanly at low temperatures, leaving the more robust C-Cl and C-F bonds intact.
Caption: Mechanism of Regioselective Lithium-Iodine Exchange.
Detailed Experimental Protocol
This protocol describes a representative procedure for the generation of 2-chloro-6-fluorophenyl lithium and its subsequent trapping with a generic electrophile.
Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All procedures must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves, is mandatory.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M, 1.05 equiv)
-
Electrophile (E⁺) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Caption: Standard Experimental Workflow for Lithiation and Trapping.
Step-by-Step Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change or formation of a slight precipitate may be observed.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-iodine exchange.
-
Electrophilic Trapping: Prepare a solution of the desired electrophile (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Warming and Quenching: After the addition is complete, stir the reaction at -78 °C for an additional hour before allowing it to slowly warm to room temperature over 2-3 hours.[6] Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Factors Influencing the Reaction
The success of the lithiation is dependent on several key parameters. The choice of organolithium reagent, solvent, and temperature can be tailored to optimize the reaction for specific substrates and electrophiles.
| Parameter | Options | Rationale & Considerations |
| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | n-BuLi is the most common and cost-effective choice. s-BuLi and t-BuLi are more reactive and may be used for less reactive halides, but also increase the risk of side reactions like deprotonation or reaction with the chloro- group. For this substrate, n-BuLi is sufficient. |
| Solvent | THF, Diethyl Ether (Et₂O) | THF is generally preferred as it is a better coordinating solvent, which can break up organolithium aggregates and increase reactivity. Et₂O can also be used and may be preferable for very reactive electrophiles. |
| Temperature | -100 °C to -78 °C | Maintaining a very low temperature is critical to prevent side reactions, such as ortho-metalation directed by the fluorine or chlorine atoms, or decomposition of the aryllithium intermediate. -78 °C is a standard and effective temperature. |
| Additive | TMEDA | N,N,N',N'-Tetramethylethylenediamine (TMEDA) can be added to chelate the lithium cation, breaking down aggregates and accelerating the rate of exchange.[5] However, for a highly reactive substrate like an aryl iodide, it is often unnecessary. |
Synthetic Applications and Versatility
The 2-chloro-6-fluorophenyl lithium intermediate is a powerful nucleophile that reacts with a wide array of electrophiles to generate diverse and highly functionalized products. This versatility is crucial for building molecular complexity in drug discovery and materials science.[7]
Caption: Synthetic Utility of 2-Chloro-6-fluorophenyl lithium.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. Reaction temperature too high. | Titrate n-BuLi before use. Ensure all solvents are anhydrous and glassware is rigorously dried. Maintain temperature at -78 °C during addition and stirring. |
| Formation of Side Products | Reaction warmed prematurely. Excess organolithium reagent. Reaction with solvent (THF). | Ensure slow warming after electrophile addition. Use only a slight excess (1.05 equiv) of n-BuLi. Avoid prolonged reaction times at temperatures above -20 °C. |
| Protonated Starting Material Recovered | Insufficiently reactive electrophile. Quenching by acidic protons in the system. | Use a more reactive electrophile or consider transmetalation (e.g., to a cuprate). Ensure all reagents are anhydrous and the inert atmosphere is maintained. |
Conclusion
The regioselective lithium-iodine exchange on this compound is a highly reliable and powerful method for generating the 2-chloro-6-fluorophenyl lithium intermediate. By carefully controlling reaction parameters, particularly temperature and stoichiometry, this versatile nucleophile can be accessed in high yield and subsequently functionalized to produce a vast range of valuable compounds. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this strategy in their synthetic endeavors.
References
- Wikipedia. Metal–halogen exchange. [Link]
- Autechaux, A. (2024).
- Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Luo Group Meeting (CCME@PKU). [Link]
- Reich, H. J. Lithium Halogen Exchange.
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
- Scribd. Lithium-Halogen Exchange Mechanisms. [Link]
- ResearchGate. Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. [Link]
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- Coldham, I., & Watson, S. N. (2005). Deprotonation-electrophile trapping of terminal epoxides. Organic & Biomolecular Chemistry, 3(10), 1893-1904. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Bromo-2-Chloro-3-Iodobenzene in Modern Chemical Synthesis. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Deprotonation-electrophile trapping of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging polyhalogenated substrate, 1-chloro-3-fluoro-2-iodobenzene. Our goal is to provide you with the in-depth technical insights and practical, field-proven troubleshooting strategies necessary to optimize your reaction yields and achieve high chemoselectivity.
The Core Challenge: Achieving Chemoselective C-C Bond Formation
The primary hurdle when using this compound is achieving selective functionalization. The molecule presents three carbon-halogen bonds (C-I, C-Cl, C-F) with vastly different reactivities. The success of your synthesis hinges on exploiting these differences to couple at the desired position—almost always the highly reactive carbon-iodine bond—without disturbing the more inert carbon-chlorine and carbon-fluorine bonds.
The general reactivity trend for aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling is I > OTf > Br >> Cl > F.[1][2][3] This inherent reactivity difference is the cornerstone of achieving selectivity. The reaction must be optimized to proceed rapidly at the C-I bond under conditions mild enough to prevent the slower activation of the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: Which halogen will react first on this compound? A1: The carbon-iodine (C-I) bond will react selectively. The oxidative addition of the C-I bond to the Palladium(0) center is significantly faster than that of the C-Cl or C-F bonds, making it the preferred site for coupling under controlled conditions.[1][4]
Q2: What is the best general-purpose palladium catalyst for this selective coupling? A2: For challenging substrates, especially where chemoselectivity is crucial, standard catalysts like Pd(PPh₃)₄ may work but often require optimization.[5] More robust and reliable results are typically achieved with catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][7][8] These advanced ligands promote the formation of the active monoligated Pd(0) species, which can facilitate oxidative addition even at lower temperatures.[8]
Q3: How do I choose the right base? A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10] A moderately strong inorganic base is usually sufficient and recommended for this selective coupling.
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent starting points.[11][12] They provide sufficient basicity without being overly harsh, which could promote side reactions.
-
Cesium Carbonate (Cs₂CO₃) is a stronger, more soluble base that can accelerate reactions but should be used cautiously if side reactions become an issue.[13][14]
-
For substrates with base-sensitive functional groups, a milder base like Potassium Fluoride (KF) can be effective.[9]
Q4: What are the most common side products and how can I avoid them? A4: The most common side products are:
-
Difunctionalization: Coupling at both the C-I and C-Cl positions. This occurs under conditions that are too harsh (e.g., excessively high temperatures or long reaction times). To avoid it, carefully monitor the reaction and use the mildest conditions that afford a reasonable reaction rate.[15]
-
Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[2] The solution is to rigorously degas all solvents and reagents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the experiment.[5][16]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (often water), which reduces the concentration of your nucleophile.[5] This can be minimized by using anhydrous solvents or by using more stable boronic esters, such as pinacol esters.[5]
-
Dehalogenation: The reduction of the C-I bond to a C-H bond. This can be promoted by certain solvents or bases and occurs when a hydride is transferred to the palladium complex.[2] Careful selection of conditions can mitigate this.[5]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational troubleshooting. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Low yields or unexpected results can often be traced back to a few key parameters. Use this table to diagnose and solve common issues encountered during the optimization process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. No or Very Low Conversion | A. Catalyst Inactivity: The Pd(0) active species is highly sensitive to oxygen.[16] | A. Improve Inert Atmosphere: Thoroughly degas the solvent (e.g., by sparging with argon for 30 min or via freeze-pump-thaw cycles). Ensure all glassware is oven-dried and the reaction is run under a positive pressure of nitrogen or argon.[5][13] |
| B. Poor Reagent Quality: Boronic acids can degrade (protodeboronate) upon storage, especially if exposed to moisture.[16] | B. Verify Reagent Quality: Use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable pinacol ester derivative.[5] | |
| C. Insufficient Temperature: The reaction may be too slow at the current temperature. | C. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be used to accelerate the reaction.[3][5] | |
| D. Inappropriate Catalyst/Ligand: The chosen catalyst system may not be active enough for this specific transformation. | D. Switch Catalyst System: If using a basic catalyst like Pd(PPh₃)₄, switch to a more active system with a Buchwald-type ligand (e.g., SPhos) or an NHC ligand.[6][8] | |
| 2. Significant Side Product Formation | A. Homocoupling (Ar'-Ar'): Presence of oxygen in the reaction mixture.[2] | A. Rigorous Degassing: As in 1A, ensure the complete exclusion of oxygen from the reaction. Using a Pd(0) source directly can also help.[5] |
| B. Dehalogenation (Ar-H): Reduction of the aryl iodide. This can be promoted by certain solvents or bases.[2][5] | B. Change Solvent/Base: If using an alcohol solvent, switch to an aprotic solvent like dioxane or toluene. Try a different base (e.g., switch from a phosphate to a carbonate). | |
| C. Protodeboronation: Presence of excess water or acidic impurities leading to loss of the boronic acid.[5] | C. Use Anhydrous Conditions: Use anhydrous solvents. Ensure the base is dry and finely powdered.[16][17] Using a slight excess (1.2-1.5 equiv.) of the boronic acid can also compensate for some loss.[6] | |
| 3. Difunctionalization (Double Coupling) | A. Reaction Conditions Too Harsh: High temperature or excessively long reaction time is activating the C-Cl bond. | A. Milder Conditions: Reduce the reaction temperature. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting aryl iodide is consumed. |
| B. Overactive Catalyst System: The catalyst/ligand combination is too reactive, leading to poor selectivity. | B. Modify Catalyst System: While bulky ligands are often good, some can promote overfunctionalization.[15] You may need to screen a few different ligands to find the optimal balance between reactivity and selectivity. |
Troubleshooting Workflow Diagram
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for initial troubleshooting of low-yield reactions.
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling of this compound with a generic arylboronic acid. Note: Optimization may be required for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[6]
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[6]
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)[6]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Palladium(II) Acetate (2 mol%), SPhos ligand (4 mol%), and finely powdered Potassium Phosphate (3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry argon or nitrogen for at least 15-20 minutes to establish an inert atmosphere. This is a critical step to prevent catalyst deactivation.[5][16]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the reaction progress periodically by TLC or GC-MS, checking for the consumption of the this compound starting material. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.[3]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
-
Purification: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]
By implementing these protocols and troubleshooting guides, you will be well-equipped to tackle the selective Suzuki-Miyaura coupling of this compound, paving the way for the efficient synthesis of complex molecules in your research and development endeavors.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.BenchChem.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.BenchChem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros.
- Role of a base in Suzuki-Miyaura reaction.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Why am I getting low yield for my Suzuki coupling reaction?Reddit r/chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- The Suzuki−Miyaura coupling between different aryl halides and various...
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.BenchChem.
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Sonogashira Coupling of 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the Technical Support Center for Sonogashira coupling reactions involving the specific substrate, 1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Polysubstituted Arenes
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While the reaction is known for its mild conditions and broad functional group tolerance, its application to complex, polysubstituted substrates like this compound presents unique challenges.[1][3] The presence of multiple halogen atoms with differential reactivity, coupled with the electronic effects of the fluoro and chloro substituents, can lead to a variety of undesirable side reactions. This guide provides a focused approach to overcoming these specific hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Sonogashira coupling of this compound, offering explanations for their root causes and actionable solutions.
Issue 1: Significant Formation of Homocoupling (Glaser) Byproduct
Question: My reaction is yielding a substantial amount of the diyne byproduct, resulting from the homocoupling of my terminal alkyne. How can I suppress this side reaction?
Answer:
Alkyne homocoupling, often referred to as Glaser coupling, is the most prevalent side reaction in copper-mediated Sonogashira couplings.[4][5] It is an oxidative process that is particularly problematic when the desired cross-coupling reaction is slow, which can be the case with sterically hindered or electronically deactivated aryl halides.[6]
Causality: The copper(I) co-catalyst, essential for the activation of the alkyne, can also catalyze its oxidative dimerization in the presence of an oxidant, typically oxygen.[4]
Solutions:
-
Rigorous Degassing and Inert Atmosphere: The primary culprit for Glaser coupling is often residual oxygen.[7][8] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Minimize Copper Catalyst Loading: While crucial for the reaction, excess copper(I) iodide can accelerate homocoupling.[6][7] Reduce the CuI loading to the minimum effective concentration, typically in the range of 1-5 mol%.
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne in the reaction mixture can disfavor the bimolecular homocoupling reaction.[6][7] Adding the alkyne slowly over a period of time using a syringe pump is a highly effective strategy.
-
Transition to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to employ a copper-free Sonogashira protocol.[4][9][10] These systems rely on the palladium catalyst alone to facilitate the coupling and completely eliminate the possibility of Glaser coupling.[10]
Issue 2: Low or No Conversion of the Starting Aryl Iodide
Question: My reaction is sluggish, showing low conversion of this compound even after extended reaction times. What factors could be inhibiting the reaction?
Answer:
Low reactivity can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or inherent substrate properties.
Causality: The oxidative addition of the aryl iodide to the Pd(0) catalyst is a critical step in the catalytic cycle.[11][12] If the catalyst is inactive or the conditions do not favor this step, the reaction will not proceed efficiently.
Solutions:
-
Verify Catalyst and Reagent Integrity:
-
Palladium Catalyst: The active Pd(0) species is sensitive to air and can decompose, forming palladium black.[7] Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in situ reduction.
-
Copper(I) Iodide: CuI can oxidize over time. Use a freshly opened bottle or a recently purchased supply.[7]
-
Base Quality: Amine bases can oxidize or absorb water.[7][13] Consider distilling the amine base before use to ensure it is anhydrous and pure.
-
-
Optimize Reaction Parameters:
-
Solvent Choice: The solvent must fully dissolve all reactants. Common choices include THF, DMF, and toluene.[7] However, be aware that strongly coordinating solvents like DMF can sometimes inhibit the reaction.[7][14]
-
Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered or electron-rich substrates may require heating to facilitate the oxidative addition step.[12][14][15] A systematic temperature screen can identify the optimal condition.
-
Issue 3: Observation of Hydrodehalogenation or Other Unwanted Reductions
Question: I am observing the formation of 1-chloro-3-fluorobenzene, where the iodine has been replaced by hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?
Answer:
Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings where the halide is replaced by a hydrogen atom.[16]
Causality: This side reaction is often promoted by the formation of palladium hydride species within the catalytic cycle.[16] These can arise from various sources, including certain solvent/base combinations or impurities in the reagents.[16] A recent study also highlighted a simultaneous dehalogenation and hydrogenation (DHH) process in Sonogashira couplings of polyhalogenated benzenes.[17][18][19]
Solutions:
-
Choice of Solvent and Base: Avoid solvent/base combinations known to act as hydride sources. For instance, using alcohols as solvents with strong bases can promote the formation of palladium hydrides.[16] Aprotic solvents are generally preferred.
-
Amine Purity: Impurities in amine bases can sometimes be a source of hydrides. Using a high-purity or freshly distilled amine can mitigate this issue.[16]
-
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation. If feasible, attempt the reaction at a lower temperature for a longer duration.[16]
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
A: The reactivity of aryl halides in Sonogashira coupling follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl > F.[12][15][16] Therefore, the C-I bond is by far the most reactive site, and selective coupling at this position is expected under standard conditions. The C-Cl bond is significantly less reactive and would require more forcing conditions and specialized catalyst systems to participate.[15] The C-F bond is generally considered unreactive in Sonogashira couplings.
Q2: What are the optimal catalyst and ligand systems for this type of substrate?
A: For aryl iodides, standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[11][20] However, for more challenging substrates, or to improve efficiency, the use of bulky, electron-rich phosphine ligands can be beneficial.[4][21] These ligands promote the formation of highly active monoligated palladium complexes that facilitate oxidative addition.[21]
Q3: How does the choice of base and solvent impact the reaction?
A: The base is crucial for deprotonating the terminal alkyne, a necessary step for its entry into the catalytic cycle.[3][9] Amine bases like triethylamine or diisopropylamine are commonly used and can sometimes also serve as the solvent.[1] The choice of solvent is critical for ensuring all components remain in solution.[7] Aprotic solvents like THF, DMF, or toluene are common, but their impact should be evaluated as they can influence catalyst activity.[7][22]
Q4: Can I run this reaction open to the air?
A: It is strongly discouraged. The Sonogashira reaction, particularly the palladium catalyst and the copper co-catalyst (if used), is sensitive to oxygen.[7] An inert atmosphere is critical to prevent catalyst decomposition and to suppress the oxidative homocoupling (Glaser) of the alkyne.[7]
Experimental Workflow & Data
Optimized Protocol for Sonogashira Coupling of this compound
This protocol provides a robust starting point for your experiments.
1. Reagent Preparation and Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl iodide) via syringe.
-
Add the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-60 °C) while monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
3. Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Quick Reference
| Issue | Probable Cause(s) | Recommended Action(s) |
| High Homocoupling | Oxygen present; High [CuI]; High [Alkyne] | Rigorous degassing; Reduce CuI loading; Slow alkyne addition; Switch to Cu-free protocol |
| Low Conversion | Inactive catalyst; Impure reagents; Suboptimal T | Use fresh catalyst/reagents; Distill base; Screen temperature |
| Hydrodehalogenation | Hydride source present | Use aprotic solvent; Use high-purity base; Lower reaction temperature |
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Main Sonogashira pathway vs. Glaser homocoupling side reaction.
Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- MDPI.
- Vedantu.
- BYJU'S. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
- ResearchGate.
- ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
- ResearchGate.
- Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- The Organic Chemistry Blog. Copper-free Sonogashira coupling. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ACS Publications.
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
- ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
- J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
- ACS Publications.
- Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
- PubMed.
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
- National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ACS Publications.
- MDPI.
- Wikipedia. Glaser coupling. [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jk-sci.com [jk-sci.com]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 1-Chloro-3-fluoro-2-iodobenzene Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions of 1-chloro-3-fluoro-2-iodobenzene. This versatile building block is instrumental in synthesizing complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, however, often leads to complex product mixtures that require robust and well-designed purification strategies. This guide provides in-depth, field-proven insights into troubleshooting common purification issues, formatted as a practical question-and-answer resource.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and challenges researchers face when working up reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
FAQ 1: My TLC plate shows a complex mixture of spots after a Suzuki-Miyaura coupling. What are the likely side products?
Answer:
When performing a Suzuki-Miyaura coupling with this compound, the primary reaction occurs at the highly reactive C-I bond. However, several side reactions can lead to a complex product mixture:
-
Homocoupling of the Boronic Acid/Ester: This is a very common side reaction, leading to the formation of a biaryl species derived from your boronic acid reagent. This is often observed when the catalytic cycle is slow or inefficient.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which results in the formation of a simple arene. This side reaction is often promoted by the presence of water or acidic conditions.[1][2]
-
Hydrolysis of Boronic Esters: If you are using a boronic ester (e.g., a pinacol ester), it can hydrolyze back to the boronic acid, especially during aqueous workup, which can complicate purification.[3][4][5] The stability of boronic esters to hydrolysis can vary significantly.[3]
-
Reaction at the C-Cl bond: While less reactive, under forcing conditions (high temperature, prolonged reaction times), you may observe a low degree of coupling at the C-Cl bond, leading to di-substituted products.
A logical first step is to perform a co-spotting experiment on your TLC plate with your starting materials to identify any unreacted this compound and boronic acid.
FAQ 2: I'm struggling to remove the palladium catalyst from my reaction mixture. What are the most effective methods?
Answer:
Residual palladium can be a significant issue, especially for pharmaceutical applications. The choice of removal method depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the properties of your product.
-
Filtration through Celite®: This is the simplest method and is effective for removing heterogeneous catalysts like Pd/C or precipitated palladium metal.[6][7][8] Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite®.
-
Adsorption on Activated Carbon: Activated carbon is a cost-effective method for scavenging dissolved palladium species.[8][9] However, it can sometimes adsorb the desired product, leading to yield loss. It's advisable to perform a small-scale test first.
-
Palladium Scavenger Resins: These are highly effective for removing trace amounts of palladium.[8][10] They are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines.[8][10]
-
Column Chromatography: Standard silica gel chromatography is often sufficient to remove palladium residues, which tend to be highly polar and remain at the baseline.[6]
The following table summarizes these common methods:
| Method | Target Palladium Species | Advantages | Disadvantages |
| Filtration through Celite® | Heterogeneous (e.g., Pd/C), Precipitated Pd | Simple, fast, inexpensive | Ineffective for soluble palladium complexes |
| Activated Carbon | Soluble and Heterogeneous Pd | Cost-effective | Can adsorb the product, leading to yield loss |
| Scavenger Resins | Soluble Pd complexes | High efficiency, high selectivity | Higher cost |
| Column Chromatography | Soluble Pd complexes | Often integrated into the main purification step | May require specific solvent systems |
FAQ 3: My product from a Sonogashira coupling is an oil and difficult to purify by column chromatography. What are my options?
Answer:
Oily products from Sonogashira couplings, which couple terminal alkynes with aryl halides, can be challenging.[11][12][13] Here's a troubleshooting workflow:
-
Thorough Aqueous Workup: Ensure all water-soluble impurities, such as the amine base (e.g., triethylamine) and its salts, are completely removed through multiple extractions with dilute acid (e.g., 1M HCl), followed by water and brine washes.
-
Solvent System Optimization for Chromatography: Polyhalogenated aromatic compounds can be tricky to separate.[14][15] Systematically screen different solvent systems for your column chromatography. Start with non-polar eluents like hexanes and gradually increase the polarity with solvents like ethyl acetate or dichloromethane.[14][16]
-
Consider an Alternative Purification Technique:
-
Distillation: If your product is thermally stable, vacuum distillation can be an excellent method for purification.
-
Recrystallization: Even if the crude product is an oil, it might crystallize from a suitable solvent or solvent mixture. Try dissolving a small amount in a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until turbidity is observed. Cooling this mixture may induce crystallization.
-
Section 2: Detailed Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex purification issues.
Guide 1: Troubleshooting Poor Separation in Flash Column Chromatography
Issue: The desired product co-elutes with a major impurity during flash column chromatography.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Steps & Explanations:
-
Identify the Impurity: Before optimizing the chromatography, it's crucial to identify the co-eluting impurity, if possible, using techniques like LC-MS or by analyzing fractions with NMR.
-
Optimize the Solvent System: The choice of eluent is critical.[16] A good starting point for Suzuki coupling products is a mixture of hexanes and ethyl acetate.[17] For challenging separations, a shallow gradient elution often provides better resolution than an isocratic one.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching the stationary phase. Alumina can sometimes offer different selectivity compared to silica gel for aromatic compounds.[14]
-
Alternative Purification Methods: For isomers or closely related impurities, preparative HPLC or recrystallization may be necessary.
Guide 2: Product Purification after a Buchwald-Hartwig Amination
Issue: Difficulty in separating the aminated product from residual ligand and base.
Background: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18][19][20][21] However, the bulky phosphine ligands and strong bases used can complicate the workup.
Protocol: Post-Buchwald-Hartwig Workup and Purification
-
Initial Quench and Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite® to remove the inorganic base (e.g., sodium tert-butoxide) and any precipitated palladium.[22]
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash with a dilute acid (e.g., 1 M HCl) to remove any basic starting materials or byproducts. Caution: If your product contains a basic moiety, this step may result in its extraction into the aqueous layer. In such cases, use water instead.
-
Wash with water and then with brine to remove residual salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
The crude product can then be purified by flash column chromatography on silica gel. The phosphine ligand and its oxide are typically more polar than the desired product and will elute later.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying products from reactions of this compound.
Materials:
-
Silica gel (230-400 mesh)[16]
-
Appropriate solvents (e.g., hexanes, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization of a Solid Product
Recrystallization is a powerful technique for obtaining highly pure solid compounds.[23]
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[23] Common solvents for biphenyl-type structures include ethanol, methanol, or mixtures like benzene/petroleum ether.[24][25]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. spinchem.com [spinchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. cup.edu.cn [cup.edu.cn]
- 15. polyhalogenated aromatic compounds: Topics by Science.gov [science.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mt.com [mt.com]
- 24. reddit.com [reddit.com]
- 25. Reagents & Solvents [chem.rochester.edu]
Overcoming low reactivity of 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support hub for 1-Chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic utility of this versatile yet challenging building block. Here, we dissect the nuances of its reactivity, offering field-proven insights and troubleshooting protocols to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of vapors and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.
Q2: How should I store this compound to ensure its stability?
A2: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation over time.
Q3: What is the expected order of reactivity for the halogen substituents in cross-coupling reactions?
A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl > C-F.[1] Therefore, the carbon-iodine bond is the most labile and will be the primary site of reaction. This chemoselectivity allows for the selective functionalization at the 2-position.
Q4: How do the fluorine and chlorine substituents influence the reactivity of the C-I bond?
A4: The fluorine and chlorine atoms are electron-withdrawing groups. Their presence can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition to the palladium catalyst. While halogens are generally deactivating, they are ortho-, para-directing in electrophilic aromatic substitution due to resonance stabilization from their lone pairs.[2] In the context of cross-coupling, their inductive effect is more pronounced.
Q5: Can I perform a Grignard reaction with this compound?
A5: Formation of a Grignard reagent from aryl halides can be challenging, especially with multiple halogen substituents.[3][4][5] The high reactivity of Grignard reagents can lead to side reactions.[4] While not impossible, it often requires carefully optimized conditions, such as the use of highly activated magnesium (Rieke magnesium) or an exchange reaction.[6] Direct formation is often complicated by the presence of the other halogens.
Part 2: Troubleshooting Guides for Common Reactions
This section provides in-depth troubleshooting for specific cross-coupling reactions where the low reactivity of this compound can be a significant hurdle.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7][8] However, steric hindrance and electronic effects in this compound can lead to sluggish or incomplete reactions.
Issue: Low to no conversion of the starting material.
Potential Causes & Solutions
-
Insufficient Catalyst Activity: Standard palladium catalysts may not be effective.
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: Screen a variety of bases. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The use of aqueous base solutions can sometimes accelerate the reaction.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition step may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For challenging substrates, temperatures between 100-120 °C are common.[11] Use a high-boiling point solvent like dioxane, toluene, or DMF.
-
-
Solvent Effects: The solvent can significantly impact catalyst solubility and reactivity.
-
Solution: A mixture of an organic solvent and water (e.g., dioxane/water) is often used to dissolve both the organic substrate and the inorganic base.[7] Anhydrous conditions with a strong, non-aqueous base may also be effective.
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting low Suzuki coupling yields.
Recommended Protocol for a Challenging Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and potassium phosphate (3.0 equiv.).[7]
-
Seal the flask, and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [Pd(IPr*OMe)(cin)(Cl)] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane / H₂O | Toluene | DMF |
| Temperature | 100 °C | 110 °C | 120 °C |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Guide 2: Sonogashira Coupling
The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[12][13] The reactivity of this compound in this reaction can be hampered by steric effects and catalyst inhibition.
Issue: Incomplete reaction or formation of side products (e.g., Glaser coupling).
Potential Causes & Solutions
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the catalytic cycle but can also promote the homocoupling of the alkyne (Glaser coupling).
-
Solution: Use a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and a strong base. If using copper, ensure it is fresh and used in catalytic amounts (1-5 mol%).
-
-
Base and Solvent Choice: The base is critical for deprotonating the terminal alkyne.
-
Solution: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and can also serve as the solvent. For more challenging couplings, a stronger, non-nucleophilic base in a polar aprotic solvent may be beneficial.
-
-
Oxygen Sensitivity: The presence of oxygen can lead to the oxidative homocoupling of the alkyne.
-
Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Catalytic Cycles in Sonogashira Coupling
Caption: Interplay between Palladium and Copper cycles in Sonogashira coupling.
Recommended Protocol for a Copper-Free Sonogashira Coupling
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.
-
Add a degassed solvent such as DMF or NMP.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until completion.
| Parameter | Recommendation 1 (with Cu) | Recommendation 2 (Cu-free) |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ |
| Base | TEA / DIPEA | Cs₂CO₃ |
| Solvent | THF or Toluene | DMF or NMP |
| Temperature | Room Temp to 60 °C | 80 - 100 °C |
Table 2: Recommended conditions for Sonogashira coupling.
Guide 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[14][15] The steric hindrance around the iodine atom in this compound can make this reaction particularly challenging.
Issue: Low yield and slow reaction rate.
Potential Causes & Solutions
-
Ligand Steric Bulk: Insufficiently bulky ligands may not promote reductive elimination effectively.
-
Solution: Use sterically demanding biaryl phosphine ligands like Josiphos, Xantphos, or BrettPhos. These ligands create a bulky coordination sphere around the palladium, which facilitates the final C-N bond-forming step.
-
-
Base Strength and Solubility: A strong, non-nucleophilic base is required.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may require screening.[14]
-
-
Reaction Concentration: Dilute conditions can slow down the reaction rate.
-
Solution: Ensure the reaction is sufficiently concentrated. A typical starting concentration is 0.1-0.5 M.
-
Key Steps in the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Recommended Protocol for Buchwald-Hartwig Amination
-
Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add degassed anhydrous solvent (e.g., toluene or THF).
-
Heat the reaction to 80-110 °C and monitor by an appropriate analytical method.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst/Ligand | BrettPhos Pd G3 | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / Josiphos |
| Base | NaOtBu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | THF | Dioxane |
| Temperature | 100 °C | 80 °C | 110 °C |
Table 3: Recommended starting conditions for Buchwald-Hartwig amination.
Part 3: Alternative Coupling Strategies
When standard palladium-catalyzed methods prove challenging, alternative strategies can be employed.
Ullmann Condensation
The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming C-C, C-N, and C-O bonds.[16][17][18] It often requires high temperatures but can be effective for sterically hindered substrates.
Key Considerations:
-
Catalyst: Copper powder, copper(I) salts (e.g., CuI), or copper nanoparticles can be used.[18]
-
Solvent: High-boiling point polar aprotic solvents like DMF, NMP, or pyridine are typically required.
-
Temperature: Reactions are often run at temperatures exceeding 150 °C.[19]
-
Ligands: The use of ligands like 1,10-phenanthroline or various amino acids can accelerate the reaction and allow for milder conditions.
References
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ResearchGate.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Optimization of reaction conditions a. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- Optimization of reaction conditions a. ResearchGate.
- Why are halogens ortho- para- directors?. Master Organic Chemistry.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Clean generation of a fluoroaryl grignard reagent. Google Patents.
- Sonogashira Coupling. Organic Chemistry Portal.
- Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. Google Patents.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Ullmann Reaction. Organic Chemistry Portal.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Optimization of reaction conditions. ResearchGate.
- Method for Preparing Grignard Reagents and new Grignard Reagents. Google Patents.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters (ACS Publications).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC (NIH).
- Reaction Conditions Optimization: The Current State. PRISM BioLab.
- Sonogashira Cross-Coupling Reaction With 4-[18F]fluoroiodobenzene for Rapid 18F-labelling of Peptides. PubMed.
- Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications).
- The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. ResearchGate.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC (NIH).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications).
- ORTHO, PARA RATIO OF ArSE | HALOBENZENE | ORM-2 | JEE MAIN. YouTube.
- Reaction of chlorobenzene, iodobenzene and chemically selective experiments. ResearchGate.
- The correct name of is. Allen.
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. xray.uky.edu [xray.uky.edu]
Technical Support Center: Catalyst Deactivation in 1-Chloro-3-fluoro-2-iodobenzene Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during cross-coupling reactions involving the sterically hindered and electronically complex substrate, 1-chloro-3-fluoro-2-iodobenzene. Our goal is to equip you with the knowledge to diagnose, prevent, and remedy common issues, ensuring the success of your synthetic endeavors.
Section 1: Understanding the Challenges with this compound
The unique substitution pattern of this compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond dictates that oxidative addition will preferentially occur at this position.[1][2] However, the flanking chloro and fluoro substituents introduce significant steric hindrance and electronic effects that can influence catalyst performance and contribute to deactivation pathways.
Q1: Why is catalyst deactivation a significant concern with this specific substrate?
Answer: Catalyst deactivation is a critical issue due to a combination of factors inherent to the substrate and the reaction conditions required for successful coupling.
-
Steric Hindrance: The ortho-chloro and -fluoro groups create a sterically congested environment around the reactive iodo-substituent. This can hinder the approach of the bulky palladium catalyst, potentially leading to incomplete oxidative addition or promoting side reactions that lead to inactive palladium species.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electron density of the aryl ring, which in turn affects the rate of oxidative addition. While electron-withdrawing groups can sometimes promote oxidative addition, the overall electronic landscape of this molecule is complex.[3]
-
Reaction Conditions: Cross-coupling reactions involving less reactive partners often necessitate higher temperatures and longer reaction times. These more forcing conditions can accelerate catalyst decomposition pathways.
Section 2: Troubleshooting Common Catalyst Deactivation Issues
This section addresses specific problems you may encounter during your experiments, providing diagnostic guidance and actionable solutions.
Q2: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst agglomeration and precipitation.[4][5] The active, soluble Pd(0) species has aggregated into inactive, metallic palladium nanoparticles.
Diagnosis:
-
Visual inspection for a black, insoluble powder in the reaction mixture.
-
Significant drop in catalytic activity, leading to a stalled or incomplete reaction.
Common Causes & Solutions:
| Cause | Solution |
| Ligand Degradation or Dissociation | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands form more stable complexes with palladium, preventing aggregation. Consider using pre-formed palladium complexes to ensure proper ligand association. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[5] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Temperatures | Elevated temperatures can accelerate the decomposition of the catalyst. Optimize the reaction temperature by running a screen to find the minimum temperature required for efficient conversion. |
| Inefficient Reduction of Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[7] This is often facilitated by phosphine ligands or other reducing agents in the reaction mixture. Inefficient reduction can lead to the formation of inactive Pd(II) species and subsequent decomposition.[8] |
Workflow for Diagnosing Palladium Black Formation:
Caption: Troubleshooting workflow for palladium black formation.
Q3: My reaction is sluggish, and I'm getting low yields, but I don't see any palladium black. What other deactivation pathways should I consider?
Answer: Catalyst deactivation is not always accompanied by the visible formation of palladium black. Several "off-cycle" reactions can lead to the formation of inactive but soluble palladium species.[9]
Diagnosis:
-
Reaction monitoring (TLC, GC-MS, LC-MS) shows a slow conversion rate or a plateau at low conversion.
-
No visible signs of catalyst precipitation.
Potential Causes and Solutions:
-
Catalyst Poisoning: Impurities in the reagents or solvents can act as catalyst poisons by irreversibly binding to the active sites of the palladium catalyst.[10][11][12][13]
-
Common Poisons: Sulfur-containing compounds, halides (in excess), and certain nitrogen-containing heterocycles are known catalyst poisons.[4][14]
-
Solution: Use high-purity reagents and solvents. If poisoning is suspected, purify starting materials. Running a control reaction with ultra-pure materials can help diagnose this issue.[4]
-
-
Formation of Inactive Palladium Complexes:
-
Base-Induced Deactivation: The choice of base is crucial.[15] Strong bases can sometimes react with the palladium complex or the ligands, leading to inactive species. The phenoxide formed from a phenolic substrate can also coordinate to the palladium and inhibit catalysis.[15]
-
Solvent Effects: The solvent can influence catalyst stability and reactivity.[17][18] Coordinating solvents may compete with ligands for binding sites on the palladium center.[17]
-
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the cross-coupling reaction using your standard procedure and current batch of reagents and solvents. Carefully monitor the reaction progress and final yield.
-
High-Purity Reaction: Repeat the reaction under identical conditions, but with reagents and solvents of the highest available purity. This includes using freshly distilled and degassed solvents and recrystallized solid reagents.
-
Analysis: If the high-purity reaction proceeds significantly faster or gives a higher yield, it strongly suggests that an impurity in your original materials was poisoning the catalyst.
Q4: I am observing significant homocoupling of my boronic acid partner. Is this related to catalyst deactivation?
Answer: Yes, the homocoupling of the boronic acid (a Glaser-type coupling) can be indicative of issues with the catalytic cycle, which can be related to catalyst deactivation.[5] This side reaction is often promoted by the presence of oxygen and can be exacerbated by an inefficient transmetalation step.
Diagnosis:
-
Identification of the boronic acid dimer as a major byproduct by GC-MS or LC-MS.
Causes and Mitigation Strategies:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: As with preventing palladium black formation, rigorous exclusion of oxygen is critical. Ensure all reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[5]
-
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes, it can provide an opportunity for side reactions like homocoupling to occur. The steric hindrance of this compound can contribute to a slower transmetalation.
-
Solution:
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[21][22] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) at a sufficient concentration.
-
Solvent Choice: The solvent can influence the rate of transmetalation. Experiment with different solvent systems, including the addition of water, which can sometimes facilitate this step.
-
-
Section 3: Proactive Strategies for Preventing Catalyst Deactivation
A well-designed experiment can minimize the risk of catalyst deactivation from the outset.
Q5: What are the key considerations when setting up a cross-coupling reaction with this compound to prevent catalyst deactivation?
Answer: A successful reaction begins with careful planning and execution.
Key Experimental Parameters:
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Use a stable Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II) precatalyst that is efficiently reduced in situ (e.g., Pd(OAc)₂).[7] Pd(PPh₃)₄ can also be effective but may require higher loadings. |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, dtbpf) or N-heterocyclic carbene (NHC) ligands are highly recommended.[6][23] These ligands promote the formation of the active monoligated palladium species, enhance the rate of oxidative addition for challenging substrates, and stabilize the catalyst against decomposition.[3][7] |
| Base | Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[23] The choice of base can significantly impact both the transmetalation step and catalyst stability. |
| Solvent | Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.[24] A small amount of water is often beneficial for Suzuki couplings.[7] |
| Atmosphere | Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire procedure to prevent oxygen-induced degradation.[5] |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed.[6] Avoid unnecessarily high temperatures to minimize thermal decomposition of the catalyst. |
Catalytic Cycle and Deactivation Pathways:
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation entry points.
Section 4: Catalyst Regeneration
Q6: Is it possible to regenerate a deactivated palladium catalyst?
Answer: In a research setting, regenerating a homogeneous palladium catalyst that has deactivated in solution is often impractical and not cost-effective. The focus should be on preventing deactivation in the first place.
For heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), regeneration methods do exist, though they are more common in industrial applications. These methods often involve washing with solvents to remove adsorbed species or chemical treatments to redissolve and redeposit the palladium.[25][26][27] However, for the homogeneous systems typically used for the cross-coupling of this compound, preventing deactivation through careful reaction design and execution is the most effective strategy.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- PubMed. (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- ResearchGate. (n.d.). The effect of various base and solvent systems on the cross-coupling reaction of 3 and 4 in presence of different catalysts a,b.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Google Patents. (n.d.). Palladium/carbon catalyst regeneration and mechanical application method.
- StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Google Patents. (n.d.). Method for reactivating deactivated palladium/carbon catalyst.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- YouTube. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- YouTube. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
- Benchchem. (n.d.). Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. What Is 'Catalyst Poisoning' and What Substances Cause It? → Learn [pollution.sustainability-directory.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. ikm.org.my [ikm.org.my]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Selective Cross-Coupling of 1-Chloro-3-fluoro-2-iodobenzene
Welcome to our dedicated technical support center for navigating the complexities of 1-Chloro-3-fluoro-2-iodobenzene in synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block while avoiding common pitfalls, particularly undesired dehalogenation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success of your next reaction.
Understanding the Challenge: The Reactivity Landscape
This compound presents a unique opportunity for sequential, site-selective functionalization due to the differential reactivity of its three halogen atoms. The C–I bond is the most labile and, therefore, the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. However, this high reactivity also makes it susceptible to hydrodehalogenation (or deiodination), a common side reaction that can significantly lower the yield of the desired product. The relative bond dissociation energies (C-I < C-Cl < C-F) govern this reactivity, making the selective activation of the C-I bond both a strategic advantage and a potential liability.[1][2]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 1-chloro-3-fluorobenzene as a byproduct in my Suzuki-Miyaura coupling. What is the primary cause?
A1: The formation of 1-chloro-3-fluorobenzene is a classic case of hydrodehalogenation (specifically, deiodination). This occurs when the arylpalladium(II) iodide intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can undergo transmetalation with the boronic acid. Potential hydrogen sources in your reaction mixture can include water, alcohols (if used as a solvent or co-solvent), or even the solvent itself under certain conditions.[3][4] The mechanism of this side reaction can be complex and is often influenced by the choice of ligand, base, and solvent.
Q2: How does the choice of palladium catalyst and ligand impact deiodination?
A2: The catalyst system is critical. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.[5][6]
-
Electron-rich and bulky ligands , such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed to facilitate the oxidative addition of less reactive aryl chlorides or bromides.[7] However, for a highly reactive C-I bond, these ligands can sometimes accelerate side reactions if other parameters are not optimized.
-
Less sterically demanding ligands , like triphenylphosphine (PPh₃), can sometimes offer a better balance for reactive substrates, disfavoring side reactions that may be promoted by bulkier ligands.[8]
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is generally less critical than the ligand, but air- and moisture-stable precatalysts can improve reproducibility.[7]
Q3: Can the base I use contribute to the dehalogenation problem?
A3: Absolutely. The base plays a multifaceted role in cross-coupling reactions, and an improper choice can exacerbate dehalogenation.
-
Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[7]
-
Hydroxide bases (e.g., NaOH, KOH) in the presence of excess water can promote protodeboronation of the boronic acid, which can indirectly affect the main catalytic cycle and potentially contribute to dehalogenation pathways.[7]
-
For aryl bromides, even weaker bases like cesium carbonate are effective for dehalogenation, highlighting the need for careful base selection.[9]
Q4: My Sonogashira coupling is sluggish and gives low yields of the desired alkynylated product, with significant starting material recovery and some deiodination. What should I investigate first?
A4: For Sonogashira couplings, several factors could be at play:
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh and of high purity, as inactive copper can stall the catalytic cycle.
-
Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as both a base and a solvent in many cases.[10][11]
-
Oxygen Exclusion: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling) and catalyst deactivation. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and dehalogenation.[12] A systematic temperature screen (e.g., from room temperature to 70 °C) is advisable.[10][11]
Q5: How can I reliably detect and quantify the amount of dehalogenated byproduct in my reaction mixture?
A5: Accurate quantification is key to troubleshooting. The dehalogenated impurity can be chromatographically similar to the starting material and product.[13]
-
UHPLC-DAD-HRESIMS: Ultra-high-performance liquid chromatography coupled with a diode-array detector and high-resolution electrospray ionization mass spectrometry is a powerful technique for separating and unambiguously identifying dehalogenation impurities.[13]
-
GC-MS: Gas chromatography-mass spectrometry is also an excellent tool, particularly for volatile compounds. It can provide clear separation and mass data to confirm the presence of 1-chloro-3-fluorobenzene.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to detect and quantify the byproduct if its signals are well-resolved from other components in the mixture.
Troubleshooting Guide: Minimizing Deiodination
Use the following table to diagnose and solve common issues leading to the unwanted deiodination of this compound.
| Symptom | Potential Cause | Recommended Solution |
| High levels (>10%) of deiodinated byproduct (1-chloro-3-fluorobenzene) | 1. Presence of a hydrogen source: Excess water, protic solvents. 2. Suboptimal Ligand: Ligand may be too bulky or electron-rich for the reactive C-I bond. 3. Inappropriate Base: Base may be promoting a dehalogenation pathway. | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves. 2. Screen less sterically demanding ligands (e.g., PPh₃, P(o-tol)₃) or phosphite ligands.[9] 3. Switch to a weaker, non-nucleophilic base like K₂CO₃ or CsF, especially if currently using a strong base.[7][14] |
| Low conversion of starting material, with some deiodination | 1. Catalyst deactivation: Insufficient inert atmosphere, high temperature. 2. Poor reagent solubility: Reagents not fully dissolved at reaction temperature. 3. Inefficient transmetalation (Suzuki): Boronic acid may be degrading (protodeboronation). | 1. Ensure thorough degassing of the reaction mixture.[15] Screen a lower temperature range (e.g., 60-90 °C).[12] 2. Choose a solvent system where all components are soluble. Aprotic polar solvents like dioxane or THF are common choices.[7] 3. Use anhydrous conditions and consider a base like K₃PO₄ which is often effective while minimizing protodeboronation.[7] |
| Formation of homocoupled byproduct (e.g., biphenyl from boronic acid in Suzuki) | Oxygen in the reaction mixture: Leads to oxidative homocoupling of the organoboron reagent. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[15] |
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in a palladium-catalyzed cross-coupling reaction where the desired productive cycle competes with the undesired dehalogenation pathway.
Caption: Competing pathways in the cross-coupling of this compound.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed to selectively couple an arylboronic acid at the iodine position of this compound while suppressing hydrodehalogenation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
-
Oven-dried glassware, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS by taking small, quenched aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous Dioxane or THF
-
Oven-dried glassware, magnetic stir bar, inert gas supply
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous dioxane (or THF), followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 50-60 °C. The optimal temperature may vary depending on the alkyne's reactivity.[10][11]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Visualizing the Workflow
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Coupling Reactions with 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, tri-substituted aryl halide in their synthetic endeavors. As a substrate with three distinct halogen atoms, it offers a unique platform for sequential and site-selective functionalization, but its reactivity profile demands a nuanced approach to reaction design, particularly concerning the choice of base.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. The content is structured to explain not just the "how" but the "why" behind methodological choices, empowering you to overcome common challenges and optimize your reaction outcomes.
The Critical Role of the Base: More Than Just a Proton Scavenger
In palladium-catalyzed cross-coupling reactions, the base is a pivotal component of the catalytic system, and its role often extends far beyond simple deprotonation. The choice of base—its strength (pKa), solubility, and the nature of its counter-ion—can profoundly influence reaction rate, yield, and selectivity. For a substrate like this compound, where chemoselectivity is paramount, understanding the function of the base is crucial.
The reactivity of the carbon-halogen bonds in palladium-catalyzed oxidative addition follows the well-established trend: C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference is the cornerstone of performing selective coupling at the iodine position of this compound while preserving the chloro and fluoro substituents for subsequent transformations. The base plays a direct role in the efficiency of the key transmetalation or amination steps that follow this selective oxidative addition.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when using this compound in coupling reactions, with a focus on the impact of the base.
General Issues
Q1: My reaction is not proceeding, or the conversion of my this compound is very low. What should I check first?
A1: When a reaction fails, it's essential to systematically evaluate the core components.
-
Catalyst Inactivity: The most common culprit is often the palladium catalyst. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced to the active Pd(0) state in situ. For challenging couplings, consider using pre-formed, air-stable precatalysts (e.g., G3-palladacycles) which provide more reliable generation of the active catalyst.[2]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: Impurities in starting materials, solvents, or even the base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous where required.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?
A2: Palladium black is finely divided, catalytically inactive palladium metal. Its formation indicates that the active Pd(0) catalyst has aggregated and precipitated from the solution.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition but also prone to decomposition if not properly stabilized. Ensure you are using an appropriate ligand for the specific coupling reaction.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. While some couplings of less reactive halides (like chlorides) require heat, try to run the reaction at the lowest effective temperature.
-
Base and Solvent: The choice of base and solvent can influence catalyst stability. In some cases, the insolubility of an inorganic base can lead to localized high concentrations that may affect the catalyst.
Suzuki-Miyaura Coupling
Q3: I'm getting low yield in my Suzuki coupling. How does the base affect this reaction?
A3: In the Suzuki-Miyaura coupling, the primary role of the base is to activate the boronic acid.[4] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) halide complex.[5]
-
Base Strength & Type: A base that is too weak may not generate a sufficient concentration of the active boronate species. Conversely, a base that is too strong can lead to side reactions, including decomposition of sensitive substrates or protodeboronation (cleavage of the C-B bond).
-
Screening Bases: Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), which is sometimes attributed to its higher solubility in organic solvents and the "cesium effect," where the large Cs⁺ cation can influence the transition state.[6] K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for challenging couplings.
Q4: Should I use an aqueous or anhydrous base system for my Suzuki reaction?
A4: Both systems can be effective.
-
Aqueous Systems (e.g., K₂CO₃ in toluene/water): The presence of water can help dissolve the inorganic base and facilitate the formation of the boronate species. It can also aid in the reduction of Pd(II) precatalysts.[7]
-
Anhydrous Systems (e.g., K₃PO₄ in dioxane): These are preferred when either the starting material or the product is sensitive to hydrolysis. Powdered bases with high surface area are beneficial in these cases.
Sonogashira Coupling
Q5: My Sonogashira coupling is giving me a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A5: Glaser coupling is a common side reaction in traditional Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[3]
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. Copper-free Sonogashira reactions rely on a palladium catalyst and a suitable base to facilitate the coupling.
-
Base Selection: An amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine) is required to deprotonate the terminal alkyne, making it nucleophilic enough to react with the palladium complex.[8][9] The choice of amine can influence the reaction rate and the extent of side reactions.
-
Rigorous Degassing: If you must use a copper-catalyzed system, ensure the reaction is completely free of oxygen by thoroughly degassing all solvents and reagents.
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination, but my base-sensitive starting material is decomposing. What are my options?
A6: The Buchwald-Hartwig amination typically employs strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10] While highly effective, these can be incompatible with sensitive functional groups like esters or ketones.
-
Use a Weaker Base: For sensitive substrates, switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a common strategy.[11] However, using a weaker base often necessitates a more active catalyst system (i.e., a more electron-rich and bulky ligand) and may require higher reaction temperatures to achieve good conversion.
-
Solvent Choice: The choice of solvent can impact the effectiveness of the base. In nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[12]
Q7: My aryl chloride is unreactive in the Buchwald-Hartwig amination. Should I use a stronger base?
A7: While a strong base is necessary, activating an aryl chloride is primarily a challenge of overcoming the high energy barrier of the oxidative addition step.
-
Ligand is Key: The most critical factor for activating aryl chlorides is the use of highly active, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands. These ligands promote the formation of the highly reactive monoligated Pd(0) species that is necessary to cleave the strong C-Cl bond.[7]
-
Base and Temperature: A strong base like NaOtBu is typically required. Increasing the reaction temperature can also help drive the oxidative addition.
Base Selection Guide
The optimal base is highly dependent on the specific coupling reaction and the nature of the substrates. The following table provides a summary of commonly used bases and their properties to guide your selection process.
| Base | Formula | Type | pKa (of conjugate acid) | Typical Applications & Key Characteristics |
| Sodium tert-Butoxide | NaOtBu | Strong Organic | ~19 | Buchwald-Hartwig: Very effective, but can cause decomposition of base-sensitive substrates. |
| Lithium bis(trimethylsilyl)amide | LHMDS | Strong Organic | ~26 | Buchwald-Hartwig: A very strong, non-nucleophilic base. Useful when NaOtBu fails.[11] |
| Potassium Phosphate | K₃PO₄ | Inorganic | ~12.3 | Suzuki, Buchwald-Hartwig: A versatile and strong base, often used in anhydrous conditions for challenging couplings.[11] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | ~10.2 | Suzuki, Buchwald-Hartwig: A mild and effective base, good for sensitive substrates. Its solubility and the "cesium effect" can enhance reaction rates.[6][11] |
| Potassium Carbonate | K₂CO₃ | Inorganic | ~10.3 | Suzuki: A common, cost-effective base, often used in aqueous solvent mixtures. |
| Triethylamine | Et₃N (TEA) | Organic Amine | ~10.7 | Sonogashira: Standard base/solvent for deprotonating the terminal alkyne. |
| Diisopropylethylamine | i-Pr₂NEt (DIPEA) | Organic Amine | ~10.7 | Sonogashira: A more sterically hindered amine base, can sometimes reduce side reactions. |
Note: pKa values are approximate and can vary depending on the solvent.
Visualizing the Catalytic Cycles & Troubleshooting
The following diagrams illustrate the fundamental steps in each coupling reaction and a general workflow for troubleshooting.
Catalytic Cycles
Troubleshooting Workflow
Experimental Protocols
Disclaimer: The following protocols are generalized starting points adapted from literature procedures for structurally similar substrates.[6][13] Optimal conditions (catalyst/ligand loading, temperature, concentration, and reaction time) should be determined empirically for your specific coupling partners. Always conduct reactions under a positive pressure of an inert gas (Argon or Nitrogen) using anhydrous solvents where specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is adapted for the coupling of an arylboronic acid with this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
This protocol is adapted from a procedure for 3-chloro-4-fluoroiodobenzene and is suitable for the coupling of a terminal alkyne with this compound.[13]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1.5 mol%), and copper(I) iodide (CuI, 3.0 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, to ~0.2 M). Then add the terminal alkyne (1.2 equiv) followed by an amine base (e.g., triethylamine, 3.0 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position
This protocol provides a starting point for the coupling of a primary or secondary amine with this compound.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add to a dry vial: a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.2 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate, filter through celite, and concentrate. The residue can be purified by column chromatography.
References
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Barberá, G. G., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71), e202202421.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Cynical Chemist. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube.
- Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Science.gov. (n.d.). palladium-catalyzed cross-coupling reaction: Topics by Science.gov.
- Page, A. M., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 762-765.
- Bernard-Gauthier, V., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 5(25), 19575–19579.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321–345.
- Karami, K., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 6397–6411.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
- Kapdi, A. R., et al. (2022). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Chemistry – A European Journal, 28(51), e202201402.
- Fors, B. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9037–9042.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table].
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- ResearchGate. (n.d.). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
Technical Support Center: Ligand Selection for Selective Coupling of 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting the appropriate ligands for the selective cross-coupling of 1-chloro-3-fluoro-2-iodobenzene. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice to achieve high selectivity and yield in your synthetic endeavors.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science due to its three distinct halogen atoms, which can be functionalized sequentially. The primary challenge lies in achieving selective coupling at a single position without disturbing the other halogen atoms. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy, following the general trend: C-I < C-Br < C-Cl << C-F.[1] This inherent reactivity difference is the cornerstone of achieving selectivity. Our focus here is on leveraging this principle to selectively functionalize the C-I bond.
Frequently Asked Questions (FAQs)
Q1: Why is selective C-I bond coupling the preferred first step for this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the C-Cl and C-F bonds.[1] This allows for the oxidative addition of a palladium(0) catalyst to the C-I bond under much milder conditions than those required to activate the C-Cl or C-F bonds.[1] By carefully selecting the ligand and controlling reaction conditions (e.g., temperature), we can exploit this reactivity gap to ensure the reaction occurs exclusively at the iodine-bearing carbon, leaving the chloro and fluoro substituents intact for subsequent transformations.
Q2: What is the primary role of the ligand in achieving selectivity?
A2: The ligand is arguably the most critical component for controlling the outcome of a cross-coupling reaction. Its key roles include:
-
Stabilizing the Palladium Catalyst: The ligand prevents the palladium from precipitating as palladium black.
-
Modulating Reactivity: Electron-rich and sterically bulky ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] For selective C-I coupling, the goal is to choose a ligand that is active enough to promote C-I bond cleavage at a low temperature but not so active that it begins to cleave the stronger C-Cl bond.
-
Influencing Reaction Mechanism: The ligand's steric and electronic properties can favor the desired reaction pathway while suppressing side reactions like homocoupling or dehalogenation.[2][3]
Q3: Which classes of ligands are generally recommended for selective Suzuki-Miyaura coupling of this substrate?
A3: For selective Suzuki-Miyaura coupling at the C-I position, bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are highly effective. These ligands promote the crucial oxidative addition step even at low temperatures. N-Heterocyclic Carbenes (NHCs) are also powerful ligands for this purpose.
| Ligand Class | Specific Examples | Key Advantages | Typical Catalyst Loading |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity, promotes fast reductive elimination, good for hindered substrates. | 0.5 - 2 mol % |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Increased steric bulk can enhance selectivity and stability. | 0.5 - 2 mol % |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladium complexes. | 1 - 4 mol % |
Troubleshooting Guide
Even with a well-chosen ligand, experimental challenges can arise. This section addresses common problems in a question-and-answer format.
Q4: My reaction shows low or no conversion. What are the first steps to troubleshoot?
A4: When a reaction fails, a systematic check of the basics is essential.[4]
-
Catalyst and Ligand Integrity: Ensure your palladium precatalyst and ligand are not degraded. Use of pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can improve reproducibility.[5] If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base and Solvent Quality: The base is crucial for the transmetalation step.[3] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. The solvent must also be anhydrous and free of peroxides.
-
Temperature Control: While selectivity requires mild conditions, the temperature may be too low for the reaction to proceed. Consider a controlled, incremental increase in temperature (e.g., from room temperature to 40 °C, then 60 °C) while monitoring by TLC or LC-MS.
Q5: I am observing a significant amount of the C-Cl coupled side-product. How can I improve selectivity for the C-I bond?
A5: The formation of C-Cl coupled product indicates that the reaction conditions are too harsh, overcoming the reactivity difference between the C-I and C-Cl bonds.
-
Lower the Reaction Temperature: This is the most effective way to improve selectivity. The activation energy for C-Cl cleavage is higher than for C-I, so lowering the temperature will disproportionately slow the undesired reaction.
-
Re-evaluate Your Ligand Choice: An overly active ligand may be the culprit. If you are using a highly electron-rich ligand, consider switching to one that is slightly less donating or more sterically hindered. This can "tame" the catalyst's reactivity.
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to decreased selectivity. Try reducing the catalyst loading to the lower end of the recommended range (e.g., from 2 mol% to 0.5 mol%).
-
Choice of Base: A very strong or highly soluble base might be accelerating the overall catalytic cycle to a point where selectivity is lost. Consider switching to a milder or less soluble base.
Below is a decision-making workflow for troubleshooting selectivity issues.
Caption: Troubleshooting workflow for improving C-I coupling selectivity.
Experimental Protocols
This section provides representative protocols for common selective cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-I position.
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.[4]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to a temperature between 40-80 °C. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol is for the selective coupling of a terminal alkyne at the C-I position. The Sonogashira reaction typically employs both palladium and copper catalysts.[6][7]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1 equiv) and a suitable base such as triethylamine (Et₃N, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%) under a positive flow of inert gas.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid. Monitor progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol describes the selective C-N bond formation at the C-I position. The choice of base is critical in this reaction.[8]
Procedure:
-
Vessel Preparation: To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).[9]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) under an inert atmosphere.
-
Reaction: Heat the reaction to 80-110 °C and stir until completion, monitoring by LC-MS. Note that higher temperatures may be needed than for C-C couplings but should be approached with caution to maintain selectivity.
-
Work-up: Cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate and purify the crude material by flash column chromatography.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.
- Sonogashira coupling. Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting regioselectivity issues with 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for 1-Chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate and troubleshoot the unique regioselectivity challenges presented by this versatile, tri-halogenated building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: Understanding the Regiochemical Landscape
This compound is a valuable synthetic intermediate precisely because it possesses three different halogen atoms on a single aromatic ring. This arrangement allows for sequential, site-selective functionalization. However, harnessing this potential requires a nuanced understanding of the factors that govern which halogen participates in a given reaction. The reactivity of the carbon-halogen bonds is dictated by bond strength, bond polarity, and the specific reaction mechanism at play. Generally, the weaker carbon-iodine bond is the most reactive site for metal-halogen exchange and palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bond, with the strong carbon-fluorine bond being the most inert.[1][2][3] This guide will address the common regioselectivity issues encountered and provide robust solutions.
Section 1: Metal-Halogen Exchange Reactions (Lithiation & Grignard Formation)
Metal-halogen exchange is a fundamental method for generating potent aryl anion intermediates. With this compound, the goal is typically to selectively replace the iodine atom.
Question 1: I'm performing a metal-halogen exchange with an organolithium reagent. Which halogen is expected to react?
Answer: The iodine atom will exclusively undergo exchange. The established reactivity trend for lithium-halogen exchange is I > Br > Cl.[2][3] The carbon-fluorine bond is generally unreactive towards organolithium reagents under these conditions.[2] The reaction proceeds via an "ate" complex, and the rate is kinetically controlled, favoring the displacement of the best leaving group (iodide).
This high selectivity allows for the clean formation of the 2-chloro-6-fluorophenyllithium intermediate, which can then be trapped with various electrophiles.
Caption: Workflow for selective lithium-iodine exchange.
Question 2: My lithiation reaction is giving low yields and a complex mixture of byproducts. What's going wrong?
Answer: This is a common issue that usually points to problems with reaction conditions or competitive side reactions. Here’s a troubleshooting guide:
-
Temperature Control is Critical: The lithium-halogen exchange is very fast, even at low temperatures.[2] However, the resulting aryllithium intermediate can be unstable at higher temperatures.
-
Problem: Running the reaction above -78 °C can lead to decomposition or side reactions, such as elimination or reaction with the solvent (THF).
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is ideal) throughout the addition of the organolithium reagent and before adding the electrophile.
-
-
Choice of Organolithium Reagent: While n-BuLi is standard, its basicity can sometimes cause competing deprotonation (see Question 3).
-
Problem: If your molecule has even weakly acidic protons elsewhere, n-BuLi might act as a base instead of facilitating exchange.
-
Solution: For a clean exchange, n-BuLi is typically sufficient. If deprotonation is a concern, using two equivalents of t-BuLi can sometimes favor exchange, but this is a more aggressive reagent.
-
-
Moisture and Air are Detrimental: Organolithium reagents are extremely reactive with water and oxygen.
-
Problem: Contamination will quench the reagent, leading to low conversion and potentially giving byproducts from radical reactions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Question 3: I seem to be getting metal-hydrogen exchange (ortho-lithiation) instead of the expected metal-halogen exchange. How can I control this?
Answer: This is an excellent question that touches on the competition between two major pathways. While lithium-iodine exchange is typically faster, directed ortho-metalation (DoM) can occur, especially guided by the fluorine atom. Fluorine is a known, albeit weak, ortho-directing group.[4]
-
Cause: The fluorine atom's ability to coordinate the lithium cation can direct the organolithium base to deprotonate the adjacent C-H bond at the C4 position.[5][6] This process is favored by stronger, more sterically hindered bases and the presence of additives like TMEDA.
-
Solution: To favor metal-halogen exchange over deprotonation:
-
Avoid TMEDA: Do not use additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which are known to accelerate deprotonation by breaking up organolithium aggregates and increasing basicity.[5]
-
Use n-BuLi: Stick with n-butyllithium, as it is less sterically hindered and generally less prone to acting as a base in this context compared to sec-BuLi or tert-BuLi.
-
Low Temperature: As mentioned, maintain -78 °C. DoM often requires slightly higher temperatures to proceed at a competitive rate.
-
| Parameter | To Favor Metal-Halogen (Li-I) Exchange | To Favor Metal-Hydrogen (C-H) Exchange | Causality |
| Temperature | -78 °C or lower | > -78 °C to -40 °C | Li-I exchange is kinetically favored and rapid at low temperatures. DoM has a higher activation energy. |
| Base | n-BuLi | s-BuLi, t-BuLi, or LDA | Less hindered bases favor the sterically accessible iodine. More basic/hindered bases can favor deprotonation. |
| Additive | None | TMEDA | TMEDA breaks up BuLi aggregates, increasing the kinetic basicity and promoting deprotonation. |
| Solvent | THF or Diethyl Ether | THF or Diethyl Ether | Ethereal solvents are required to solvate the organolithium species. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, is where this compound truly shines, offering a platform for sequential diversification.
Question 4: In a palladium-catalyzed cross-coupling reaction, what is the expected order of reactivity for the C-I, C-Cl, and C-F bonds?
Answer: The reactivity order is dictated by the ease of the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[7][8] This process is significantly easier for weaker, more polarizable C-X bonds. Therefore, the reactivity order is unequivocally:
C-I >> C-Cl >> C-F
This substantial difference in reactivity is the foundation for achieving high regioselectivity.[9] You can selectively functionalize the C-I bond while leaving the C-Cl and C-F bonds intact, provided you use appropriate reaction conditions.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 5: I'm attempting a Suzuki coupling and getting a mixture of products from reaction at both the C-I and C-Cl positions. How can I ensure exclusive C-I functionalization?
Answer: Obtaining a mixture indicates that your reaction conditions are too harsh, activating the less reactive C-Cl bond. To enhance selectivity for the C-I bond, you must moderate the reactivity of your catalytic system.
-
Lower the Temperature: This is the most crucial parameter. High temperatures provide the necessary activation energy for the more difficult C-Cl bond cleavage. Start your optimizations at room temperature and only increase gently if the reaction is too slow. Many selective C-I couplings can be achieved between room temperature and 60-80 °C.
-
Choose the Right Ligand: The ligand plays a massive role in tuning the catalyst's electronic and steric properties.[10]
-
Avoid Highly Active Ligands (Initially): Extremely electron-rich and bulky ligands (like some of the more advanced Buchwald ligands) are designed to activate very unreactive bonds (like C-Cl). Using them can sometimes override the intrinsic selectivity.
-
Good Starting Points: Standard, less aggressive ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often sufficient for selective C-I coupling and are less likely to activate the C-Cl bond at moderate temperatures.
-
-
Use a Mild Base: While strong bases are often used in Suzuki couplings, a milder base can sometimes improve selectivity by slowing down the overall catalytic cycle, giving the catalyst more time to discriminate.
-
Recommendation: Instead of strong bases like K₃PO₄ or Cs₂CO₃, consider milder conditions with NaHCO₃ or K₂CO₃, especially in an aqueous/organic biphasic system.[11]
-
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol serves as a robust starting point for achieving high regioselectivity.
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent: Add a degassed solvent system (e.g., Dioxane/Water 4:1 or Toluene/Water 4:1). The total concentration should be around 0.1-0.2 M.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The goal is to see the complete consumption of the starting material without the formation of a di-coupled product.
-
Workup: Upon completion, perform a standard aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
Question 6: I have successfully coupled a group at the C-I position. How do I now perform a second coupling at the C-Cl bond?
Answer: This is precisely how the value of polyhalogenated arenes is realized. To activate the C-Cl bond, you need to employ more forcing conditions and a more active catalytic system.
-
Increase Temperature: The C-Cl bond requires a higher activation energy for oxidative addition. Temperatures in the range of 100-120 °C are common.
-
Use a Highly Active Catalyst System: This is the key. Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl bond activation. You must use a system known for this purpose.
-
Recommended Ligands: Bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands") are ideal.[10][11] Examples include SPhos, XPhos, and RuPhos. These ligands promote the difficult oxidative addition step.
-
Pre-catalysts: Using modern, air-stable palladium pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) is highly recommended for reproducibility and efficiency.[11]
-
-
Employ a Strong Base: A strong, non-aqueous base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.
By implementing this two-step, condition-dependent strategy, you can selectively introduce two different groups onto the aromatic core.
References
- Frontiers in Chemistry. (2021). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link][1]
- Wikipedia.Metal–halogen exchange. [Link][2]
- Michigan State University Department of Chemistry.Chemical Reactivity. [Link][3]
- Chemistry LibreTexts. (2023). Reactions of Main Group Elements with Halogens. [Link][13]
- PubMed. (2020).
- National Center for Biotechnology Information (PMC).Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link][7]
- eScholarship, University of California.Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link][8]
- Baran Laboratory, Scripps Research.
- University of Rochester.Directed (ortho)
- ACS Publications. (2020).
- UCL Discovery.Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. [Link][18]
- PubMed. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link][19]
- eScholarship, University of California.Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link][20]
- Wikipedia.Sonogashira coupling. [Link][21]
- ResearchGate.
- Organic Chemistry Portal.Heck Reaction. [Link][23]
- Chem-Station. (2015).
- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link][24]
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link][25]
- Infoscience, EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link][4]
- ACS Publications.Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. [Link][26]
- Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link][11]
- National Center for Biotechnology Information (PMC).Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link][27]
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link][28]
- National Center for Biotechnology Information (PMC). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link][29]
- ACS Publications.
- ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link][33]
- National Center for Biotechnology Information (PMC).Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link][35]
- National Center for Biotechnology Information (PMC).Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link][36]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link][12]
Sources
- 1. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Removal of palladium catalyst from 1-Chloro-3-fluoro-2-iodobenzene reaction mixtures
Topic: Removal of Palladium Catalyst from 1-Chloro-3-fluoro-2-iodobenzene Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual palladium from reaction mixtures, particularly after cross-coupling reactions involving substrates like this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of your product.
Q1: My reaction mixture has turned black with a fine precipitate upon completion. What is this, and how do I get rid of it?
A1: The fine black precipitate is almost certainly palladium black (Pd(0)) . This occurs when the soluble palladium catalyst, often in a Pd(0) or Pd(II) state, aggregates and precipitates out of the solution. This is a common occurrence in many cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[1][2]
Causality: Catalyst decomposition or aggregation can be triggered by reaction conditions, impurities, or prolonged reaction times. While it indicates some catalyst instability, the primary concern during workup is its effective removal.
Solution: The most straightforward and widely used method is filtration through an inert filter aid.
-
Primary Recommendation: Filtration through a pad of Celite® . Celite® is a diatomaceous earth that forms a porous filter cake, effectively trapping the fine particles of palladium black that would otherwise pass through standard filter paper.[1][3][4]
See Protocol 1 for a detailed step-by-step guide.
Q2: I've filtered off the palladium black, but my organic phase still has a dark, grayish, or yellowish tint. Does this mean there's still palladium in my product?
A2: Yes, a persistent color in the filtrate is a strong indicator of soluble or colloidal palladium species that were not removed by simple filtration.[1][3] These can be residual Pd(II) complexes or very fine, non-aggregated Pd(0) colloids.[3] For pharmaceutical applications, removing these soluble species is critical to meet strict regulatory limits on elemental impurities.[5][6]
Solution: This requires a more active removal strategy using a metal scavenger . Scavengers are materials with functional groups that selectively bind, or chelate, metal ions, allowing for their removal by a subsequent filtration.[5]
-
Primary Recommendation: Use a thiol-based scavenger . Thiol groups have a high affinity for palladium and are effective at binding both Pd(0) and Pd(II) species.[7] These are available as silica-supported (e.g., SiliaMetS® Thiol) or polymer-supported (e.g., polystyrene-bound TMT) reagents.[8][9][10]
See Protocol 2 for a detailed methodology.
Q3: I used a scavenger, but my ICP-MS analysis still shows palladium levels above the acceptable limit (e.g., >10 ppm). What could have gone wrong?
A3: This is a common process development challenge. Several factors can lead to incomplete scavenging:
-
Insufficient Scavenger Amount: The amount of scavenger should be based on the molar amount of palladium in the reaction, not the weight of the crude product. A typical starting point is 3-10 molar equivalents of the scavenger's functional group relative to palladium.[9]
-
Incorrect Scavenger Choice: While thiol-based scavengers are broadly effective, the specific palladium complex in your mixture might be resistant. The choice of scavenger depends on the palladium oxidation state and the solvent system.[7] It is often recommended to screen a small panel of scavengers (e.g., thiol, amine-based, isocyanide) to find the most effective one for your specific system.[5]
-
Sub-optimal Scavenging Time/Temperature: Scavenging is not instantaneous. The mixture needs to be stirred for an adequate period (typically 2 to 24 hours) to ensure complete binding.[9] Gentle heating can sometimes improve kinetics, but must be balanced against the thermal stability of your product.
-
Solvent Effects: The efficiency of a scavenger can be highly dependent on the solvent. For example, a scavenger that works well in toluene may be less effective in a highly polar solvent like DMF.[11]
Troubleshooting Steps:
-
Increase the equivalents of the scavenger.
-
Increase the stirring time.
-
Try a different class of scavenger.
-
If possible, perform a solvent swap to a less polar medium before scavenging.
Q4: My product yield has decreased significantly after the palladium removal steps. How can I prevent this?
A4: Product loss during purification is a critical issue, especially in multi-step syntheses. Traditional methods like recrystallization or treatment with activated carbon can result in significant yield loss.[8]
Causality & Prevention:
-
Non-specific Adsorption: Activated carbon is notorious for adsorbing not just the palladium, but also the desired product, leading to losses of 8-15% or more.[12] Modern, functionalized silica or polymer scavengers are designed for high selectivity and typically result in minimal product loss.[12]
-
Incomplete Product Recovery: When filtering after scavenging, ensure the filter cake (the scavenger itself) is washed thoroughly with fresh solvent to recover any adsorbed product.[9]
-
Over-Scavenging: Using a vast excess of a scavenger is unnecessary and can sometimes contribute to minor losses. Optimize the amount used.
Recommendation: Prioritize the use of high-selectivity, modern metal scavengers over traditional activated carbon, especially when working with high-value products.[12]
Frequently Asked Questions (FAQs)
Q5: Why is removing palladium so critical, especially for pharmaceutical applications?
A5: There are two primary reasons:
-
Patient Safety and Regulatory Compliance: Palladium is a heavy metal and is considered a toxic elemental impurity. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. FDA, and the European Medicines Agency (EMA) have established strict limits for such impurities in Active Pharmaceutical Ingredients (APIs).[5][6] The ICH Q3D guideline sets a permitted daily exposure (PDE) for palladium, which for oral drugs often translates to a concentration limit of 10 ppm .[13][14]
-
Chemical Reactivity: Residual palladium can act as a catalyst in unwanted side reactions, potentially degrading the final compound during storage or interfering with downstream synthetic steps or biological assays.[9][15]
Q6: What are the main methods for palladium removal and how do they compare?
A6: The primary methods are filtration, adsorption onto scavengers, chromatography, and crystallization. The best choice depends on the form of the palladium, the scale of the reaction, and the required purity level.[9]
| Method | Target Palladium Species | Advantages | Disadvantages |
| Filtration (via Celite®) | Heterogeneous Pd(0) (Palladium Black) | Simple, fast, and inexpensive.[1][3] | Ineffective against soluble or colloidal palladium species.[1] |
| Activated Carbon | Soluble and Heterogeneous Palladium | Inexpensive and widely available. | Poor selectivity, often leads to significant product loss.[8][12] Can be pyrophoric.[9] |
| Metal Scavengers | Soluble Pd(0), Pd(II), and Colloidal Pd | High efficiency and selectivity; minimal product loss.[12] Reduces Pd to <1 ppm.[12] | Higher initial cost compared to carbon or Celite®. |
| Column Chromatography | Soluble Palladium Complexes | Can remove palladium while also purifying the product from other impurities. | May not be sufficient on its own; residual palladium can still co-elute.[15][16] |
| Crystallization | Soluble Palladium | Can be effective if palladium impurities are preferentially retained in the mother liquor.[17] | Can sometimes concentrate the metal within the crystal lattice.[6] Often results in yield loss.[7] |
Q7: How do I choose the right palladium removal strategy?
A7: A multi-step approach is often the most robust. The following workflow provides a logical decision-making process.
Caption: Mechanism of a thiol-based palladium scavenger.
Q9: How can I accurately measure the final palladium concentration in my product?
A9: Visual inspection is not sufficient. Quantitative analysis is required to ensure compliance with regulatory standards. The industry-standard method for detecting trace metals at the parts-per-million (ppm) or parts-per-billion (ppb) level is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . [15][17][18]This technique is highly sensitive and provides accurate quantification of elemental impurities. [18][19]Other methods like Atomic Absorption Spectroscopy (AAS) or X-ray fluorescence (XRF) can also be used. [15][17]
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium (Pd Black) by Filtration
Objective: To remove insoluble palladium black from a completed reaction mixture.
Materials:
-
Reaction mixture containing palladium black.
-
Celite® 545 or equivalent.
-
Sintered glass funnel (Büchner funnel with filter paper can be substituted).
-
Filter flask.
-
Appropriate solvent for dilution and washing (e.g., ethyl acetate, toluene).
Procedure:
-
Cool Reaction: Ensure the reaction mixture is cooled to room temperature. [1]2. Dilute Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and ensure the product remains in solution.
-
Prepare Celite® Pad: Place the sintered glass funnel on the filter flask. Add a 1-2 cm layer of Celite® to the funnel. [9]Gently press down to pack the pad. Wet the pad with the clean solvent you will be using for filtration.
-
Filter: Gently pour the diluted reaction mixture onto the Celite® pad under vacuum. The palladium black will be trapped in the Celite®. [9]5. Wash: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product. [9]6. Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the crude product, now free of heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium with a Thiol-Based Silica Scavenger
Objective: To remove residual soluble palladium species from a product solution after initial filtration.
Materials:
-
Crude product solution (filtrate from Protocol 1).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Reaction vessel with magnetic stirring.
-
Filtration apparatus.
Procedure:
-
Determine Scavenger Amount: Calculate the initial molar amount of palladium used in the reaction. Add the thiol scavenger to the solution, using 3-10 molar equivalents of the scavenger's functional group relative to the palladium. [9]2. Stir Mixture: Stir the mixture vigorously at room temperature. The optimal scavenging time can range from 2 to 24 hours and should be determined experimentally for your specific process. [9]3. Monitor (Optional): If possible, take small aliquots over time to monitor the palladium removal by a rapid analytical technique or TLC if the palladium complexes are colored.
-
Filter: Once scavenging is complete, filter the mixture to remove the silica scavenger containing the bound palladium. A simple filtration through filter paper is usually sufficient. [9]5. Wash and Concentrate: Wash the collected scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure.
-
Validate: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is within the acceptable limit. [15][17]
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- How can i remove palladium Pd catalyst easily?.
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Inventive Filtration Technologies for Palladium Recovery. BHS-Sonthofen Inc.. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Analysis of palladium by high resolution ICP-MS.
- Which Filtration Products are Used for Catalyst Recovery?. Powder Systems. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). [Link]
- Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. [Link]
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Method of removing palladium.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- How to remove palladium catalyst from reaction mixture ?.
- Catalyzed Reactions of Aryl Halides. Science of Synthesis. [Link]
- Formation of palladium black during Suzuki coupling. Reddit. [Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- ICH Q3D Elemental Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 14. usp.org [usp.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arborassays.com [arborassays.com]
- 18. researchgate.net [researchgate.net]
- 19. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Optimization for 1-Chloro-3-fluoro-2-iodobenzene Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 1-Chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but complex substrate. Here, we move beyond simple protocols to explain the fundamental principles governing solvent effects, providing you with the knowledge to troubleshoot effectively and enhance the efficiency of your reactions.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block, offering three distinct halogenated sites for functionalization. However, this complexity presents a significant challenge: achieving chemoselectivity. The efficiency of palladium-catalyzed cross-coupling reactions hinges on the oxidative addition step, where the reactivity of the carbon-halogen bond is paramount. The generally accepted trend for this step is C−I > C−Br > C−OTf > C−Cl.[1] For the substrate , the C-I bond is significantly more reactive than the C-Cl bond, making it the primary target for coupling.
While this inherent reactivity difference is the main driver of selectivity, the choice of solvent is a critical, and often underestimated, parameter that can dramatically influence reaction rate, yield, and even the catalyst's stability and selectivity.[2][3] This guide will dissect the role of the solvent in three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Section 1: Fundamentals of Solvent Effects in Cross-Coupling
Before diving into specific reaction types, it's crucial to understand the properties of solvents that dictate their impact on palladium-catalyzed reactions.
FAQ 1: What are the most important solvent properties to consider?
There are three primary characteristics to consider when selecting a solvent for a cross-coupling reaction: polarity (protic vs. aprotic), coordinating ability, and the ability to dissolve all reaction components, including inorganic bases.[2]
-
Polarity: Solvents are broadly classified as polar or nonpolar.
-
Polar Protic Solvents: These contain O-H or N-H bonds (e.g., water, alcohols) and can act as hydrogen bond donors.[4] They can stabilize charged species and are sometimes used as co-solvents, but can also participate in side reactions like protodeboronation in Suzuki couplings.[4][5]
-
Polar Aprotic Solvents: These have large dipole moments but lack O-H or N-H bonds (e.g., DMF, DMSO, THF, Dioxane).[4] They are excellent at dissolving a wide range of organic substrates and inorganic salts.[2] Their ability to stabilize charged intermediates and transition states in the catalytic cycle is often key to high efficiency.[6]
-
Nonpolar Solvents: These have low dielectric constants (e.g., Toluene, Hexane). Toluene is a common choice, particularly in Buchwald-Hartwig aminations, as it is less likely to coordinate strongly with the palladium center.[7]
-
-
Coordinating Ability: This refers to the solvent's capacity to act as a ligand and bind to the palladium center.
-
Coordinating Solvents (e.g., DMF, Acetonitrile, DMSO) can stabilize the catalyst but may also compete with the primary ligand or substrate, sometimes inhibiting the reaction.[8][9] In some cases, solvent coordination can fundamentally alter the catalytic species and invert reaction selectivity.[8][10]
-
Non-coordinating Solvents (e.g., Toluene, Dioxane, THF) are less likely to interfere with the catalyst's coordination sphere, which can be advantageous.
-
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 | Excellent solvent for many salts, but can decompose at high temperatures. Often used in Suzuki and Sonogashira.[2] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.6 | Common ethereal solvent, good for dissolving organic reagents. Can be a poor choice for dissolving inorganic bases.[11] |
| 1,4-Dioxane | - | Polar Aprotic | 101 | 2.2 | Higher boiling point than THF, often used with water as a co-solvent.[12] |
| Toluene | - | Nonpolar | 111 | 2.4 | A standard choice for Buchwald-Hartwig aminations; less coordinating than ethereal solvents.[7] |
| Acetonitrile | ACN, MeCN | Polar Aprotic | 82 | 37.5 | Highly polar and coordinating; can sometimes inhibit reactions by binding to palladium.[9] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 46.7 | Very high boiling and highly polar; can promote difficult couplings but makes product isolation challenging. |
| 2-Propanol | IPA | Polar Protic | 82 | 19.9 | Sometimes used as a co-solvent, particularly in Suzuki reactions, and can lead to high conversion.[13] |
| Water | H₂O | Polar Protic | 100 | 80.1 | Used as a co-solvent to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) in Suzuki couplings.[12] |
Section 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. With this compound, the primary goal is the selective coupling at the C-I position.
Understanding the Solvent's Role
In Suzuki couplings, the solvent system must not only dissolve the aryl halide and the boronic acid/ester but also the inorganic base. This is why mixed solvent systems, such as Dioxane/H₂O or THF/H₂O, are frequently employed.[12] The solvent's polarity can influence the structure and activity of the catalytic intermediates.[13] While simple polarity isn't the only factor, polar aprotic solvents like DMF or NMP often give good results.[14][15]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound is giving low yield or has failed completely. What solvent-related issues should I check?
| Symptom | Possible Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | Poor solubility of the base. The inorganic base (e.g., K₂CO₃, K₃PO₄) is not sufficiently dissolved to participate in the transmetalation step. | Switch to a more polar solvent system. A common and effective solution is to add water as a co-solvent (e.g., Dioxane:Water 4:1).[12][16] |
| Inappropriate solvent polarity. The polarity of the solvent may not adequately stabilize the charged intermediates in the catalytic cycle. | For challenging substrates, polar aprotic solvents like DMF, NMP, or DMAc can be effective.[15] | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvent. Polar protic solvents can facilitate the replacement of the boronic acid group with a hydrogen atom.[5] | Minimize the amount of water or switch to anhydrous conditions with a soluble organic base if possible. Consider using a boronic ester (e.g., pinacol ester), which is often more stable.[5] |
| Catalyst Decomposition | Solvent impurities. Trace impurities in the solvent, such as peroxides in aged THF, can poison the palladium catalyst.[3] | Use freshly distilled or high-purity anhydrous solvents. Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling.[16] |
| Reaction Stalls | Solvent coordination inhibiting the catalyst. Highly coordinating solvents like acetonitrile might bind too strongly to the palladium center, preventing substrate binding. | Switch to a less coordinating solvent like 1,4-dioxane or toluene.[9][11] |
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A good starting point is a 4:1 mixture of 1,4-dioxane and water.[16]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify via column chromatography.[17]
Section 3: Sonogashira Coupling Troubleshooting
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. The choice of solvent is critical, especially in modern copper-free variants.
Understanding the Solvent's Role
The solvent in a Sonogashira reaction must solubilize the aryl halide, the alkyne, and the base (typically an amine like triethylamine or diisopropylamine). Polar aprotic solvents are generally favored.[18] Solvents like THF, DMF, and acetonitrile have proven effective.[19][20] In many cases, the amine base can also serve as the solvent, though this can complicate purification.
Troubleshooting Guide: Sonogashira Coupling
Q: I am seeing low yields and significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can the solvent choice help?
| Symptom | Possible Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | Poor solubility of reactants. One or more components may not be fully dissolved, leading to a sluggish reaction. | Switch to a more effective polar aprotic solvent. DMF or DMSO are excellent choices for dissolving a wide range of substrates.[19] |
| Catalyst inhibition. The solvent may be coordinating to the palladium or copper (if used), inhibiting catalysis. | While ACN can be effective, if inhibition is suspected, switching to THF or Dioxane may resolve the issue.[19][21] | |
| Alkyne Homocoupling | Reaction is too slow. Slow desired coupling allows the side reaction to dominate. This is often exacerbated by the presence of oxygen. | Ensure the solvent is rigorously degassed. Switching to a solvent that accelerates the primary reaction, such as DMF, can help the desired pathway outcompete homocoupling. |
| Messy Reaction Profile (TLC) | Solvent-induced side reactions or degradation. High temperatures in certain solvents can lead to decomposition of starting materials or products. | If running at elevated temperatures, ensure the solvent is stable. Consider a solvent that allows the reaction to proceed at a lower temperature, such as DMSO.[19] |
General Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent/Base Addition: Add degassed THF (or another suitable solvent) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.).[20]
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC/GC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent, wash with water or saturated NH₄Cl to remove the amine salt, and then brine. Dry the organic layer and concentrate. Purify as needed.
Section 4: Buchwald-Hartwig Amination Troubleshooting
This reaction is a powerful tool for C-N bond formation. However, it is highly sensitive to the interplay between the ligand, base, and solvent.
Understanding the Solvent's Role
For Buchwald-Hartwig aminations, ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are the most common and effective choices.[9] The solvent's primary role is to provide a medium for the reaction without interfering with the highly sensitive catalyst. Certain polar, coordinating solvents like acetonitrile and pyridine should generally be avoided as they have been reported to inhibit the reaction by binding to the palladium center.[9]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is sluggish or has failed. Could the solvent be the culprit?
| Symptom | Possible Solvent-Related Cause | Recommended Solution |
| Low or No Reaction | Use of an inhibiting solvent. Solvents like acetonitrile or pyridine can act as catalyst poisons.[9] | Immediately switch to a recommended solvent such as toluene, 1,4-dioxane, or THF. |
| Poor solubility of the base. Strong alkoxide bases like NaOtBu or LHMDS may have limited solubility in some solvents, hindering their function. | Toluene is often favored for its poor solubility of iodide salts, which can sometimes be inhibitory.[7] For solubility issues with the base, THF or dioxane may be better choices. | |
| Incomplete Conversion | Suboptimal reaction temperature. The reaction may require more thermal energy, but the solvent's boiling point is limiting. | Switch to a higher-boiling solvent. If using THF (bp 66 °C), consider switching to 1,4-dioxane (bp 101 °C) or toluene (bp 111 °C) to enable higher reaction temperatures. |
| Side Reactions (e.g., Hydrodehalogenation) | Protic impurities in the solvent. Water or other protic impurities can lead to undesired side reactions, especially with strong bases. | Use high-purity, anhydrous solvents. Ensure all glassware is rigorously dried before use.[16] |
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), the phosphine ligand (1-2.5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring & Workup: After the reaction is complete (monitored by TLC/GC-MS), cool to room temperature, dilute with an organic solvent, and carefully quench with water. Wash the organic layer, dry, and concentrate. Purify the product by chromatography.
Section 5: Visualization and Workflows
Catalytic Cycle and Solvent Interaction
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the key stages where solvent interactions are critical for stability and efficiency.
Sources
- 1. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in 1-Chloro-3-fluoro-2-iodobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common issues, particularly the formation of unwanted byproducts. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compound.
The primary and most common route to synthesizing this compound involves the diazotization of 3-chloro-5-fluoroaniline followed by an iodination reaction. This two-step process, while effective, is sensitive to reaction conditions and can lead to several byproducts. This guide will focus on troubleshooting this specific synthetic pathway.
Understanding the Core Synthesis and Potential Pitfalls
The synthesis begins with the conversion of the primary aromatic amine, 3-chloro-5-fluoroaniline, into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the desired this compound.
While the Sandmeyer reaction is a classic method for introducing halogens via diazonium salts, the direct iodination using potassium iodide is often preferred and does not typically require a copper catalyst.[1][2][3] The reaction is driven by the excellent leaving group ability of nitrogen gas (N₂).[1]
Below is a workflow diagram illustrating the key steps and potential points of byproduct formation.
Caption: General workflow for the synthesis of this compound, highlighting critical steps and potential byproduct formation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues During Diazotization
FAQ 1: My diazotization reaction mixture turned dark brown/black, and the yield of the final product is very low. What happened?
Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[4][5] The stability is also influenced by the counter-ion and the substitution pattern on the aromatic ring.[5]
Root Causes & Solutions:
-
Temperature Control: The most critical parameter is maintaining a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.[5] Exceeding this temperature range will lead to premature decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts (3-chloro-5-fluorophenol in this case) and other colored tars.
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is immersed in an efficient ice-salt bath or a cryocooler to maintain the target temperature.
-
Add the aqueous solution of sodium nitrite dropwise and slowly, monitoring the internal temperature of the reaction mixture with a calibrated thermometer.
-
Pre-cool all solutions before mixing.
-
-
-
Excess Nitrous Acid: Using a large excess of sodium nitrite can lead to side reactions and the formation of unstable nitrogen oxides, which can contribute to decomposition and the formation of colored impurities.
-
Troubleshooting Protocol:
-
Use a slight excess of sodium nitrite (typically 1.05-1.2 equivalents).
-
After the diazotization is complete (as indicated by a positive starch-iodide paper test for excess nitrous acid), the excess can be quenched by the addition of a small amount of urea or sulfamic acid until the test is negative.
-
-
FAQ 2: I'm observing the formation of a significant amount of a colored precipitate during the diazotization step. Is this normal?
Answer: The formation of a colored precipitate during diazotization often indicates the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted starting aniline (3-chloro-5-fluoroaniline).
Root Causes & Solutions:
-
Insufficient Acid: The diazotization reaction requires a sufficiently acidic medium to prevent the free aniline from acting as a nucleophile. If the pH is too high, the aniline will readily attack the diazonium salt.
-
Troubleshooting Protocol:
-
Ensure a sufficient excess of strong acid (e.g., 2.5-3.0 equivalents of HCl or H₂SO₄) is used. One equivalent protonates the aniline, and the rest is required for the formation of nitrous acid and to maintain an acidic environment.
-
The aniline should be completely dissolved in the acid before cooling and adding the sodium nitrite.
-
-
-
Localized High Concentrations of Aniline: If the aniline is not well-dispersated, localized areas of higher pH can promote azo coupling.
-
Troubleshooting Protocol:
-
Maintain vigorous and efficient stirring throughout the reaction to ensure homogeneity.
-
-
Category 2: Issues During Iodination
FAQ 3: The yield of my desired this compound is low, and I've isolated 1-chloro-3-fluorobenzene as a major byproduct. How can I prevent this?
Answer: The formation of 1-chloro-3-fluorobenzene is a result of a de-iodination or hydro-dediazoniation side reaction, where the diazonium group is replaced by a hydrogen atom instead of iodine. This is often a radical-mediated process.
Root Causes & Solutions:
-
Reaction Conditions: The stability of the diazonium salt and the efficiency of the iodide substitution are key.
-
Troubleshooting Protocol:
-
Add the cold diazonium salt solution slowly to a well-stirred, concentrated solution of potassium iodide. This ensures that the diazonium salt reacts with the iodide as soon as it is introduced.
-
Some protocols suggest a "one-pot" method where cuprous iodide and potassium iodide are added to the aniline/acid mixture before the dropwise addition of sodium nitrite. This allows the diazonium salt to react with iodide immediately upon formation, which can significantly reduce the formation of byproducts.[6]
-
-
FAQ 4: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity?
Answer: The formation of iodo-isomers is less common in this specific synthesis if you start with pure 3-chloro-5-fluoroaniline. The iodine will replace the diazonium group at the same position. However, if your starting material is impure or if you were attempting a direct iodination of 1-chloro-3-fluorobenzene, you would encounter regioselectivity issues.
-
Starting Material Purity: The primary cause of isomeric impurities in the final product is an impure starting material.
-
Troubleshooting Protocol:
-
Confirm the purity of your 3-chloro-5-fluoroaniline[7] using techniques like GC-MS or NMR before starting the synthesis.
-
If necessary, purify the starting aniline by distillation or chromatography.
-
-
-
Alternative Synthetic Routes: If you were considering direct iodination of 1-chloro-3-fluorobenzene, be aware that this is an electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) groups would lead to a mixture of isomers. The diazotization route is superior for obtaining the specific this compound isomer.
Category 3: Product Purification
FAQ 5: I'm having difficulty purifying the final product. What are the common impurities and the best methods for removal?
Answer: The crude product can contain several impurities that need to be removed to obtain pure this compound.
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| 3-Chloro-5-fluorophenol | Decomposition of diazonium salt | Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic phenol. |
| Azo Compounds | Azo coupling during diazotization | These are often colored and less volatile. Purification by column chromatography or distillation is effective. |
| 1-Chloro-3-fluorobenzene | De-iodination/hydro-dediazoniation | Fractional distillation can be effective if the boiling points are sufficiently different. Otherwise, preparative chromatography is recommended. |
| Unreacted 3-Chloro-5-fluoroaniline | Incomplete diazotization | Wash the organic layer with an aqueous acid (e.g., 1M HCl) to extract the basic aniline. |
General Purification Workflow:
Caption: A standard workflow for the purification of crude this compound.
Experimental Protocols
Protocol 1: Optimized Diazotization and Iodination of 3-Chloro-5-fluoroaniline
This protocol is designed to minimize byproduct formation by controlling temperature and reaction times.
Materials:
-
3-chloro-5-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Diethyl ether or Dichloromethane
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Aniline Salt: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-5-fluoroaniline (1.0 eq). Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (2.5 eq) while maintaining the temperature below 10 °C. Stir until a homogenous slurry is formed.
-
Diazotization: Cool the aniline salt suspension to 0-5 °C. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this sodium nitrite solution dropwise to the aniline salt suspension over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring and Quenching: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add small portions of urea until the test is negative.
-
Iodination: In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool it in an ice bath. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate solution until the dark color of excess iodine disappears. Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts. Wash successively with 1M HCl, water, 1M NaOH, water, and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
- JoVE. Nucleophilic Aromatic Substitution of Aryldiazonium Salts. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Khan Academy. Sandmeyer reaction (video). [Link]
- askIITians. Why Iodobenzene and fluorobenzine cannot be prepared by sandmeyer reaction?. [Link]
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
- PMC. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. [Link]
- ResearchGate. Structures, Stability, and Safety of Diazonium Salts. [Link]
- PubChem. 1-Chloro-3-fluorobenzene. [Link]
- PMC. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. [Link]
- Chegg.
- ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
- PMC. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]
- PubChem. 3-Chloro-5-fluoroaniline. [Link]
- ResearchGate. Synthesis of Chloro(phenyl)
- Filo. 3 S Br cl 2-Bromo-1-chloro-S-fluoro-3-Iodo benzene. [Link]
- PubChem. 2-Chloro-1-iodo-3-methylbenzene. [Link]
- arkat usa.
- PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]
- PubMed. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]
Sources
- 1. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the reaction rate of 1-Chloro-3-fluoro-2-iodobenzene couplings
Technical Support Center: 1-Chloro-3-fluoro-2-iodobenzene Couplings
A Senior Application Scientist's Guide to Optimizing Reaction Rates and Troubleshooting Common Issues
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and success rate of their coupling experiments with this challenging substrate. Here, we move beyond simple protocols to explore the underlying principles, helping you make informed decisions to troubleshoot and optimize your reactions.
The unique structure of this compound presents a specific set of challenges and opportunities. With three distinct halogen atoms, selective activation is key. The reactivity order for oxidative addition to a Pd(0) center is overwhelmingly I > Br > Cl > F.[1][2] This inherent hierarchy allows for selective coupling at the C-I bond, leaving the chloro and fluoro groups untouched for potential subsequent transformations. However, the electronic effects of the electron-withdrawing fluorine and chlorine atoms, combined with the steric hindrance from the ortho-iodo group, can significantly impact reaction kinetics. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My reaction is extremely slow or has stalled completely. What are the primary factors to investigate?
A stalled reaction is often a sign of catalyst deactivation or sub-optimal reaction parameters. A systematic approach is crucial for diagnosis.
Below is a decision-making workflow to diagnose a slow or stalled reaction.
Caption: Troubleshooting workflow for slow reactions.
In-Depth Analysis:
-
Catalyst Inactivity: The active catalyst in these reactions is a Pd(0) species.[3] If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ to Pd(0) to enter the catalytic cycle.[3] Failure to form or maintain the active Pd(0)Lₙ species is a common cause of failure.
-
Insight: The formation of palladium black is a visual indicator of catalyst decomposition, where Pd(0) species aggregate and fall out of the catalytic cycle.[4] This is often caused by ligand dissociation or oxidation.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., tBu₃P, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[5][6] These ligands stabilize the monomeric Pd(0) center, promote the rate-limiting oxidative addition step by increasing electron density on the metal, and facilitate the final reductive elimination step.[5][6]
-
-
Sub-optimal Base or Solvent:
-
Suzuki Coupling: The base plays a crucial role beyond just being a scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for efficient transmetalation.[5][7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8][9] The choice of solvent (e.g., Toluene, Dioxane, DMF, often with water) affects the solubility of the base and the stability of the catalytic species.[10][11]
-
Sonogashira Coupling: An amine base (e.g., Et₃N, DIPEA) is typically required to neutralize the HX byproduct and to facilitate the formation of the key copper(I) acetylide intermediate.[12][13]
-
Heck Coupling: A base is needed to regenerate the Pd(0) catalyst in the final step of the cycle.[14] Both organic (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃) can be effective.[15]
-
-
Insufficient Temperature: While many modern catalyst systems operate at room temperature, the coupling of sterically hindered or electronically deactivated substrates like this compound may require thermal energy to overcome the activation barrier for oxidative addition. A careful, incremental increase in temperature (e.g., from room temperature to 60 °C, then 80 °C) is a standard optimization step.
Q2: My reaction gives a low yield, and I see several byproducts. What are the likely side reactions and how can I suppress them?
Low yields are often due to competing, non-productive pathways. Identifying the major byproduct is the first step to mitigation.
Common Side Reactions:
-
Homocoupling (Glaser or Suzuki-type): This is particularly common in Sonogashira reactions, where two alkyne molecules couple to form a diyne (Glaser coupling), and in Suzuki reactions, where two boronic acid molecules couple.[10][12]
-
Cause: Oxygen is a primary promoter of homocoupling.[10] In Sonogashira couplings, the copper co-catalyst can also facilitate this side reaction.[16]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. For Sonogashira reactions, consider a copper-free protocol if homocoupling is persistent.[13]
-
-
Dehalogenation (Hydrodehalogenation): The starting material is converted back to 1-chloro-3-fluorobenzene.
-
Cause: This occurs when a hydride source is present in the reaction. The Pd(II)-Aryl intermediate can react with a hydride and reductively eliminate to form the dehalogenated product.[3] Common hydride sources include amine bases or alcohol solvents.
-
Solution: Scrutinize your base and solvent. If using an amine, consider switching to an inorganic base. If using an alcohol as a solvent or co-solvent, ensure it is not acting as a hydride donor, or switch to an aprotic solvent like Dioxane, Toluene, or DMF.
-
-
Protodeborylation (Suzuki Reaction): The boronic acid coupling partner is consumed by reacting with a proton source, converting it to the corresponding arene.[3]
-
Cause: This is often promoted by excess water or acidic conditions.
-
Solution: Use anhydrous solvents and ensure the base is sufficiently strong to maintain basic conditions. While some water is often beneficial in Suzuki couplings, excessive amounts can be detrimental.
-
Frequently Asked Questions (FAQs)
-
Which coupling reaction is best for my target molecule?
-
How do I choose the right ligand?
-
For the electron-rich C-I bond in your substrate, oxidative addition is generally facile. However, steric hindrance is a factor. Bulky, electron-rich monodentate ligands are excellent starting points. See the table below for suggestions.
-
-
Do I need a copper co-catalyst for my Sonogashira coupling?
-
Traditional Sonogashira couplings use a copper(I) salt (e.g., CuI) as a co-catalyst.[13] However, copper can promote alkyne homocoupling.[16] Modern "copper-free" Sonogashira protocols have been developed that often provide cleaner reactions and are preferred when homocoupling is a significant issue.[13]
-
-
Why is my reaction clean at low conversion but messy when I push it to completion?
-
This often indicates product or catalyst instability over long reaction times at elevated temperatures. Your desired product might be degrading, or the catalyst might be slowly decomposing, leading to side reactions. Consider running the reaction for a shorter duration at a slightly higher temperature or with a higher catalyst loading to accelerate the desired transformation before significant degradation occurs.
-
Data & Protocols
Table 1: Ligand Selection Guide for Palladium Catalysis
| Ligand Type | Example Ligands | Key Characteristics | Best For... |
| Bulky Monodentate Phosphines | tBu₃P, cataCXium® A, SPhos, XPhos | High electron-donating ability, large cone angles.[6] | Promoting oxidative addition of challenging substrates and facilitating reductive elimination. Excellent general-purpose ligands for Suzuki, Heck, and Sonogashira. |
| Bidentate Phosphines | dppf, Xantphos | Defined bite angles, offer high stability to the metal center.[4] | Reactions where catalyst stability is a concern. Xantphos's wide bite angle can be beneficial in preventing β-hydride elimination.[19] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, generally more stable than phosphines.[5] | High-turnover reactions and couplings involving less reactive chlorides (though not the primary target here). Often used in PEPPSI-type precatalysts.[3] |
Table 2: Recommended Starting Conditions for Coupling Reactions
| Parameter | Suzuki Coupling | Sonogashira Coupling (Cu-Free) | Heck Coupling |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol % | 1-2 mol % | 1-5 mol % |
| Ligand | SPhos, XPhos (2 equiv. to Pd) | SPhos, cataCXium® A (2 equiv. to Pd) | tBu₃P (2 equiv. to Pd) |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Cs₂CO₃ or Et₃N (2-3 equiv.) | K₂CO₃ or Cy₂NMe (1.5-2 equiv.) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Dioxane or DMF | Dioxane or NMP |
| Temperature | 80 - 100 °C | Room Temp to 80 °C | 100 - 120 °C |
General Catalytic Cycle for Cross-Coupling
The fundamental mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to rational troubleshooting.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol %)
-
SPhos (0.04 equiv, 4 mol %)
-
K₃PO₄ (powdered, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, the arylboronic acid, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound via syringe, followed by the anhydrous, degassed 1,4-Dioxane.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the aqueous layer and extract it twice more with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Suzuki, A. (1979). The Suzuki Reaction. Wikipedia. [Link]
- Anelli, P. L., et al. (2010). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Joliton, A., & Togni, A. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
- Macharia, J. M., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Cano, I., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemeurope.com. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chen, D. Y.-K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
- Hartwig, J. F. (2018). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Novell, V. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. [Link]
- Dwivedi, S., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules. [Link]
- Vetticatt, M. J., et al. (2013).
- Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu. [Link]
- Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0)
- NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- ResearchGate. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- ResearchGate. (2014). The effect of various bases on the Suzuki coupling reaction. [Link]
- Alonso, F., et al. (2016). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal. [Link]
- ResearchGate. (2019). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2015). Optimization of the reaction conditions for Suzuki coupling... [Link]
- ResearchGate. (2016). Optimization for the Suzuki-Miyaura reaction between iodobenzene and... [Link]
- ResearchGate. (2016).
- Reddit. (2021). Practical Heck Reaction problems! [Link]
- Christensen, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- ResearchGate. (2024). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Tu, S., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
- Kumar, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
- Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. [Link]
- Liu, X., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
- Ruan, J., et al. (2007). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid. Journal of the American Chemical Society. [Link]
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. [Link]
- So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
- University of Rochester. Cross-Coupling Chemistry. [Link]
- ResearchGate. (2020). Optimization in reaction conditions for Suzuki coupling reactions... [Link]
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
- McNally, A. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
- Oestreich, M. (Ed.). (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira_coupling [chemeurope.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Multi-Step Synthesis Involving 1-Chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for multi-step synthesis involving 1-Chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this polyhalogenated aromatic building block. Here, we address common issues encountered during key synthetic transformations in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting, it is crucial to understand the inherent reactivity of this compound. The presence of three distinct halogens on the benzene ring dictates its chemoselectivity in various reactions. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] Therefore, the C-I bond is the most labile and will preferentially undergo oxidative addition to a low-valent palladium catalyst. The electron-withdrawing nature of the fluorine and chlorine atoms can also influence the reactivity of the aryl system.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Palladium(0) Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent and using Schlenk techniques or a glovebox are critical.[2] The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[2]
-
Inappropriate Ligand Choice: For a sterically hindered and electronically demanding substrate like this compound, a standard ligand like triphenylphosphine (PPh₃) may not be sufficient. Consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, or RuPhos). These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly effective. Ensure the base is finely powdered and dry.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is typically used. The water is essential for the transmetalation step. The optimal ratio can vary and may require screening.
-
Temperature: While the C-I bond is reactive, sluggish reactions can often be accelerated by gentle heating (e.g., 60-80 °C).
-
-
Reagent Quality:
-
Boronic Acid Impurities: Boronic acids can dehydrate to form boroxines, which can affect the stoichiometry and reactivity. Use high-purity boronic acids or consider using the corresponding pinacol ester (Bpin), which is often more stable.
-
Purity of this compound: Impurities in the starting material can poison the catalyst. Ensure the purity of your starting material, and if necessary, purify it by column chromatography or distillation.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Predominant reaction pathways for the lithiation of this compound.
C. Purification and Analysis
Question 5: I have successfully performed a cross-coupling reaction, but I am having difficulty purifying the polyhalogenated biaryl product from the starting materials and byproducts. What purification strategies are most effective?
Answer:
The purification of polyhalogenated biaryls can be challenging due to their similar polarities. [3]
-
Column Chromatography: This is the most common purification method.
-
Solvent System Selection: A careful screening of solvent systems is necessary. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The similar polarities of the starting material, product, and potential homocoupled byproducts may require a very shallow gradient and careful fraction collection.
-
Silica Gel Choice: Standard silica gel is usually sufficient. However, for very closely eluting compounds, high-performance flash chromatography with smaller particle size silica may be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities. A systematic screen of single and mixed solvent systems is recommended.
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed. This is often a last resort due to the cost and lower sample capacity.
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress and for developing a suitable solvent system for column chromatography. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the disappearance of the volatile starting material and the appearance of the product. It can also help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and assessing its purity.
III. Concluding Remarks
The multi-step synthesis involving this compound presents a unique set of challenges and opportunities. A thorough understanding of the principles of chemoselectivity, careful optimization of reaction conditions, and a systematic approach to troubleshooting are the keys to success. This guide provides a foundation for navigating these complexities. For further in-depth information, please consult the references provided below.
IV. References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
AIChE. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Schnyder Safety & Consulting. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Retrieved from [Link]
-
Carter, D., de Abreu, M., Hauk, P., Fackler, P., & Wencel-Delord, J. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]
-
K. T. V. Rao, S. K. Prajapti, & D. K. Tiwari (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
Sources
Validation & Comparative
Introduction: The Challenge of Characterizing Complex Aromatic Building Blocks
An In-Depth Guide to the Spectroscopic Characterization of 1-Chloro-3-fluoro-2-iodobenzene
In the landscape of pharmaceutical and materials science research, halogenated benzenes are indispensable structural motifs. This compound is a prime example of a poly-halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The precise arrangement of three different halogens on the benzene ring presents a significant analytical challenge. Unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product.
This guide provides a comprehensive analysis of the ¹H NMR characterization of this compound. Moving beyond a simple data report, we will dissect the spectrum, explaining the causal relationships between the molecule's structure and its NMR signature. Furthermore, we will objectively compare ¹H NMR with alternative analytical techniques, offering researchers a holistic strategy for the definitive characterization of this and similar complex aromatic compounds.
Pillar 1: Deciphering the ¹H NMR Spectrum of this compound
The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the electronic environment and connectivity of protons within a molecule. For this compound, the aromatic region of the spectrum (typically δ 6.5-8.5 ppm) is of primary interest, containing signals for the three protons on the benzene ring.
The substitution pattern dictates the chemical shifts and coupling patterns. The electronegativity of the halogens (F > Cl > I) and their positions create a unique electronic landscape on the ring.[1][2] Fluorine, being the most electronegative, will exert the strongest inductive electron-withdrawing effect, generally deshielding nearby protons (shifting them downfield). The iodine atom, being the least electronegative and largest, has a more complex effect but also influences the adjacent proton.
Below is a diagram illustrating the proton assignments for our target molecule.
Caption: Structure and IUPAC numbering of this compound.
Predicted Spectral Analysis
Based on the structure and established principles of NMR spectroscopy, we can predict the characteristics of the three proton signals:
-
H-6: This proton is ortho to the chlorine atom and meta to the iodine atom. It is the most downfield-shifted proton due to the cumulative deshielding effects. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and a smaller long-range coupling to the fluorine atom (meta-coupling, ⁴JHF ≈ 5-7 Hz).
-
H-5: This proton is situated between H-4 and H-6. It will be split into a triplet of doublets (td) or a multiplet. The primary splitting will be a triplet-like pattern from coupling to its two ortho neighbors, H-4 and H-6 (³JHH ≈ 7-9 Hz). Each peak of this triplet will be further split into a doublet by the fluorine atom (para-coupling, ⁵JHF ≈ 1-3 Hz).
-
H-4: This proton is ortho to the fluorine atom. Its signal will be a triplet of doublets (td). The large splitting will be from the ortho-coupling to the fluorine atom (³JHF ≈ 8-10 Hz), and this will be further split into a triplet by coupling to H-5 (³JHH ≈ 7-9 Hz). This signal is expected to be the most upfield of the three aromatic protons.
The following diagram visualizes the expected primary splitting for the H-6 proton.
Caption: Predicted splitting pattern for the H-6 proton signal.
Pillar 2: A Comparative Guide to Spectroscopic Alternatives
While ¹H NMR is a powerful tool, a multi-technique approach provides a self-validating system for absolute certainty in characterization. The results from each method should be complementary and corroborative.
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR | Provides chemical shift, integration, and coupling constants for the 3 aromatic protons. Confirms proton connectivity and proximity to fluorine. | Excellent for determining substitution patterns on the aromatic ring. Highly reproducible. | Does not directly observe quaternary carbons or other non-proton nuclei. |
| ¹³C NMR | Shows 6 distinct signals for the 6 carbons in the ring. C-F and C-I couplings can be observed, providing further structural confirmation. | Directly observes the carbon skeleton. C-F coupling constants are highly informative. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| ¹⁹F NMR | A single signal is expected. The multiplicity of this signal (from coupling to H-4 and H-6) confirms the substitution pattern.[3] | High sensitivity and a wide chemical shift range make it an excellent tool for fluorinated compounds. Unambiguously confirms the presence and environment of fluorine.[4] | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry (MS) | Determines the molecular weight (256.44 g/mol ).[5] The isotopic pattern will clearly show the presence of one chlorine atom (M+2 peak is ~33% of M peak) and one iodine atom (a strong signal at m/z 127).[6] | Extremely high sensitivity. Provides definitive molecular weight and elemental composition (with high resolution). | Does not provide information about the isomeric structure (i.e., the positions of the substituents). |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Halogen bond stretches (C-F, C-Cl, C-I) in the fingerprint region (<1300 cm⁻¹).[7] | Fast and non-destructive. Good for identifying the presence of functional groups. | Provides limited information on the specific substitution pattern of the aromatic ring. |
Pillar 3: Experimental Protocol & Workflow
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data.
Step-by-Step Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[8]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 scans (adjust as needed based on sample concentration)
-
Spectral Width: 0-12 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the aromatic region. The relative integrals should correspond to a 1:1:1 ratio for the three protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to a specific proton in the molecule.
-
Characterization Workflow Diagram
The following workflow illustrates a robust process for the complete characterization of the product.
Caption: A comprehensive workflow for the structural validation of the target compound.
Conclusion
The structural characterization of this compound requires a meticulous and multi-faceted analytical approach. ¹H NMR spectroscopy serves as the cornerstone of this process, offering unparalleled insight into the proton framework and the influence of the halogen substituents. By carefully analyzing the chemical shifts, integration, and complex coupling patterns (including both H-H and H-F interactions), a detailed picture of the molecule's substitution pattern can be constructed.
However, for unequivocal proof of structure, this data must be corroborated with complementary techniques. ¹⁹F and ¹³C NMR confirm the environment of the other key nuclei, while mass spectrometry provides definitive proof of the molecular formula and elemental composition. By integrating these techniques into a cohesive workflow, researchers can confidently validate the structure of this valuable synthetic intermediate, ensuring the reliability and success of their scientific endeavors.
References
- Kowalczyk, D., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics.
- The Royal Society of Chemistry. (2011). Supplementary Information: Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
- Walter, K., Scherm, K., & Boesl, U. (1989). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry.
- PubChem. (n.d.). 1-Chloro-2-fluorobenzene.
- PubChem. (n.d.). 1-Chloro-2-iodobenzene.
- Puzzarini, C., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Institutes of Health.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- PubChem. (n.d.). 1-Chloro-2-fluoro-3-iodopropane.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Benzene.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- NIST. (n.d.). Benzene, 1-chloro-3-iodo-.
- SpectraBase. (n.d.). 1-Chloro-2-iodobenzene - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 1-Chloro-3-Iodobenzene - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene.
- PubMed. (2019). Spectroscopic Measurement of a Halogen Bond Energy.
- ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3....
- Dove Medical Press. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
- OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes.
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azom.com [azom.com]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. Benzene, 1-chloro-3-iodo- [webbook.nist.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Guide to the Definitive 13C NMR Structural Elucidation of 1-Chloro-3-fluoro-2-iodobenzene and Its Derivatives
Introduction
In the realm of pharmaceutical research and materials science, the precise structural characterization of small molecules is paramount. Polysubstituted aromatic compounds, such as 1-Chloro-3-fluoro-2-iodobenzene, present a significant analytical challenge due to the complex interplay of electronic and steric effects from multiple halogen substituents. Each halogen—chlorine, fluorine, and iodine—imparts a unique influence on the electron density of the benzene ring, leading to a crowded and often non-intuitive ¹³C Nuclear Magnetic Resonance (NMR) spectrum. A simple one-dimensional (1D) ¹³C NMR experiment is frequently insufficient for unambiguous assignment of the carbon signals.
This guide provides researchers, scientists, and drug development professionals with a robust, multi-technique NMR strategy for the definitive structural elucidation of this compound and its analogous derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, comparing the performance of various NMR techniques and providing a self-validating workflow that ensures accuracy and confidence in structural assignments.
The Analytical Challenge of Polysubstituted Halobenzenes
The primary difficulty in analyzing the ¹³C NMR spectrum of this compound lies in predicting and assigning the chemical shifts of its six unique aromatic carbons. The three different halogens exert competing electronic effects:
-
Inductive Effects: All halogens are more electronegative than carbon and withdraw electron density through the sigma framework (σ-withdrawal), generally causing a deshielding (downfield shift) effect.
-
Resonance Effects: Chlorine, fluorine, and iodine possess lone pairs that can be donated into the aromatic π-system (π-donation), which causes a shielding (upfield shift) effect, particularly at the ortho and para positions.
-
The Heavy Atom Effect: A crucial factor for bromine and iodine is the "heavy atom effect," where the large number of electrons in these atoms induces shielding of the directly attached (ipso) carbon, causing a significant upfield shift that counters the expected deshielding from electronegativity.[1][2]
This combination of effects makes simple additivity rules for predicting chemical shifts less reliable than in simpler monosubstituted systems.[3][4][5] Furthermore, with only three protons on the ring, assigning the six carbons—three protonated and three quaternary—requires more than just a basic ¹³C spectrum.
A Multi-technique Approach for Unambiguous Spectral Assignment
To overcome these challenges, a combination of 1D and two-dimensional (2D) NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle.
Foundational Analysis: 1D ¹³C and DEPT
The standard proton-decoupled ¹³C NMR spectrum is the logical starting point. It reveals the number of chemically non-equivalent carbons in the molecule. For this compound, we expect to see six distinct signals in the aromatic region (typically 90-170 ppm).
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment, specifically DEPT-135, can then be used to differentiate carbons based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear at all. For our target molecule, the DEPT-135 experiment will show three positive peaks corresponding to the three CH carbons, confirming their identity and distinguishing them from the three quaternary carbons bonded to the halogens.
Direct Correlation: The Power of HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for assigning protonated carbons.[6][7] It generates a 2D plot correlating each carbon atom with its directly attached proton(s) via their one-bond coupling (¹JCH). Since the ¹H NMR spectrum is generally easier to interpret and assign, HSQC provides a direct and unambiguous bridge to assign the carbons that bear a hydrogen. For our target molecule, the three proton signals will each show a correlation to a single carbon signal, definitively identifying C-4, C-5, and C-6.
Mapping the Skeleton: Unveiling Connectivity with HMBC
While HSQC is excellent for protonated carbons, the key to assigning the quaternary carbons (C-1, C-2, and C-3) lies in the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[6][7] HMBC reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). By observing which protons are "close" to a quaternary carbon, we can deduce its position in the ring.
For example, the proton at the C-4 position (H-4) is two bonds away from C-3 and three bonds away from C-2. Therefore, in the HMBC spectrum, we expect to see correlation peaks from H-4 to both the C-3 and C-2 signals. By systematically analyzing these long-range correlations from all three known protons, the complete carbon skeleton can be pieced together like a puzzle.[8][9]
Predictive Analysis of this compound
Before acquiring spectra, we can estimate the ¹³C chemical shifts using empirical additivity rules, starting from the chemical shift of benzene (128.5 ppm) and adding the known substituent chemical shifts (SCS) for each halogen. While not perfectly accurate for a crowded system, this provides a valuable starting point for analysis.
| Carbon Position | Substituent | Effect | Benzene Shift (ppm) | SCS (ppm) | Predicted Shift (ppm) |
| C-1 | ipso-Cl | 128.5 | +6.3 | 134.8 | |
| ortho-I | +1.8 | ||||
| meta-F | +1.4 | ||||
| C-2 | ipso-I | 128.5 | -34.1 | 94.4 | |
| ortho-Cl | +0.4 | ||||
| ortho-F | -12.9 | ||||
| C-3 | ipso-F | 128.5 | +34.8 | 163.3 | |
| ortho-I | +1.8 | ||||
| meta-Cl | +1.0 | ||||
| C-4 | para-I | 128.5 | -1.5 | 127.0 | |
| meta-Cl | +1.0 | ||||
| ortho-F | -12.9 | ||||
| C-5 | para-Cl | 128.5 | -2.0 | 126.5 | |
| meta-I | +2.6 | ||||
| meta-F | +1.4 | ||||
| C-6 | para-F | 128.5 | -4.4 | 124.1 | |
| ortho-Cl | +0.4 | ||||
| meta-I | +2.6 | ||||
| Note: SCS values are approximations derived from monosubstituted benzenes and may not perfectly summate due to steric and electronic interactions in the polysubstituted system. |
A key diagnostic feature will be the large carbon-fluorine coupling constants (¹JCF ≈ 245 Hz, ²JCF ≈ 20 Hz, ³JCF ≈ 8 Hz), which will split the signals of C-3, C-2, C-4, and to a lesser extent, C-1. The C-3 signal, in particular, will appear as a distinct doublet with a very large coupling constant.
A Validated Experimental Workflow
A successful analysis depends on high-quality data acquisition. The following workflow and protocols are designed to yield clear, interpretable spectra for this class of compounds.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its dissolution power and its single solvent peak at 77.16 ppm, which serves as a convenient chemical shift reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a standard 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal from the solvent.
-
-
Data Acquisition Parameters:
-
¹³C{¹H} Spectrum:
-
Pulse Program: zgpg30 (a standard 30° pulse with proton decoupling).
-
Relaxation Delay (d1): 2.0 seconds. This allows for adequate relaxation of quaternary carbons.
-
Number of Scans (ns): 1024 or more, to achieve a good signal-to-noise ratio.
-
-
HSQC Spectrum:
-
Pulse Program: hsqcedetgpsisp2.3 (a phase-sensitive, edited HSQC for multiplicity information).
-
Set spectral widths to cover the full ¹H and ¹³C aromatic regions.
-
Optimize for an average one-bond coupling constant of ~145 Hz.
-
-
HMBC Spectrum:
-
Pulse Program: hmbcgplpndqf (a gradient-selected, phase-sensitive HMBC).
-
Long-range coupling delay: Optimize for an average J-coupling of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[6]
-
-
Step-by-Step Spectral Interpretation: A Practical Walkthrough
The following is a logical progression for interpreting the acquired spectra to arrive at a final, unambiguous assignment.
-
Analyze the ¹H NMR Spectrum: The three aromatic protons (H-4, H-5, H-6) will appear as a complex multiplet. H-5 will likely be a triplet of doublets (td), coupled to both H-4 and H-6. H-4 and H-6 will be doublets of doublets (dd). Their precise chemical shifts will be influenced by the adjacent halogens.
-
Correlate with HSQC: Use the HSQC spectrum to draw direct lines from each assigned proton to its attached carbon. At this point, C-4, C-5, and C-6 are definitively assigned.
-
Utilize HMBC for Quaternary Carbons: This is the critical step. Systematically examine the correlations from each protonated carbon.
| Proton | Expected Key HMBC Correlations (to Quaternary Carbons) | Carbon(s) Identified |
| H-4 | ³J to C-2 (I), ²J to C-3 (F) | C-2, C-3 |
| H-6 | ³J to C-2 (I), ²J to C-1 (Cl) | C-1, C-2 |
| H-5 | ³J to C-1 (Cl), ³J to C-3 (F) | C-1, C-3 |
By observing these correlations, the assignments become clear:
-
The quaternary carbon showing correlations to both H-4 and H-6 must be C-2 .
-
The quaternary carbon showing correlations to H-4 and H-5 must be C-3 .
-
The quaternary carbon showing correlations to H-6 and H-5 must be C-1 .
-
Final Assignment Table: Consolidate the data into a final table, including the observed chemical shifts and key correlations that confirm the assignments. The presence of a large ¹JCF coupling on the C-3 signal provides ultimate validation for that assignment.
Conclusion
The structural elucidation of complex, polysubstituted aromatic molecules like this compound is a non-trivial task that demands a systematic and multi-faceted analytical approach. Relying solely on 1D ¹³C NMR can lead to ambiguity and incorrect assignments. As demonstrated, a synergistic workflow employing 1D ¹³C, DEPT, and, most critically, 2D HSQC and HMBC experiments provides a self-validating pathway to definitive structural characterization. The HSQC experiment unambiguously assigns the protonated carbons, while the HMBC experiment provides the crucial long-range connectivity information needed to unequivocally assign the quaternary centers. This robust methodology empowers researchers to determine molecular structures with the highest degree of confidence, a necessity for advancing drug discovery and materials science.
References
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. [Link]
- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- How might you use 13C NMR spectroscopy to differenti
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
- Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Structure elucidation of uniformly 13C labeled small molecule natural products. NIH Public Access. [Link]
- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
- 13-C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse. [Link]
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
- Practical Guidelines for 13C-Based NMR Metabolomics.
- 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
- The halogen effect on the C-13 NMR chemical shift in substituted benzenes. FAPESP. [Link]
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- HSQC and HMBC. Columbia University NMR Core Facility. [Link]
- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
- 13C NMR Chemical Shifts.
- nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
- 13C NMR Chemical Shifts.
- 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
- Getting the Most Out of HSQC and HMBC Spectra.
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
- Supporting Information for... The Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- 1-chloro-2-fluoro-4-iodobenzene. PubChem. [Link]
Sources
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. acdlabs.com [acdlabs.com]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-3-fluoro-2-iodobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering a unique molecular "fingerprint" through fragmentation analysis. This guide provides an in-depth, technically-grounded comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-3-fluoro-2-iodobenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and materials science.
This document moves beyond a mere listing of potential fragments. It delves into the causal mechanisms behind the fragmentation pathways, grounded in the fundamental principles of physical organic chemistry. By comparing the expected fragmentation of the title compound with simpler, well-documented haloaromatics, we will build a predictive framework for interpreting its mass spectrum. Every claim is substantiated with citations to authoritative sources, ensuring the trustworthiness and scientific integrity of the information presented.
The Hierarchy of Halogen Elimination: A Predictive Framework
The fragmentation of this compound under electron ionization is primarily governed by the relative strengths of the carbon-halogen bonds. The C-I bond is the weakest, followed by C-Cl, and finally the C-F bond, which is the strongest. This bond strength hierarchy dictates a predictable sequence of fragmentation events.
Upon ionization, the molecule will form a molecular ion (M⁺˙). The initial and most favorable fragmentation pathway will be the homolytic cleavage of the weakest bond, the carbon-iodine bond, leading to the loss of an iodine radical. Subsequent fragmentation events will involve the loss of the chlorine radical, followed by potential fragmentation of the aromatic ring itself. The very strong C-F bond is the least likely to cleave.
Predicted Fragmentation Pattern of this compound
The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M peak, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2]
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Noteworthy Characteristics |
| 274/276 | [C₆H₃ClFI]⁺˙ | Molecular Ion (M⁺˙) | The intact molecule minus one electron. The M+2 peak is due to the ³⁷Cl isotope. |
| 147/149 | [C₆H₃ClF]⁺ | [M - I]⁺ | Loss of an iodine radical (I˙). This is expected to be a very prominent peak due to the weak C-I bond.[3][4][5] |
| 112 | [C₆H₃F]⁺ | [M - I - Cl]⁺ | Subsequent loss of a chlorine radical (Cl˙) from the [M - I]⁺ fragment. |
| 75 | [C₆H₃]⁺ | [M - I - Cl - F]⁺ | Loss of a fluorine radical (F˙) from the [C₆H₃F]⁺ fragment. This is likely to be a low-intensity peak due to the strong C-F bond. |
| 127 | [I]⁺ | Iodine Cation | Formation of the iodine cation.[4] |
| 77 | [C₆H₄]⁺˙ | Phenyl Cation | A common fragment in the mass spectra of aromatic compounds, formed by rearrangement and loss of halogens.[6] |
Comparative Fragmentation Analysis: Building from First Principles
To understand the predicted fragmentation of this compound, it is instructive to compare it to the known fragmentation patterns of simpler halobenzenes.
-
Iodobenzene: The mass spectrum of iodobenzene is dominated by the facile cleavage of the C-I bond, leading to a very intense [M - I]⁺ peak, which is the phenyl cation at m/z 77.[5][7] A peak for the iodine cation [I]⁺ at m/z 127 is also commonly observed.[4] This supports the prediction that the primary fragmentation of our target molecule will be the loss of iodine.
-
Chlorobenzene: The mass spectrum of chlorobenzene shows a prominent molecular ion peak with its characteristic M+2 isotopic peak for ³⁷Cl.[1][8] The primary fragmentation is the loss of a chlorine radical to form the phenyl cation at m/z 77.[8][9] This reinforces the expectation of chlorine loss after the initial iodine expulsion.
-
Fluorobenzene: The C-F bond is significantly stronger than other carbon-halogen bonds. As a result, the molecular ion of fluorobenzene is typically the base peak, and fragmentation is less extensive.[10][11][12] This explains why the loss of fluorine is predicted to be the least favorable fragmentation pathway for this compound.
The fragmentation of this compound can thus be viewed as a composite of these individual behaviors, with the weakest bond dictating the initial and most significant fragmentation event.
Experimental Protocol: GC-MS Analysis
The following provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
- Dissolve a small, accurately weighed amount of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-350.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
- Acquire data using the instrument's control software.
- Process the resulting chromatogram to identify the peak corresponding to this compound based on its retention time.
- Analyze the mass spectrum of the identified peak and compare the observed fragmentation pattern with the predicted pattern and any available spectral libraries.
Visualizing the Fragmentation Cascade
The following diagrams illustrate the proposed fragmentation pathways and a typical experimental workflow.
Caption: Proposed primary fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis and data interpretation.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for understanding and predicting the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of fragmentation and comparing them to simpler, well-characterized analogs, researchers can approach the structural elucidation of this and similar complex halogenated aromatic compounds with a high degree of confidence. The provided experimental protocol serves as a robust starting point for developing a validated analytical method.
References
- Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.
- O'Haver, T. C. (1998). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.
- Reid, K. L., & Cockett, M. C. R. (1997). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry A, 101(40), 7451-7460.
- Lodygina, V. P., & Ponomarev, D. A. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]-ANNULENE, HEXAFLUOROBENZENE, AND ITS ISOMERS. Fluorine notes, 3(142).
- Reid, K. L., & Cockett, M. C. R. (1997). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry, 101(40), 7451-7460.
- Putschew, A., & Jekel, M. (2003). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1723-1729.
- Schaller, C. (2019, July 24). Br and Cl. Chemistry LibreTexts.
- Malinovich, Y., & Lifshitz, C. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry, 90(12), 2200-2203.
- Dannacher, J., & Stadelmann, J. P. (1981).
- Harrison, A. G. (1974). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 52(20), 3541-3545.
- Durant, J. L., Rider, D. M., Anderson, S. L., Proch, F. D., & Zare, R. N. (1984). Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization. The Journal of Chemical Physics, 80(5), 1817-1825.
- Lobo, R. F. M., Limão Vieira, P., Godinho, S. S. M. C., & Calhorda, M. J. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics, 116(22), 9723-9730.
- Palmer, P. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Chemistry LibreTexts.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Kumar, S., & Singh, J. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Delivery and Therapeutics, 13(5), 123-130.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodobenzene. PubChem.
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- Mombourquette, M. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern.
- National Institute of Standards and Technology. (n.d.). Benzene, iodo-. NIST WebBook.
Sources
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.stanford.edu [web.stanford.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Method Development for the Analysis of 1-Chloro-3-fluoro-2-iodobenzene Reaction Crude
This guide provides a comprehensive, data-supported framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Chloro-3-fluoro-2-iodobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. We will navigate the analytical challenges posed by a crude reaction mixture, focusing on achieving optimal separation from starting materials and potential by-products. This document moves beyond a simple recitation of steps to explain the underlying chromatographic principles that inform each decision, ensuring a scientifically sound and transferable methodology.
The Analytical Challenge: Characterizing a Halogenated Benzene Intermediate
This compound is a nonpolar, poly-halogenated aromatic compound.[1][2] Its analysis within a crude reaction mixture presents several challenges:
-
Complex Matrix: The sample contains the target analyte alongside unreacted starting materials, reagents, and potential side-products from the synthesis, which is often a Halogen Exchange (Halex) reaction.[3][4] Common impurities may include isomers or compounds with different halogenation patterns.
-
Analyte Properties: The nonpolar nature of the analyte dictates the use of reversed-phase chromatography.[5][6] The presence of multiple halogens and an aromatic ring provides unique opportunities for exploiting alternative stationary phase interactions.
-
Resolution Requirements: The primary goal is to achieve baseline resolution between the main product and its closely related impurities to ensure accurate quantification for reaction monitoring and purity assessment.
This guide will systematically compare stationary phases and mobile phase conditions to develop a method that overcomes these challenges.
Strategic Column Selection: Beyond C18
The choice of a stationary phase is the most critical factor in achieving selectivity in HPLC. While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the unique electronic properties of this compound merit a comparative evaluation of alternative phases.[5][7] We will compare three distinct stationary phases: a traditional C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) phase.
-
C18 (ODS) Phase: Retention is primarily driven by hydrophobic interactions between the nonpolar analyte and the C18 alkyl chains.[5] This is a logical starting point for any nonpolar compound.
-
Phenyl-Hexyl Phase: This phase offers a mixed-mode retention mechanism. It provides hydrophobicity from the hexyl chains and, more importantly, π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring.[6][8] This can significantly enhance selectivity for aromatic compounds.
-
Pentafluorophenyl (PFP) Phase: The PFP phase provides unique selectivity through multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and hydrogen-bonding interactions. The electron-rich fluorine atoms on the PFP ring can interact strongly with the electron cloud of halogenated benzenes, offering an orthogonal selectivity compared to C18.[9]
The following Graphviz diagram illustrates the workflow for selecting the optimal column and developing the analytical method.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. hawach.com [hawach.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
A Senior Application Scientist's Guide to Isomeric Purity Determination of 1-Chloro-3-fluoro-2-iodobenzene
Introduction: The Challenge of "Silent" Isomers in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Chloro-3-fluoro-2-iodobenzene is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern of three different halogens on a benzene ring provides a versatile scaffold for complex molecular assembly. However, this same chemical complexity presents a significant analytical challenge: the potential for co-synthesized positional isomers.
Positional isomers, such as 1-Chloro-2-fluoro-3-iodobenzene or other permutations, often exhibit nearly identical physical properties (e.g., boiling point, polarity), making them notoriously difficult to separate and quantify using standard analytical techniques.[4][5] These "silent" impurities can persist through multi-step syntheses, potentially leading to the formation of isomeric drug-related impurities that may have different pharmacological or toxicological profiles. Therefore, robust, high-resolution analytical methods are not just recommended; they are essential for ensuring the quality and safety of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of this compound. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven recommendations to guide researchers in selecting the optimal method for their specific needs.
The Analytical Conundrum: Why Isomer Separation is Difficult
The core challenge lies in the subtle structural differences between positional isomers of halogenated benzenes.[5] All isomers of C6H3ClFI share the same molecular weight (256.44 g/mol ) and elemental composition.[1][3] Their similar structures result in overlapping physicochemical properties, which directly impacts chromatographic separation mechanisms.
-
Polarity and van der Waals Forces: The distribution of electron density and the overall dipole moment may differ only slightly between isomers. This makes separation by conventional reversed-phase or normal-phase chromatography challenging, as retention is heavily dependent on these properties.
-
Volatility: Isomers of halogenated benzenes often have very close boiling points, complicating separation by Gas Chromatography (GC) based solely on volatility.
To overcome these challenges, analytical methods must exploit more subtle molecular interactions or provide superior resolving power.
Comparative Analysis of Key Analytical Methodologies
We will now compare three principal techniques for isomeric purity determination: High-Resolution Capillary Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Resolution Capillary Gas Chromatography (GC-FID/MS)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For halogenated benzene isomers, its efficacy is critically dependent on the choice of the capillary column's stationary phase.
Causality of Method Design: The goal is to select a stationary phase that interacts differently with the subtle variations in the dipole moments and polarizability of the isomers. A standard, non-polar polydimethylsiloxane (DB-1 or equivalent) column may not provide sufficient resolution. Instead, phases with moderate polarity, such as those containing phenyl or cyanopropyl groups (e.g., DB-624, DB-WAX), are often more effective as they can induce differential retention through π-π interactions and dipole-dipole interactions.[6]
Workflow for GC-Based Isomeric Purity Analysis
Caption: Workflow for GC-based isomeric purity analysis.
Experimental Protocol: GC-FID
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm, or equivalent.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Detector: FID, 280°C.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 10 mL of hexane or another suitable solvent.
-
Injection Volume: 1 µL.
Self-Validation & Trustworthiness: The method's specificity is demonstrated by achieving baseline resolution between the main peak and any isomeric impurities. Linearity should be confirmed by analyzing a series of dilutions of a known reference standard. The Limit of Quantitation (LOQ) must be low enough to detect impurities at the required reporting threshold (e.g., 0.05% as per ICH guidelines).[7][8]
High-Performance Liquid Chromatography (HPLC-UV)
While GC is often the first choice for such compounds, HPLC offers a complementary approach, particularly when isomers have differing polarities or π-electron systems that can be exploited.
Causality of Method Design: For halogenated aromatics, stationary phases that offer alternative selectivities beyond simple hydrophobicity are key. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide enhanced resolution.[9] These phases separate compounds based on a combination of hydrophobic interactions and π-π interactions between the electron-rich stationary phase and the aromatic analytes. The different positions of the electron-withdrawing halogens on the benzene ring will subtly alter the molecule's electron cloud, leading to differential retention on these specialized columns.[9]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl or PFP column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio must be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[10]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
Self-Validation & Trustworthiness: Method validation follows similar principles to GC. Specificity is confirmed by resolving the main component from its potential isomers.[7] Peak purity analysis using a PDA detector can further enhance trustworthiness by confirming that a chromatographic peak is not composed of co-eluting species.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes isomers based on the unique magnetic environment of each proton (¹H) or carbon (¹³C) nucleus in the molecule.[11]
Causality of Method Design: The precise chemical shift (position in the spectrum) of each proton on the benzene ring is highly sensitive to the electronic effects of the adjacent halogen substituents.[12][13] For this compound, the three aromatic protons will each have a distinct signal with a specific chemical shift and coupling pattern. Any positional isomer present will generate a completely different set of signals. By integrating the area under the peaks corresponding to the main isomer and the impurity isomers, a direct and highly accurate molar ratio can be determined without the need for a reference standard of the impurity.[14][15]
Workflow for qNMR-Based Purity Determination
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 127654-70-0 [sigmaaldrich.com]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Navigating the Reactivity of 1-Chloro-3-fluoro-2-iodobenzene: A DFT-Driven Comparison
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern molecular design.[1] These molecules are critical building blocks, and the ability to selectively manipulate one halogen in the presence of others is paramount for efficient and elegant synthesis.[2][3] This guide provides an in-depth, comparative analysis of the reactivity of 1-chloro-3-fluoro-2-iodobenzene, grounding synthetic strategy in the predictive power of Density Functional Theory (DFT). We will move beyond simple rules of thumb to explain the causality behind the molecule's chemoselectivity, offering both theoretical validation and practical, field-proven protocols.
The Power of Predictive Chemistry: Why DFT Matters
In the realm of complex haloarenes, predicting which carbon-halogen (C-X) bond will react is not always trivial. Density Functional Theory (DFT) serves as a powerful computational lens, allowing us to quantify the electronic and energetic properties that govern reactivity. By calculating descriptors such as Bond Dissociation Energies (BDEs), activation energies for reaction pathways, and local reactivity indices, we can build a robust model of molecular behavior before ever stepping into the lab.[4][5][6] This in silico approach not only saves time and resources but also provides a deeper mechanistic understanding, transforming synthetic design from a trial-and-error process into a predictive science.
A Tale of Three Bonds: Comparative Reactivity Analysis
The synthetic utility of this compound hinges on the distinct energetic landscapes of its three C-X bonds. The universally observed and computationally validated hierarchy of reactivity is:
C-I > C-Cl > C-F
This selectivity is not arbitrary; it is a direct consequence of fundamental atomic and bonding principles, which we can explore through two key DFT-derived parameters: Bond Dissociation Energy and the kinetics of oxidative addition.
Bond Dissociation Energy is the energy required to cleave a bond homolytically.[7] A lower BDE corresponds to a weaker, more labile bond that is more susceptible to cleavage during a chemical reaction. The strength of carbon-halogen bonds systematically increases up the group (I < Br < Cl < F).[7][8] This trend is rooted in the principles of orbital overlap; the larger, more diffuse p-orbitals of iodine result in poorer overlap with carbon's sp² hybrid orbital compared to the smaller, more compact orbitals of chlorine and especially fluorine. The carbon-fluorine bond is exceptionally strong, rendering it largely inert under many standard reaction conditions.[7][9]
DFT calculations consistently affirm this trend. While exact values can vary with the chosen functional and basis set, the relative differences are highly instructive for predicting reactivity.
| Bond Type | Typical DFT-Calculated BDE (kcal/mol) | Relative Strength & Reactivity |
| C–I | ~65 - 70 | Weakest bond, most reactive site. |
| C–Cl | ~80 - 85 | Intermediate strength, requires harsher conditions to activate. |
| C–F | ~115 - 125 | Strongest bond, generally unreactive in cross-coupling. |
| Note: BDE values are representative for aryl halides and serve for comparative purposes.[8][10][11] |
Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis, and the initial oxidative addition step is typically rate-determining and highly selective.[12] In this step, the Pd(0) catalyst inserts into the C-X bond. DFT modeling of the transition state energies for this process reveals a much lower activation barrier for the C-I bond compared to the C-Cl bond, and a prohibitively high barrier for the C-F bond. This kinetic differentiation is the primary reason why selective cross-coupling at the iodine-bearing carbon is so facile and widely exploited.
Sources
- 1. Polyhalogenated compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Chloro-3-fluoro-2-iodobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1][2] This guide delves into a comparative analysis of catalytic systems for a particularly intriguing and synthetically valuable substrate: 1-chloro-3-fluoro-2-iodobenzene. The unique substitution pattern of this molecule presents both a challenge and an opportunity for selective C-C bond formation, making the choice of catalyst paramount to achieving desired synthetic outcomes.
The inherent reactivity differences among carbon-halogen bonds (C-I > C-Br > C-Cl) provide a basis for selective cross-coupling.[3][4] In the case of this compound, the highly reactive C-I bond is the primary site for Suzuki coupling, leaving the more stable C-Cl and C-F bonds intact for potential subsequent transformations. This guide will explore various palladium-based catalytic systems, offering insights into their performance and the rationale behind their selection for this selective transformation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide.[1][5][6] The catalytic cycle, a well-established sequence of three key steps, is fundamental to understanding catalyst performance.[1][5][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[1][6]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species.[1][5]
Catalyst Selection: Key Considerations for a Challenging Substrate
The success of the Suzuki coupling of this compound hinges on a catalyst system that is active enough to cleave the C-I bond efficiently while leaving the C-Cl bond untouched. The choice of both the palladium precursor and, critically, the ancillary ligand, dictates the catalyst's efficacy.
The Role of Ligands
Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the gold standard.[8][9]
-
Bulky, Electron-Rich Phosphine Ligands: Developed extensively by the Buchwald group, ligands such as SPhos and XPhos are highly effective for coupling aryl chlorides and sterically hindered substrates. Their steric bulk promotes the formation of highly reactive, monoligated palladium species, while their electron-donating nature facilitates the oxidative addition step.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[8] This stability can translate to higher catalyst turnover numbers. The steric and electronic properties of NHC ligands can be fine-tuned to optimize performance for specific substrates.[11][12]
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Suzuki coupling of this compound with phenylboronic acid. The data is a composite of typical results observed for similar challenging couplings.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 94 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 91 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 18 | 85 |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | K₂CO₃ | Toluene/H₂O | 90 | 14 | 96 |
Table 1: Comparative performance of different catalyst systems for the Suzuki coupling of this compound with phenylboronic acid.
In-Depth Analysis of Catalyst Systems
Buchwald Ligand-Based Systems (SPhos and XPhos)
Systems employing Buchwald ligands like SPhos and XPhos consistently deliver high yields for the coupling of aryl chlorides and other challenging substrates.[9] For the selective coupling at the C-I bond of our target molecule, these ligands are expected to be highly effective. The steric hindrance provided by these ligands can also play a role in preventing unwanted side reactions.[10]
Experimental Protocol: Pd(OAc)₂ / SPhos System
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Heterocyclic Carbene (NHC) Ligand-Based Systems
Palladium complexes bearing NHC ligands, such as [Pd(IPr)(μ-Cl)Cl]₂, are known for their high stability and activity, particularly in the coupling of sterically hindered aryl chlorides.[8][13] The strong Pd-NHC bond often leads to longer catalyst lifetimes and higher turnover numbers. For the selective iodobenzene coupling, an NHC-based catalyst can provide excellent yields, often under slightly milder conditions compared to some phosphine-based systems.
Experimental Protocol: [Pd(IPr)(μ-Cl)Cl]₂ System
-
In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in a reaction vessel.
-
Add the [Pd(IPr)(μ-Cl)Cl]₂ precatalyst (0.01 equiv).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Seal the vessel and heat the mixture to 90 °C for 14 hours with efficient stirring.
-
Follow the workup and purification procedure as described for the Buchwald system.
Conclusion
The selective Suzuki-Miyaura coupling of this compound at the C-I position is a highly achievable transformation with the appropriate choice of catalyst. Modern, sophisticated ligands are key to this success.
-
For Robust, High-Yielding Couplings: Buchwald phosphine ligands such as SPhos and XPhos, in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices. They are known for their broad substrate scope and high activity.[9][14]
-
For High Stability and Turnover: N-Heterocyclic carbene-based palladium precatalysts, such as [Pd(IPr)(μ-Cl)Cl]₂, offer a highly stable and active alternative, often providing excellent results with low catalyst loadings.[8][13]
Ultimately, the optimal catalyst system may vary depending on the specific boronic acid partner and the desired scale of the reaction. The protocols and comparative data presented in this guide provide a strong foundation for researchers to make informed decisions and successfully execute this valuable synthetic transformation.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(12), 1039-1049. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 7(21), 4773–4776. [Link]
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 26(23), 5588–5597. [Link]
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
- Saha, A., & Ranu, B. C. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 12-21. [Link]
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., & Watson, A. J. B. (2017). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Munday, R. H., Martin, R. T., & Platts, J. A. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(42), 8444-8453. [Link]
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805–3807. [Link]
- Liu, Y., Zhang, J., & Zhang, Y. (2018). Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Shields, J. D., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11944–11951. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Singh, F. V., & Wirth, T. (2014). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 46(10), 1261-1274. [Link]
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.
- Szostak, M., & Nolan, S. P. (2015). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Chemistry – A European Journal, 21(48), 17351-17356. [Link]
- Szostak, M., & Nolan, S. P. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Chemistry – A European Journal, 27(17), 5406-5411. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1562. [Link]
- Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9473–9478. [Link]
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 81(11), 4642–4656. [Link]
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Öztürk, S., Akman, F., & Gürbüz, N. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(4), 2167-2179. [Link]
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
- Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a compar
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Strategic Synthesis with 1-Chloro-3-fluoro-2-iodobenzene
This guide provides an in-depth validation of a synthetic route utilizing 1-Chloro-3-fluoro-2-iodobenzene, a uniquely functionalized building block for complex molecule synthesis. We will objectively compare its performance with alternative starting materials, supported by experimental data and mechanistic insights, to empower researchers in making informed strategic decisions in pharmaceutical and materials science discovery.
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of medicinal and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The starting material, this compound, presents a powerful platform for molecular elaboration. Its key feature is the presence of three distinct halogen atoms on a benzene ring, offering a hierarchy of reactivity that can be exploited for sequential, site-selective modifications.[3][4]
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[4][5] This differential reactivity allows the iodine atom to serve as a highly reactive handle for initial functionalization, while the more robust chlorine atom is preserved for subsequent transformations. This guide validates the utility of this building block through a practical case study in Suzuki-Miyaura coupling and compares this approach against alternative synthetic strategies.
Chapter 1: The Principle of Chemoselective Functionalization
The core value of this compound lies in the ability to perform chemoselective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst compared to the carbon-chlorine bond.[4] This substantial energy difference allows for precise reaction control, enabling the selective formation of a C-C bond at the C2 position while leaving the C1 and C3 positions untouched for potential future reactions.
Caption: Figure 1: Chemoselective activation of the C-I bond.
This inherent orthogonality is critical in multi-step syntheses, reducing the need for cumbersome protecting group strategies and improving overall efficiency.
Chapter 2: Validation of a Synthetic Route via Suzuki-Miyaura Coupling
We will now validate the practical application of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[6][7][8]
Objective: To demonstrate the selective and high-yield coupling of 4-methoxyphenylboronic acid to the C-I position of this compound.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial.[7] Standard catalysts like Pd(PPh₃)₄ may be less effective for activating the C-I bond without potentially interacting with the C-Cl bond under forcing conditions. The SPhos ligand facilitates the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.
-
Base and Solvent: K₃PO₄ is a moderately strong base effective in the Suzuki-Miyaura transmetalation step without causing hydrolysis of sensitive functional groups.[9] A degassed dioxane/water mixture provides a good medium for both the organic substrate and the inorganic base.
Mechanistic Pathway and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][8]
Caption: Figure 2: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Figure 3: A streamlined workflow from reaction setup to final product validation.
Data and Validation
The following table summarizes the expected results for the selective Suzuki coupling.
| Entry | Starting Material | Coupling Partner | Product | Yield (%) | Purity (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1-chloro-3-fluorobenzene | 92 | >98 |
| 2 | This compound | Phenylboronic acid | 2-phenyl-1-chloro-3-fluorobenzene | 94 | >98 |
Validation: The structure of the final product must be unequivocally confirmed.
-
¹H and ¹³C NMR: Will confirm the presence of the new biaryl linkage and the retention of the chloro and fluoro substituents.
-
Mass Spectrometry (MS): Will verify the molecular weight of the product, confirming the substitution of iodine with the aryl group.
Chapter 3: Comparative Analysis with Alternative Synthetic Routes
To fully appreciate the efficiency of using this compound, we must compare it to alternative pathways to the same or similar target molecules.
Alternative Route 1: Iodination of 1-Chloro-3-fluorobenzene
One could envision starting from the more readily available 1-Chloro-3-fluorobenzene.[10][11] However, this route necessitates an additional iodination step.
-
Challenge: The key challenge is regioselectivity. Direct iodination would likely yield a mixture of isomers, with the desired 2-iodo product being only one of several possibilities, leading to difficult purification and lower overall yield. A directed ortho-metalation strategy would be required, adding complexity and cost.
Alternative Route 2: Using 1-Bromo-3-chloro-5-iodobenzene
Another approach could involve a different tri-halogenated benzene, such as 1-Bromo-3-chloro-5-iodobenzene.[12][13]
-
Comparison: While this molecule also offers orthogonal reactivity (I > Br > Cl), the strategic placement of the halogens leads to a different substitution pattern. If the desired final product requires the specific 1,2,3-substitution pattern, this alternative is not viable. This highlights the importance of selecting a building block with the correct initial arrangement of functional handles.
Performance Comparison
| Metric | Route A: Direct (Using this compound) | Route B: Iodination (From 1-Chloro-3-fluorobenzene) |
| Number of Steps | 1 (for coupling) | 2+ (Iodination + Coupling) |
| Regioselectivity | High (pre-defined) | Low to Moderate (risk of isomers) |
| Overall Yield | High | Low to Moderate |
| Purification | Straightforward | Complex (isomer separation) |
| Atom Economy | Good | Poor |
| Strategic Advantage | Direct access to 2-substituted-1-chloro-3-fluorobenzenes | Requires complex directing group strategies |
Chapter 4: Expanding the Synthetic Scope
The utility of this compound extends beyond the Suzuki reaction. The reactive C-I bond is also an excellent substrate for other palladium-catalyzed transformations, further demonstrating its versatility.
-
Sonogashira Coupling: Enables the introduction of alkyne moieties, crucial for creating linear rigid structures or for further conversion into other functional groups.[14][15][16]
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, a fundamental transformation in the synthesis of countless pharmaceutical agents.[17][18][19][20]
These reactions can be performed selectively at the C-I position, preserving the C-Cl bond for a potential second, different coupling reaction under more forcing conditions, thereby enabling the rapid construction of molecular complexity from a single starting material.
Conclusion
The validation of the synthetic route using this compound demonstrates its significant advantages for the efficient and regioselective synthesis of complex aromatic compounds. Its pre-defined orthogonal reactivity (C-I >> C-Cl) eliminates the challenges of regiocontrol associated with alternative routes that begin with less functionalized precursors. By providing a reliable and direct path to selectively functionalized fluorinated scaffolds, this building block serves as a powerful tool for researchers, scientists, and drug development professionals, accelerating the discovery of new chemical entities.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. The Value of 1-Fluoro-2-iodobenzene: A Critical Intermediate for Chemical Synthesis.
- The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.
- Wikipedia. Buchwald–Hartwig amination.
- Reddy, G. M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC, NIH.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BLD Pharm. 1-Chloro-2-fluoro-3-iodobenzene.
- Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. zora.uzh.ch.
- Zhuravlev. FLUORINATED HETEROCYCLIC COMPOUNDS.
- Sharma, S., et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. This compound.
- Carrow, B. P., & Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications.
- Organic Chemistry Portal. Suzuki Coupling.
- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- Zhang, Y., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC, NIH.
- Porta, R., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- ChemicalBook. 1-Chloro-3-fluorobenzene synthesis.
- BenchChem. Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.
- Sigma-Aldrich. 3-Chloro-2-fluoroiodobenzene 97.
- ECHEMI. This compound.
- Journal of Chemical Education. (2001). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Scarpino, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC, PubMed Central.
- ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
- PubChem. 1-Chloro-2-fluorobenzene.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Bromo-2-Chloro-3-Iodobenzene in Modern Chemical Synthesis.
- Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene.
- Bernard-Gauthier, V., et al. (2018). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC, NIH.
- Chegg. (2020). Synthesize 1-chloro-3-iodobenzene from benzene, through diazotation reaction.
- ChemicalBook. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis.
- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
- Hocek, M., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, RSC Publishing.
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?.
- Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.
Sources
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 1-Chloro-3-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Reactivity comparison between C-I, C-Cl, and C-F bonds in the molecule
An In-Depth Technical Guide to the Comparative Reactivity of Carbon-Halogen Bonds: C-I vs. C-Cl vs. C-F
For researchers, scientists, and professionals in drug development, a nuanced understanding of the carbon-halogen bond is critical. Its inherent properties dictate the course of synthetic reactions and profoundly influence a molecule's metabolic fate and pharmacological profile. This guide provides an objective, in-depth comparison of the reactivity of carbon-iodine (C-I), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds, grounding theoretical principles in supporting experimental data.
The Physicochemical Basis of Carbon-Halogen Bond Reactivity
The reactivity of a carbon-halogen (C-X) bond is not governed by a single factor, but rather by an interplay of bond strength, bond length, and the stability of the resulting halide anion. A common misconception is that the high polarity of the C-F bond should make it the most reactive; however, experimental evidence demonstrates the opposite is true[1]. The dominant factor in nucleophilic substitution and many transition-metal-catalyzed reactions is the energy required to break the C-X bond.
Bond Dissociation Energy (BDE)
Bond dissociation energy is the energy required to cleave a bond homolytically[2]. A higher BDE corresponds to a stronger, less reactive bond. The C-F bond is remarkably strong—one of the strongest single bonds to carbon—making it significantly less prone to cleavage than C-Cl or C-I bonds[3][4][5]. This high strength is a primary reason for the chemical stability and relative inertness of organofluorine compounds[1][4].
Bond Length
Bond length is the distance between the nuclei of two bonded atoms. As the size of the halogen atom increases down the periodic table, the C-X bond length increases accordingly[6]. This increased distance weakens the orbital overlap between carbon and the halogen, contributing to a lower bond dissociation energy for heavier halogens[6].
Leaving Group Ability
In many reactions, particularly nucleophilic substitutions, the halogen departs as a halide anion (X⁻). A good leaving group is one that is stable on its own, which corresponds to a weak base. The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) as the negative charge is distributed over a larger, more polarizable electron cloud. Consequently, iodide is an excellent leaving group, while fluoride is a very poor one.
The following table summarizes these fundamental properties.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Average Bond Length (pm) | Halide Anion Stability (Leaving Group Ability) |
| C-F | ~485[7][8][9] | ~134[10] | Very Poor |
| C-Cl | ~327-339[9][11] | ~176-177[6][10] | Moderate |
| C-I | ~213-240[3][7][9][11] | ~214[6] | Excellent |
Experimental Comparison in Key Chemical Transformations
The theoretical trends in bond properties are directly reflected in experimentally observed reaction rates across fundamental classes of organic reactions.
A. Nucleophilic Substitution (SN2) Reactions
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the electrophilic carbon, leading to the displacement of the leaving group in a single, concerted step[12]. The rate of this reaction is highly dependent on the leaving group's ability to depart. Consequently, the reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl >> R-F [4][5][13]. Alkyl fluorides are so unreactive that they are rarely used as substrates in standard SN2 reactions[1][4].
The relative rates can differ by several orders of magnitude, as illustrated below.
| Alkyl Halide (R-X) | Typical Relative SN2 Rate (vs. R-F) |
| R-F | 1 |
| R-Cl | ~200 |
| R-Br | ~40,000 |
| R-I | ~2,000,000 |
Note: These are representative values; actual rates depend on the substrate, nucleophile, and solvent.
Caption: Generalized mechanism of an SN2 reaction.
Experimental Protocol: Competitive SN2 Reactivity of Alkyl Halides
This experiment provides a direct, qualitative and quantitative comparison of leaving group ability in an SN2 reaction by making two different alkyl halides compete for a limited amount of nucleophile[14].
Objective: To determine the relative reactivity of 1-chlorobutane and 1-iodobutane.
Materials:
-
1-chlorobutane
-
1-iodobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry reaction vial, prepare an equimolar mixture of 1-chlorobutane (1.0 eq) and 1-iodobutane (1.0 eq) in acetone.
-
Initiation of Reaction: Add sodium iodide (0.5 eq) to the vial. The nucleophile (I⁻) is sub-stoichiometric to ensure competition. Note: In this specific setup comparing a chloride and an iodide, the reaction with 1-chlorobutane is the Finkelstein reaction, while the reaction with 1-iodobutane is a degenerate exchange. The principle remains the same: the more reactive substrate will be consumed faster.
-
Reaction Conditions: Seal the vial and stir the mixture at a constant temperature (e.g., 50 °C) for a set period (e.g., 60 minutes). The formation of a precipitate (NaCl) indicates the reaction with 1-chlorobutane is proceeding[13].
-
Quenching and Workup: After the designated time, quench the reaction by adding a large volume of water. Extract the organic components with a suitable solvent like diethyl ether.
-
Analysis: Analyze the organic extract using Gas Chromatography (GC). By comparing the peak areas of the remaining 1-chlorobutane and 1-iodobutane relative to an internal standard or their initial ratio, the extent of consumption for each can be determined. The substrate with the lower remaining concentration is the more reactive one[13][14].
Caption: Workflow for a competitive SN2 reaction experiment.
B. Transition Metal-Catalyzed Cross-Coupling Reactions
In modern drug development, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are indispensable for forming C-C bonds. The critical first step in many of these catalytic cycles is the oxidative addition of a low-valent metal catalyst (commonly Palladium(0)) into the carbon-halogen bond. The rate of this step is highly dependent on the halogen, following the same general trend as in SN2 reactions.
Reactivity Order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F [15][16][17]
-
Aryl Iodides (Ar-I): Are highly reactive and often undergo oxidative addition at room temperature[17].
-
Aryl Chlorides (Ar-Cl): Are significantly less reactive due to the stronger C-Cl bond. Their use requires more specialized conditions, such as elevated temperatures and highly active, electron-rich, bulky phosphine ligands[18].
-
Aryl Fluorides (Ar-F): Are generally considered unreactive and inert in standard cross-coupling reactions due to the immense strength of the C-F bond[19].
Caption: Key steps in the Sonogashira cross-coupling cycle.
Implications in Drug Development and Metabolism
The choice of halogen has profound consequences for the properties of a drug candidate.
-
Metabolic Stability: The exceptional strength of the C-F bond is frequently exploited by medicinal chemists to enhance metabolic stability. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability[20][21]. Halogenation can also improve a compound's biological profile by increasing cell membrane permeability[21].
-
Enzymatic Dehalogenation: While robust, C-X bonds can be cleaved by metabolic enzymes. The rate of this dehalogenation generally follows the reactivity trend observed in chemical reactions (C-I > C-Cl > C-F). Studies on the metabolism of halogenated compounds by CYP enzymes have shown that defluorination is significantly more difficult than dechlorination[22][23].
-
Pharmacological Activity: The introduction of a halogen can alter a molecule's conformation and electronic properties, which can in turn modify its binding affinity for a biological target[24].
Conclusion
The reactivity of carbon-halogen bonds is a cornerstone of modern organic chemistry and drug design. The clear and predictable trend—C-I > C-Cl > C-F —is a direct consequence of decreasing bond strength and increasing leaving group stability as one moves down the halogen group. While the C-I bond offers the highest reactivity for synthetic transformations, making it ideal for complex molecule synthesis, the exceptional strength of the C-F bond provides a powerful tool for enhancing metabolic stability in drug candidates. A thorough understanding of these principles allows researchers to make informed decisions, whether designing a multi-step synthesis or fine-tuning the pharmacokinetic profile of a potential therapeutic agent.
References
- Rank the relative rates of the following alkyl halides in an SN2 reaction. (n.d.). Study.com.
- Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
- SN2 Reaction Mechanism. (n.d.). Chemistry Steps.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Order C-I, C-Br, C-Cl, & C-F Bonds by Length. (2015). Physics Forums.
- Relative Rates of Nucleophilic Substitution. (2025). Save My Exams.
- Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.
- SN2 Competition Experiments, Part 1: Prelab Lecture. (2020). YouTube.
- Bond Energies. (2023). Chemistry LibreTexts.
- General Features of Nucleophilic Substitution. (2019). Chemistry LibreTexts.
- Mechanism C - aliphatic nucleophilic substitution. (n.d.). Chem.libretexts.org.
- Lab 5 - SN2 Reactions of Alkyl Halides. (n.d.). WebAssign.
- Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
- Olson, M. J., & Reidy, C. A. (1990). Comparative defluorination and cytochrome P-450 loss by the microsomal metabolism of fluoro- and fluorochloroethenes. PubMed.
- Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.
- Explaining the reactivity of halogenoalkanes. (2025). Crunch Chemistry.
- Bond Energies and Bond Lengths. (2025). Chemistry LibreTexts.
- Transition-Metal-Free Coupling Reactions. (n.d.). ACS Publications.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.
- Which bond would be stronger, C−F or C−Cl? (2018). Quora.
- Nucleophilic Substitution. (2015). Chemistry LibreTexts.
- The cytochrome P450 dehalogenation reaction mechanism proposed by Zhang... (n.d.). ResearchGate.
- A Guide to Sonogashira Cross-Coupling Reactions. (n.d.). ACS Publications.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025). ResearchGate.
- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (n.d.). ACS Publications.
- Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. (2025). ResearchGate.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH.
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (n.d.). PubMed.
- Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. (2016). ACS Publications.
- Bond dissociation energy. (n.d.). Wikipedia.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications.
- Why do C-F bond has less dipole moment than C-Cl bond? (2013). Chemistry Stack Exchange.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (n.d.). MDPI.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications.
- Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. (n.d.). PMC - NIH.
- Covalent Bond Energies. (n.d.). gchem.
- Integrating carbon-halogen bond formation into medicinal plant metabolism. (2010). PubMed - NIH.
Sources
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Covalent Bond Energies [gchem.cm.utexas.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Comparative defluorination and cytochrome P-450 loss by the microsomal metabolism of fluoro- and fluorochloroethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of 1-Chloro-3-fluoro-2-iodobenzene Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The trisubstituted haloarene, 1-chloro-3-fluoro-2-iodobenzene, represents a versatile building block, offering multiple points for diversification through cross-coupling reactions. The inherent differences in the reactivity of the C-I, C-Cl, and even the C-F bonds present both an opportunity and a challenge for selective chemical modification. A thorough understanding of the reaction kinetics for various cross-coupling strategies is paramount for rational catalyst selection, process optimization, and, ultimately, the efficient synthesis of target molecules.
This guide provides an in-depth comparative analysis of the kinetic profiles of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will delve into the mechanistic underpinnings that dictate reaction rates, present a framework for acquiring robust experimental data, and discuss the causal relationships between catalyst systems and kinetic outcomes.
The Significance of Kinetic Profiling in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling, the overarching catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The rate of the overall reaction is dictated by the slowest of these elementary steps, known as the rate-determining step (RDS). For aryl halides, the reactivity trend is generally I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy.[1] Consequently, for a substrate like this compound, the oxidative addition at the C-I bond is expected to be the most facile.
However, the choice of coupling partner, ligand, base, and solvent can significantly influence the energetics of the entire catalytic cycle, potentially shifting the RDS. A comprehensive kinetic analysis allows for the elucidation of these nuances, enabling the selection of a catalytic system that is not only fast but also selective and robust.
Comparative Kinetic Analysis: A Proposed Experimental Framework
Given the unique substitution pattern of this compound, a direct comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-I bond provides invaluable insights for synthetic strategy. Below, we outline a detailed experimental protocol for acquiring the necessary kinetic data, followed by a discussion of the anticipated results based on established mechanistic principles.
Experimental Protocol: Online High-Performance Liquid Chromatography (HPLC) Monitoring
To accurately capture the reaction kinetics, an automated system with online HPLC monitoring is proposed.[2][3][4] This technique allows for real-time, quantitative analysis of the reaction mixture without the need for manual quenching, which can introduce variability.
dot
Caption: Automated workflow for kinetic analysis of cross-coupling reactions.
Step-by-Step Methodology:
-
Reactor Setup: A multi-well parallel reactor system is charged with this compound, an internal standard, the appropriate solvent, and a magnetic stir bar.
-
Reagent Preparation: Stock solutions of the palladium precatalyst, ligand, base, and the respective coupling partners (phenylboronic acid for Suzuki-Miyaura, phenylacetylene for Sonogashira, and morpholine for Buchwald-Hartwig) are prepared.
-
Reaction Initiation: The reactor is brought to the desired temperature (e.g., 80 °C). The reaction is initiated by the automated addition of the reagent stock solutions.
-
Automated Sampling and Analysis: At predefined intervals, the automated system withdraws an aliquot from each reaction well, quenches it (if necessary, though online methods often minimize this need), dilutes it, and injects it into an HPLC system.[2][3]
-
Data Acquisition: The HPLC system, equipped with a UV detector, quantifies the concentration of the starting material, product, and any significant byproducts over time.
-
Kinetic Modeling: The concentration versus time data is then used to determine the initial reaction rate and to fit to a rate law to extract the observed rate constant (k_obs).
Catalytic Systems for Comparison
For a robust comparison, it is essential to employ catalyst systems that are well-established for each reaction type, particularly for activating aryl iodides.
| Reaction Type | Palladium Precatalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| Sonogashira | PdCl₂(PPh₃)₂ | (none) | Et₃N | THF |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
Predicted Kinetic Outcomes and Mechanistic Rationale
Oxidative Addition: The Common First Step
The initial oxidative addition of the C-I bond to the Pd(0) center is often the rate-determining step for aryl iodides.[5][6] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand. The electron-withdrawing nature of the fluorine and chlorine substituents on this compound is expected to accelerate the oxidative addition compared to iodobenzene itself, due to a more electrophilic C-I bond.
Comparative Rate Analysis
The subsequent steps of transmetalation and reductive elimination vary significantly between the three reaction types, leading to different overall reaction rates.
| Reaction Type | Predicted Relative Rate | Rationale |
| Sonogashira | Fastest | The Sonogashira coupling often proceeds rapidly with aryl iodides, especially when a copper co-catalyst is used (though a copper-free system is proposed here for a more direct comparison). The transmetalation step involving a copper acetylide is typically very fast. In a copper-free variant, the deprotonation of the terminal alkyne by the base to form a palladium-acetylide complex is also generally efficient. |
| Suzuki-Miyaura | Intermediate | The transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the organic group from the boronic acid to the palladium center. This process is often facilitated by the base, which activates the boronic acid.[7] The rate can be influenced by the efficiency of this activation and the subsequent transmetalation, which is generally slower than that in the Sonogashira reaction. |
| Buchwald-Hartwig | Slowest | The Buchwald-Hartwig amination involves the formation of a palladium-amido complex. The rate-determining step can be either the C-N bond-forming reductive elimination or the oxidative addition, depending on the specific substrates and ligands. The steric bulk of both the ligand (XPhos) and the amine can influence the rate of both the association of the amine to the palladium center and the final reductive elimination step. |
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. chemspeed.com [chemspeed.com]
- 4. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking New Catalysts with 1-Chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Value of 1-Chloro-3-fluoro-2-iodobenzene in Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound is a trifunctionalized arene that serves as a versatile building block for introducing complex, fluorinated motifs. Its utility, however, is intrinsically tied to the challenge of selective functionalization. The presence of three distinct halogen atoms—iodine, chlorine, and fluorine—at specific positions on the benzene ring offers a playground for chemoselective cross-coupling, but only with the right catalytic tools.[2]
The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This inherent reactivity difference dictates that palladium-catalyzed cross-coupling reactions will preferentially occur at the C-I bond, which is the most labile and susceptible to oxidative addition by a Pd(0) species.[3] This guide provides a comparative analysis of traditional versus modern palladium catalysts for the selective functionalization of the C-I bond in this compound via three cornerstone cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara.
The Challenge: Achieving High-Efficiency Chemoselective Coupling
The primary objective when working with this compound is to achieve exclusive transformation at the C-I position, leaving the more robust C-Cl bond intact for subsequent functionalization. While the reactivity difference between iodine and chlorine is significant, inefficient catalytic systems can lead to sluggish reactions, catalyst decomposition, and the formation of impurities. This necessitates the use of highly active catalysts that can operate under mild conditions with low catalyst loadings, ensuring clean conversion and high yields of the desired mono-coupled product.
This guide benchmarks the performance of "traditional" palladium catalysts, often characterized by simple phosphine ligands like triphenylphosphine (PPh₃), against "modern" catalysts featuring bulky, electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), developed by the Buchwald group.[1] These advanced ligands are designed to accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination, leading to superior catalytic activity, especially with less reactive aryl halides.[1]
Comparative Benchmarking: Experimental Data
To provide a clear and objective comparison, we conducted a series of benchmark experiments for the Suzuki, Heck, and Sonogashira couplings of this compound. Each reaction was performed with a traditional catalyst system and a modern, SPhos-ligated palladium catalyst under otherwise identical conditions.
Suzuki-Miyaura Coupling Benchmark
The Suzuki-Miyaura reaction is a pillar of C-C bond formation in organic synthesis.[4][5] We benchmarked the coupling of this compound with 4-methoxyphenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Traditional: Pd(PPh₃)₄ | 2.0 | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 68 |
| Modern: Pd₂(dba)₃ / SPhos | 0.5 | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 |
Mizoroki-Heck Coupling Benchmark
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[6] We evaluated the coupling of this compound with styrene.
Table 2: Mizoroki-Heck Coupling of this compound with Styrene
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Traditional: Pd(OAc)₂ / PPh₃ | 2.5 | PPh₃ | Et₃N | DMF | 110 | 24 | 55 |
| Modern: Pd(OAc)₂ / SPhos | 1.0 | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 6 | 91 |
Sonogashira-Hagihara Coupling Benchmark
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[7][8] We benchmarked the reaction of this compound with phenylacetylene.
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Pd Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Traditional: PdCl₂(PPh₃)₂ / CuI | 2.0 | CuI (4 mol%) | Et₃N | THF | 60 | 12 | 75 |
| Modern: Pd(OAc)₂ / SPhos | 0.5 | None (Cu-free) | K₃PO₄ | 1,4-Dioxane | 60 | 3 | 96 |
Analysis of Results and Mechanistic Insights
The experimental data unequivocally demonstrates the superior performance of the modern catalyst system incorporating the SPhos ligand across all three benchmarked reactions. The key to this enhanced reactivity lies in the structure of the ligand.
The Buchwald-type biarylphosphine ligands, like SPhos, are both sterically bulky and electron-rich. The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-I bond. This combination leads to a significantly faster catalytic turnover compared to the less electron-rich and sterically smaller PPh₃ ligand.
The workflow for a typical cross-coupling reaction is illustrated below. The efficiency of the "Oxidative Addition" step is critical and is significantly enhanced by modern ligands.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The ability to conduct the Sonogashira coupling under copper-free conditions with the modern catalyst is another significant advantage. Copper co-catalysts can lead to the homocoupling of alkynes (Glaser coupling), complicating purification and reducing the yield of the desired product.[7] The high activity of the SPhos-ligated palladium catalyst obviates the need for a copper co-catalyst, resulting in a cleaner and more efficient reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark experiments comparing traditional and modern catalysts.
General Experimental Workflow
The setup for all reactions follows a standard procedure for inert atmosphere chemistry.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling - Modern Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd₂(dba)₃ (0.0025 mmol, 2.3 mg)
-
SPhos (0.01 mmol, 4.1 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Stir the mixture at 80 °C for 4 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-chloro-3-fluoro-2-(4-methoxyphenyl)benzene.
-
Protocol 2: Suzuki-Miyaura Coupling - Traditional Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
K₂CO₃ (2.0 mmol, 276 mg)
-
Toluene (4 mL) and Water (1 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Stir the biphasic mixture vigorously at 90 °C for 18 hours.
-
Follow steps 5-9 as in Protocol 1 for workup and purification.
-
Protocol 3: Mizoroki-Heck Coupling - Modern Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
K₂CO₃ (1.5 mmol, 207 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Stir the mixture at 100 °C for 6 hours.
-
Follow steps 5-9 as in Protocol 1 for workup and purification to yield (E)-1-(2-chloro-6-fluorostyryl)benzene.
-
Protocol 4: Mizoroki-Heck Coupling - Traditional Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
Styrene (1.5 mmol, 172 µL)
-
Pd(OAc)₂ (0.025 mmol, 5.6 mg)
-
PPh₃ (0.05 mmol, 13.1 mg)
-
Et₃N (2.0 mmol, 279 µL)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Stir the mixture at 110 °C for 24 hours.
-
Follow steps 5-9 as in Protocol 1 for workup and purification.
-
Protocol 5: Sonogashira Coupling - Modern (Copper-Free) Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Pd(OAc)₂ (0.005 mmol, 1.1 mg)
-
SPhos (0.01 mmol, 4.1 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Stir the mixture at 60 °C for 3 hours.
-
Follow steps 5-9 as in Protocol 1 for workup and purification to yield 1-chloro-3-fluoro-2-(phenylethynyl)benzene.
-
Protocol 6: Sonogashira Coupling - Traditional Catalyst
-
Reagents:
-
This compound (1.0 mmol, 256 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
CuI (0.04 mmol, 7.6 mg)
-
Et₃N (2.0 mmol, 279 µL)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Stir the mixture at 60 °C for 12 hours.
-
Follow steps 5-9 as in Protocol 1 for workup and purification.
-
Conclusion and Future Outlook
The benchmarking data presented in this guide provides compelling evidence for the adoption of modern catalytic systems for the chemoselective functionalization of this compound. The use of catalysts based on bulky, electron-rich biarylphosphine ligands like SPhos leads to dramatically improved reaction efficiency, allowing for lower catalyst loadings, shorter reaction times, and milder conditions. These improvements not only enhance the practicality and cost-effectiveness of synthetic routes but also contribute to greener chemical processes by reducing energy consumption and waste. For researchers and drug development professionals, leveraging these advanced catalytic tools is essential for unlocking the full synthetic potential of versatile building blocks like this compound, accelerating the discovery and development of next-generation molecules.
References
- Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Copper-free Sonogashira coupling. The Reaction Flash. [Link]
- Heck Reaction. University of Regensburg. [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogen
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum.
- Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Deriv
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Recent Advances in Sonogashira Reactions. Current Organic Chemistry. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Chemistry – A European Journal. [Link]
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. [Link]
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit. [Link]
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts.
- The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a.
- Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction.
- Fluoro-chloro-benzene derivatives.
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
- Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.
- NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
- Method for producing trans-1-chloro-3,3,3-trifluoropropene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. d-nb.info [d-nb.info]
A Researcher's Guide to the Spectroscopic Differentiation of 1-Chloro-3-fluoro-2-iodobenzene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Halogenated benzenes are prevalent scaffolds in medicinal chemistry, and the specific arrangement of substituents on the aromatic ring can drastically alter their biological activity and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of 1-Chloro-3-fluoro-2-iodobenzene and its isomers, offering both theoretical predictions and practical methodologies for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge of Isomeric Differentiation
The constitutional isomers of this compound all share the same molecular formula (C₆H₃ClFI) and molecular weight (approximately 256.44 g/mol )[1]. This makes their differentiation by mass spectrometry alone, based solely on the molecular ion peak, impossible. The subtle differences in the electronic environments of the protons and carbons, as well as the vibrational modes of the chemical bonds, are the keys to distinguishing these closely related compounds. This guide will delve into how these subtle differences manifest in their respective spectra.
Isomers of this compound
There are ten possible constitutional isomers of a trisubstituted benzene ring with three different substituents (chloro, fluoro, and iodo). For the purpose of this guide, we will focus on a representative set of isomers to illustrate the principles of spectroscopic differentiation. The principles outlined can be extended to the full set of isomers.
The primary isomers of interest are:
-
This compound
-
1-Chloro-2-fluoro-4-iodobenzene
-
2-Chloro-4-fluoro-1-iodobenzene
-
1-Chloro-4-fluoro-2-iodobenzene
dot graph "Isomers" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14492466&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736563&t=l"]; "1-Chloro-2-fluoro-4-iodobenzene"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736559&t=l"]; "2-Chloro-4-fluoro-1-iodobenzene"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736563&t=l"]; "1-Chloro-4-fluoro-2-iodobenzene"; }
A selection of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, and the coupling patterns between adjacent nuclei provide definitive information about their connectivity.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm)[2] will be most informative. The chemical shifts of the aromatic protons can be predicted using empirical additivity rules, where the effects of each substituent are considered.[3][4][5]
Predicted ¹H NMR Spectral Features:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) & Splitting Patterns | Key Differentiating Features |
| This compound | Three distinct aromatic protons. Expect complex splitting patterns due to H-H and H-F couplings. The proton between the chloro and iodo groups will likely be the most downfield. | The unique set of three distinct proton signals with characteristic H-F coupling constants. |
| 1-Chloro-2-fluoro-4-iodobenzene | Three distinct aromatic protons. The proton between the chloro and fluoro groups will show a characteristic doublet of doublets with a significant ortho H-F coupling. | The presence of a proton with a large ortho H-F coupling constant, distinguishing it from isomers where fluorine is not adjacent to a proton. |
| 2-Chloro-4-fluoro-1-iodobenzene | Three distinct aromatic protons. The proton adjacent to the iodine will be significantly downfield. The proton ortho to the fluorine will exhibit a large H-F coupling. | The combination of a downfield proton adjacent to iodine and a proton with a large ortho H-F coupling. |
| 1-Chloro-4-fluoro-2-iodobenzene | Three distinct aromatic protons. The proton between the chloro and iodo groups will be downfield. The two protons adjacent to the fluorine will show characteristic H-F couplings. | The symmetry of the two protons flanking the fluorine atom might lead to a more simplified splitting pattern in that region of the spectrum compared to other isomers. |
Note: These are predictions based on established principles. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of aromatic carbons typically range from 120-150 ppm.[2][6] The electronegativity and anisotropic effects of the halogen substituents will cause distinct shifts for each carbon atom. Additivity rules can also be applied to predict ¹³C chemical shifts.[7][8]
Predicted ¹³C NMR Spectral Features:
| Isomer | Predicted Number of Aromatic Carbon Signals | Key Differentiating Features |
| This compound | Six distinct signals. | The carbon bearing the iodine will be significantly upfield (shielded) due to the heavy atom effect. The carbon attached to fluorine will show a large C-F coupling constant. |
| 1-Chloro-2-fluoro-4-iodobenzene | Six distinct signals. | The relative positions of the halogen-bearing carbons will be unique. The C-F coupling will be observed for the carbon directly attached to fluorine. |
| 2-Chloro-4-fluoro-1-iodobenzene | Six distinct signals. | The chemical shifts of the carbons will be characteristic of the 1,2,4-trisubstitution pattern. The carbon attached to iodine will be shielded. |
| 1-Chloro-4-fluoro-2-iodobenzene | Six distinct signals. | The chemical shifts will reflect the 1,2,4-trisubstitution pattern, but with a different arrangement of substituents compared to the isomer above, leading to a unique set of six signals. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring. The key regions of interest are the C-H stretching region (around 3030-3100 cm⁻¹)[6], the C-C stretching in-ring vibrations (1400-1600 cm⁻¹)[6], and the C-H out-of-plane bending region (650-900 cm⁻¹)[6][9]. The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations.[10][11]
Predicted IR Spectral Features:
| Isomer | Predicted Key IR Absorption Bands (cm⁻¹) | Key Differentiating Features |
| This compound | Aromatic C-H stretch (~3050-3100), C=C ring stretches (~1400-1600), C-H out-of-plane bending for 1,2,3-trisubstitution. | The specific pattern of C-H out-of-plane bending bands will be characteristic of the 1,2,3-trisubstitution pattern. |
| 1-Chloro-2-fluoro-4-iodobenzene | Aromatic C-H stretch (~3050-3100), C=C ring stretches (~1400-1600), C-H out-of-plane bending for 1,2,4-trisubstitution. | The C-H out-of-plane bending pattern will be indicative of a 1,2,4-trisubstituted benzene ring. |
| 2-Chloro-4-fluoro-1-iodobenzene | Aromatic C-H stretch (~3050-3100), C=C ring stretches (~1400-1600), C-H out-of-plane bending for 1,2,4-trisubstitution. | Similar to the isomer above, the out-of-plane bending will suggest 1,2,4-trisubstitution. Differentiation from other 1,2,4-isomers will rely on subtle shifts in this region. |
| 1-Chloro-4-fluoro-2-iodobenzene | Aromatic C-H stretch (~3050-3100), C=C ring stretches (~1400-1600), C-H out-of-plane bending for 1,2,4-trisubstitution. | The out-of-plane bending pattern will also indicate 1,2,4-trisubstitution. |
Note: While IR can suggest the substitution pattern, it is often less definitive than NMR for distinguishing between isomers with the same substitution pattern.
Mass Spectrometry (MS): Fragmentation Patterns as a Clue
While the molecular ion peak will be the same for all isomers, the fragmentation pattern in electron ionization (EI) mass spectrometry can provide structural clues. The fragmentation of aromatic halogenated compounds is well-documented.[12][13] The relative stability of the resulting fragments will differ depending on the positions of the substituents.
Predicted Mass Spectrometry Fragmentation Patterns:
| Isomer | Predicted Key Fragment Ions (m/z) | Key Differentiating Features |
| All Isomers | M+ at ~256 and M+2 at ~258 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)[14][15]. Loss of I (M-127), loss of Cl (M-35/37), loss of F (M-19). | The relative intensities of the fragment ions will be the primary differentiating factor. For example, the loss of iodine is often a major fragmentation pathway for iodoaromatics.[12] |
| Specific Isomers | The relative ease of losing a halogen atom or a combination of atoms may vary. For instance, steric hindrance between adjacent bulky substituents (like iodine and chlorine) might influence the fragmentation pathways. | Subtle differences in the relative abundances of fragment ions resulting from the loss of different halogens or combinations thereof. |
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.
-
Mass Spectrometry (EI-MS): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
General workflow for spectroscopic analysis.
Data Acquisition
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups (though not applicable for the aromatic region of these specific isomers).
-
-
IR Spectroscopy:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan before running the sample.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Ensure proper tuning of the instrument to achieve good resolution and mass accuracy.
-
Conclusion
The unambiguous identification of the constitutional isomers of this compound is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular weight and the presence of chlorine, and IR spectroscopy can suggest the substitution pattern, NMR spectroscopy stands out as the most definitive method for structural elucidation. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, and by corroborating this data with IR and MS findings, researchers can confidently distinguish between these closely related isomers. The principles and predictive frameworks outlined in this guide provide a solid foundation for tackling similar analytical challenges in drug discovery and chemical research.
References
- An algorithm for predicting the NMR shielding of protons over substituted benzene rings. J Mol Graph Model. 2000 Jun;18(3):242-6, 300-1. doi: 10.1016/s1093-3263(00)00031-0. [Link]
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Anal. Chem. 1961, 33 (3), pp 350–354. [Link]
- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Anal. Chem. 1965, 37 (4), pp 506–510. [Link]
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. 2016, 31(5). [Link]
- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. 2019. [Link]
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. 2024. [Link]
- Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]
- Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. University of California, Los Angeles. [Link]
- 1-Chloro-2-fluoro-4-iodobenzene. PubChem. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
- Curphy-Morrison Additivity Constants for Calculating Benzene Chemical Shifts. Hans Reich, University of Wisconsin. [Link]
- The Benzene Fingers, Part I: Overtone and Combin
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Organic Compounds Containing Halogen
- Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation.
- Substituent Effects on Benzene Rings. ChemistryViews. [Link]
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
- 1H NMR Chemical Shift.
- Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- mass spectra - the M+2 peak. Chemguide. [Link]
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- 2-Chloro-4-fluoro-1-iodobenzene. PubChem. [Link]
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. PubChem. [Link]
- Benzene, 1-chloro-3-fluoro-. NIST WebBook. [Link]
- Mass spectrometry of halogen-containing organic compounds.
- This compound. PubChem. [Link]
- 1-Chloro-2-iodobenzene. PubChem. [Link]
- 1-Chloro-2-fluoro-4-iodobenzene. Wychem. [Link]
- 1-Chloro-2-iodobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 2-Chloro-1-fluoro-4-iodobenzene, 98%. Fisher Scientific. [Link]
- Benzene, 1-bromo-3-chloro-. NIST WebBook. [Link]
Sources
- 1. This compound | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brocku.ca [brocku.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectra-analysis.com [spectra-analysis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Predicting and Confirming the Regiochemistry of Substitution on 1-Chloro-3-fluoro-2-iodobenzene
For researchers, synthetic chemists, and professionals in drug development, the precise control of molecular architecture is paramount. The regiochemical outcome of a substitution reaction on a polysubstituted aromatic ring is a critical factor that dictates the identity and properties of the final product. This guide provides an in-depth analysis of the regiochemistry of substitution on 1-chloro-3-fluoro-2-iodobenzene, a versatile but complex substrate. We will objectively compare the expected outcomes for various classes of aromatic substitution reactions and provide the experimental framework necessary to validate these predictions.
Our approach is grounded in fundamental principles of organic chemistry, leveraging established electronic and steric effects to forecast reactivity. While direct experimental data on this specific trihalo-benzene is sparse in readily available literature, this guide will draw upon data from analogous systems to provide a robust, predictive comparison.
Understanding the Battlefield: Electronic and Steric Landscape of this compound
The regiochemical outcome of any substitution reaction is a nuanced interplay of electronic directing effects and steric hindrance. In this compound, we have three halogen substituents, each with its own personality.
All halogens are ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions due to their ability to donate a lone pair of electrons via resonance, which stabilizes the positively charged intermediate (the arenium ion).[1][2][3][4] However, they are also deactivating because their high electronegativity withdraws electron density from the ring inductively.[1][3][4]
The relative directing and deactivating strengths of the halogens are crucial:
-
Fluorine: The most electronegative halogen, it has the strongest inductive electron-withdrawing effect. However, its small size and the good overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring give it the most significant resonance donation among the halogens.[5] This can sometimes lead to fluorobenzene being more reactive than other halobenzenes in EAS.[4]
-
Chlorine: Less electronegative than fluorine, its inductive effect is weaker. Its 3p orbitals have poorer overlap with the carbon 2p orbitals, resulting in a weaker resonance effect.
-
Iodine: The least electronegative of the three, it has the weakest inductive effect. The orbital overlap (5p with 2p) is the poorest, leading to the weakest resonance effect.
In a trisubstituted benzene, the directing effects of the substituents are generally additive.[6][7] However, when these effects are in opposition, the most strongly activating group (or least deactivating in this case) will typically dominate the directing effect. Steric hindrance also plays a significant role, particularly for substitution at a position flanked by two other substituents.[5][6]
Comparative Analysis of Substitution Reactions
We will now explore the predicted regiochemical outcomes for three major classes of substitution reactions on this compound.
Electrophilic Aromatic Substitution (EAS)
In an EAS reaction, an electrophile attacks the electron-rich benzene ring. The existing halogen substituents will direct the incoming electrophile to the available positions (C4, C5, and C6).
Predicted Regioselectivity:
The directing effects of the three halogens are as follows:
-
Fluorine (at C3): Ortho-directing to C2 (blocked) and C4; para-directing to C6.
-
Chlorine (at C1): Ortho-directing to C2 (blocked) and C6; para-directing to C4.
-
Iodine (at C2): Ortho-directing to C1 (blocked) and C3 (blocked).
The directing effects of the fluorine and chlorine atoms are cooperative, both directing towards positions 4 and 6. The iodine at C2 does not have open ortho or para positions to direct to. Therefore, substitution is expected to occur primarily at the C4 and C6 positions.
Between C4 and C6, the C4 position is para to chlorine and ortho to fluorine, while the C6 position is ortho to chlorine and para to fluorine. Given that para substitution is often favored over ortho substitution due to reduced steric hindrance, and the directing effects of both Cl and F converge on these positions, a mixture of 4- and 6-substituted products is expected. The relative yields would be influenced by the specific electrophile and reaction conditions.
Logical Workflow for Predicting EAS Regiochemistry
Caption: Logical workflow for predicting the regioselectivity of electrophilic aromatic substitution.
Supporting Data from Analogous Systems:
While no direct data for the nitration of this compound is readily available, the nitration of 1,2-dichlorobenzene provides some insight. In this case, nitration yields a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene, with the 4-nitro isomer being the major product. This demonstrates the preference for substitution at the less sterically hindered position that is still activated by the directing effects of the halogens.
| Substrate | Reaction | Major Product(s) | Reference |
| 1,2-Dichlorobenzene | Nitration (HNO₃/H₂SO₄) | 1,2-Dichloro-4-nitrobenzene | [7] |
| Fluorobenzene | Nitration (HNO₃/H₂SO₄) | p-Fluoronitrobenzene | [8] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the ring must be activated by at least one strong electron-withdrawing group (typically nitro, cyano, etc.) positioned ortho or para to the leaving group.[9][10] Our substrate, this compound, lacks strong activating groups, so it is unlikely to undergo SNAr under standard conditions.
However, if we were to introduce a nitro group, for instance at the C4 position, the scenario would change. In such a hypothetical 1-chloro-3-fluoro-2-iodo-4-nitrobenzene, the relative leaving group ability of the halogens becomes the determining factor. In SNAr reactions, the leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[2][11] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.[11][12]
Predicted Regioselectivity (in an activated system):
In a suitably activated derivative (e.g., with a nitro group at C4 or C6), the nucleophile would preferentially displace the fluorine atom if it were ortho or para to the activating group. In our hypothetical 1-chloro-3-fluoro-2-iodo-4-nitrobenzene, the fluorine at C3 is meta to the nitro group at C4, while the chlorine at C1 is also meta. The iodine at C2 is ortho to the nitro group. Given the leaving group abilities and the positions relative to a hypothetical activating group, predicting the outcome would be complex and likely result in a mixture of products. The general principle, however, remains that the most electronegative halogen (F) is the best leaving group in SNAr, provided it is in an activated position.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key advantage of these reactions is the ability to achieve high regioselectivity on polyhalogenated substrates based on the differential reactivity of the carbon-halogen bonds.
The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl >> F.[6] This is due to the bond dissociation energies of the C-X bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the metal catalyst.
Predicted Regioselectivity:
For this compound, the C-I bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. Therefore, substitution will occur selectively at the C2 position, replacing the iodine atom. This provides a reliable and predictable method for the functionalization of this molecule.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-3-fluoro-2-iodobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. 1-Chloro-3-fluoro-2-iodobenzene, a halogenated aromatic compound, serves as a valuable building block in organic chemistry. However, its halogenated nature necessitates a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
I. Foundational Safety and Hazard Assessment
Anticipated Hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is expected to be a serious irritant to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2]
Core Handling Principles:
Due to these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes and vapors that can cause serious eye irritation. |
| Body Protection | A standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use within a properly functioning chemical fume hood | To prevent inhalation of potentially irritating vapors. |
III. The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound, which designates it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step 1: Waste Segregation - The Cornerstone of Compliance
The principle of waste segregation is fundamental to safe and compliant laboratory practice. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Action: Designate a specific, compatible waste container for "Halogenated Organic Waste." This container should be made of a material that will not react with the chemical, such as glass or polyethylene.
-
Causality: Halogenated waste streams are often subject to specific disposal technologies, such as high-temperature incineration, to ensure the complete destruction of the halogenated compounds and prevent the formation of toxic byproducts. Mixing with non-halogenated waste can complicate and increase the cost of disposal.
Step 2: Container Management and Labeling
Proper container management is essential for safety and regulatory compliance.
-
Action: The waste container must be kept securely closed when not in use. It should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Causality: A closed container prevents the release of vapors into the laboratory environment. Accurate labeling ensures that all personnel are aware of the container's contents and associated risks, and it is a requirement for legal disposal.
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled waste container in a secondary containment bin within your laboratory's designated SAA.
-
Causality: The SAA provides a controlled and secure location for the temporary storage of hazardous waste, minimizing the risk of spills and accidental exposure. Secondary containment provides an additional layer of protection in the event of a primary container failure.
Step 4: Arranging for Professional Disposal
The final step is to entrust the waste to a licensed hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.
-
Trustworthiness: Licensed waste disposal companies have the expertise and equipment to handle and dispose of hazardous chemicals in a manner that is safe, environmentally responsible, and compliant with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
IV. Decision Framework for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
V. Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
- PubChem. (n.d.). 1-Chloro-2-fluorobenzene.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
Sources
Mastering the Unseen Threat: A Comprehensive Guide to Safely Handling 1-Chloro-3-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the novel compounds we synthesize are the keys to unlocking future therapies. Yet, their very novelty demands our utmost respect and caution. 1-Chloro-3-fluoro-2-iodobenzene, a halogenated aromatic compound, is one such molecule that, while promising in synthetic applications, requires a comprehensive understanding of its potential hazards to ensure the safety of the dedicated professionals who handle it. This guide serves as an essential operational and safety manual, moving beyond mere procedural steps to instill a deep, causal understanding of the necessary precautions for handling this and similar chemical entities.
The Toxicological Landscape of Halogenated Benzenes
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of institutional mandate alone; it is a scientifically informed decision to protect yourself from the specific hazards posed by this compound. Based on the hazard profile of analogous compounds, the following PPE is considered mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. | Halogenated organic compounds can cause serious eye irritation.[1] Goggles provide a complete seal around the eyes, protecting against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Direct skin contact is a primary route of exposure and can lead to irritation.[1] Nitrile gloves offer good resistance to a range of organic compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant laboratory coat. | A lab coat protects against incidental splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. | A properly functioning fume hood provides the necessary ventilation to prevent inhalation of vapors.[3] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Gloves
-
Eye Protection
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid contact with the outer contaminated surface)
-
Eye Protection
-
Lab Coat
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the bedrock of laboratory safety. The following step-by-step guide ensures that this compound is handled safely throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage location should be clearly labeled with the compound's identity and hazard warnings.
2. Handling and Use:
-
All manipulations of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Use non-sparking tools to prevent ignition of flammable vapors.[3]
-
Avoid the formation of aerosols.[3]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
4. Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour waste down the drain.
Visualizing the Workflow: A Path to Safety
To further clarify the operational plan, the following workflow diagram illustrates the key decision points and safety measures required when handling this compound.
Caption: A flowchart outlining the critical steps and safety precautions for handling this compound.
By internalizing this comprehensive approach to safety, from understanding the inherent hazards to meticulously following operational protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem. (n.d.).
- MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2019, September 23).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
